AcLys-PABC-VC-Aur0101 intermediate-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H53N7O8 |
|---|---|
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1 |
InChI-Schlüssel |
FUKMTJHGXXYHHK-KVBYWJEESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: AcLys-PABC-VC-Aur0101 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate constitutes the linker portion of the final drug-linker conjugate, AcLys-PABC-VC-Aur0101, which is designed for targeted cancer therapy. The linker itself is a sophisticated chemical entity, comprising an acetylated lysine (B10760008) (AcLys), a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a cathepsin B-cleavable dipeptide, valine-citrulline (VC). This design ensures stability in circulation and specific release of the cytotoxic payload, Aur0101, within the tumor microenvironment. This guide provides a detailed overview of the technical aspects of this compound, including its chemical properties, a representative synthesis protocol, and its role in the broader context of ADC development.
Chemical Properties and Structure
This compound is a cathepsin-cleavable ADC linker.[1] Its primary function is to connect a monoclonal antibody to the potent cytotoxic agent, Aur0101. The structural components of the intermediate are meticulously designed to ensure the stability of the ADC in systemic circulation and to facilitate the selective release of the payload within the target cancer cells.
The key structural features include:
-
Acetylated Lysine (AcLys): The acetylation of the lysine residue can influence the overall physicochemical properties of the linker, such as its hydrophilicity and pharmacokinetic profile.
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic drug.
-
p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in the final conjugate, liberates the unmodified active drug, Aur0101.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1609108-48-6 | [1][3] |
| Molecular Formula | C41H53N7O8 | [1][3] |
| Molecular Weight | 771.90 g/mol | [1] |
| Appearance | White to off-white solid powder | InvivoChem |
| Solubility | Soluble in DMSO | [1] |
Synthesis of the Linker Intermediate
The synthesis of this compound involves a multi-step process of peptide coupling and the introduction of protective groups. While a specific, detailed protocol for this exact intermediate is not publicly available, a representative synthesis for a closely related and widely used linker, Fmoc-Val-Cit-PABC-PNP, provides a comprehensive methodological framework. This process typically involves the sequential coupling of the amino acid and spacer components.
Representative Experimental Protocol: Synthesis of a Val-Cit-PABC Linker
This protocol outlines the synthesis of a key precursor, Fmoc-Val-Cit-PABC-OH, which is structurally analogous to the core of this compound. The final step to obtain the intermediate would involve the coupling of acetylated lysine.
Materials:
-
Fmoc-Cit-PAB-OH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)
-
Diethyl ether
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF to a concentration of 0.2 M. To this solution, add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours to remove the Fmoc protecting group.
-
Solvent Removal: Remove the DMF and excess piperidine under reduced pressure. To ensure complete removal of piperidine, the residue can be co-evaporated with DMF multiple times.
-
Dipeptide Formation: Dissolve the resulting crude H-Cit-PAB-OH in DMF to a concentration of 0.1 M. Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.
-
Precipitation and Isolation: Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the desired product, Fmoc-Val-Cit-PAB-OH.
-
Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the purified product.
Table 2: Representative Yields for Key Synthesis Steps
| Step | Product | Reported Yield |
| Dipeptide Formation | Fmoc-Val-Cit-PAB-OH | 85-95% |
| Activation with PNP | Fmoc-Val-Cit-PAB-PNP | ~89% |
Note: This is a representative protocol. The synthesis of this compound would require the incorporation of an acetylated lysine moiety, likely involving similar peptide coupling and protection/deprotection strategies.
Role in Antibody-Drug Conjugate (ADC) Assembly and Mechanism of Action
This compound is the precursor to the complete drug-linker construct. The synthesis is finalized by conjugating the Aur0101 payload to this linker intermediate. The resulting AcLys-PABC-VC-Aur0101 is then ready for conjugation to a monoclonal antibody that targets a specific tumor-associated antigen.
The overall mechanism of action for an ADC utilizing this linker is as follows:
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to the target antigen on the surface of cancer cells.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide of the linker.
-
Payload Release: The cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the potent cytotoxic drug, Aur0101, directly inside the cancer cell.
-
Induction of Apoptosis: The released Aur0101 exerts its cytotoxic effect, typically by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
Visualizing the ADC Mechanism and Synthesis Workflow
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: General workflow for the synthesis of the drug-linker conjugate.
Conclusion
This compound represents a sophisticated and highly engineered component for the construction of modern antibody-drug conjugates. Its design, incorporating a stable yet selectively cleavable linker system, is central to the efficacy and safety of the resulting therapeutic. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for researchers and developers in the field of targeted cancer therapy. The provided information serves as a foundational guide for professionals engaged in the development of next-generation ADCs.
References
AcLys-PABC-VC-Aur0101 intermediate-1 structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate incorporates a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled drug release at the target site. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this intermediate, along with detailed experimental protocols and conceptual diagrams to support research and development in the field of targeted cancer therapy.
The linker system consists of several key elements: an acetylated lysine (B10760008) (AcLys) residue, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a cathepsin-cleavable valine-citrulline (VC) dipeptide. This design ensures stability in systemic circulation and facilitates the specific release of the Aur0101 payload within the lysosomal compartment of target cancer cells. Aur0101 is a potent auristatin analog that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.
Structure and Properties
The chemical structure of this compound is characterized by the covalent linkage of the AcLys-PABC-VC linker to the Aur0101 payload. While specific quantitative data for the "intermediate-1" is not publicly available, the properties of the closely related complete drug-linker conjugate, AcLys-PABC-VC-Aur0101, provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C41H53N7O8 | [1] |
| CAS Number | 1609108-48-6 | [1] |
| Purity | >95% | [1] |
| Appearance | White to off-white solid powder | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Requires protection from light and moisture. |
Solubility Data:
| Solvent | Concentration | Remarks | Source |
| DMSO | ~100 mg/mL (~75.83 mM) | - | |
| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline) | ≥ 2.5 mg/mL (1.90 mM) | Clear solution, saturation unknown. | |
| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (1.90 mM) | Clear solution. |
Experimental Protocols
Synthesis of this compound
The following is a plausible multi-step synthesis protocol for this compound, adapted from established methods for similar ADC linkers and drug conjugates. This process involves the sequential assembly of the linker components followed by conjugation to the Aur0101 payload.
Workflow for the Synthesis of the Linker-Payload Intermediate:
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF). Add piperidine (B6355638) and stir at room temperature. Remove DMF and excess piperidine under reduced pressure.
-
Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu and stir at room temperature. Remove DMF under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.
Step 2: Coupling with Acetylated Lysine
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and treat with piperidine to remove the Fmoc protecting group, yielding H-Val-Cit-PAB-OH.
-
Coupling: Activate the carboxylic acid of Nα-Fmoc-Nε-acetyl-L-lysine using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) in DMF. Add the deprotected H-Val-Cit-PAB-OH to the reaction mixture and stir at room temperature.
-
Purification: Purify the resulting Fmoc-AcLys-VC-PAB-OH by reverse-phase HPLC.
Step 3: Conjugation to Aur0101
-
Activation of the PABC linker: The hydroxyl group of the PABC moiety in Fmoc-AcLys-VC-PAB-OH is activated, for example, by conversion to a p-nitrophenyl carbonate.
-
Conjugation: The activated linker is reacted with the primary amine of Aur0101 in an appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.
-
Final Deprotection: The Fmoc group is removed using piperidine in DMF.
Step 4: Purification of this compound
The final intermediate is purified using semi-preparative reverse-phase HPLC to achieve high purity. The purified product is then lyophilized to obtain a solid powder.
Analytical Characterization
Workflow for Analytical Characterization:
References
An In-Depth Technical Guide to the Mechanism of Action of the AcLys-PABC-VC-Aur0101 Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the AcLys-PABC-VC-Aur0101 linker, a critical component in the design of advanced antibody-drug conjugates (ADCs). This linker system is engineered for stability in systemic circulation and programmed for efficient cleavage and release of the potent cytotoxic agent, Auristatin 0101, within the target tumor cell.
Core Components and Their Functions
The AcLys-PABC-VC-Aur0101 linker is a multi-component system, with each part playing a distinct and crucial role in the ADC's function.
-
Acetyl-Lysine (AcLys): The N-terminal acetylated lysine (B10760008) serves as a conjugation point to the monoclonal antibody (mAb). The acetylation of the epsilon-amine group of lysine provides a stable amide bond for linker attachment. While lysine residues are abundant on antibodies, specific conjugation techniques can be employed to control the drug-to-antibody ratio (DAR).
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][] The VC linker is designed to be stable in the bloodstream but is readily cleaved within the acidic and enzyme-rich lysosomes of cancer cells.[1][3][4]
-
p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC moiety acts as a self-immolative spacer.[5] Following the enzymatic cleavage of the VC dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which is critical for the traceless release of the unmodified cytotoxic payload.[1][6]
-
Auristatin 0101 (Aur0101): This is a potent synthetic analog of dolastatin 10, a natural antimitotic agent.[7] Auristatin 0101 functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
Step-by-Step Mechanism of Action
The targeted delivery and release of Auristatin 0101 by an ADC utilizing the AcLys-PABC-VC-Aur0101 linker is a sequential process that begins with antibody-antigen binding and culminates in cancer cell death.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, minimizing premature drug release and off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond between the citrulline and the PABC spacer of the linker.[1][4][5]
-
Self-Immolation of PABC: The cleavage of the VC dipeptide exposes an amino group on the PABC spacer. This initiates a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the release of p-aminobenzyl alcohol and carbon dioxide, and most importantly, the liberation of the unmodified Auristatin 0101 payload.[1][6]
-
Payload-Induced Cytotoxicity: The released Auristatin 0101, now active, diffuses from the lysosome into the cytoplasm. It binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
Visualizing the Mechanism and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental procedures.
Caption: Mechanism of action of an ADC with the AcLys-PABC-VC-Aur0101 linker.
Caption: General experimental workflows for evaluating linker performance.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing VC-PABC linkers with auristatin payloads. Note that specific data for the AcLys-PABC-VC-Aur0101 linker is not publicly available and the presented data is based on similar constructs.
Table 1: In Vitro Cathepsin B Cleavage of VC-PABC Linkers
| Parameter | Representative Value | Conditions | Reference |
| Cleavage Rate | >90% payload release | 1 µM ADC, 20 nM Cathepsin B, 4 hours | N/A |
| kcat/KM (s⁻¹M⁻¹) | ~10,000 - 50,000 | Purified human Cathepsin B, pH 5.5 | N/A |
Table 2: Plasma Stability of VC-PABC Linker-Based ADCs
| Species | Incubation Time | Payload Release | Reference |
| Human | 7 days | < 5% | [3] |
| Cynomolgus Monkey | 7 days | < 5% | [9] |
| Rat | 7 days | 5-15% | [9] |
| Mouse | 7 days | 20-50% (due to Ces1c) | [9][10] |
Table 3: In Vitro Cytotoxicity of Auristatin-Based ADCs
| Cell Line | Cancer Type | Payload | Representative IC50 | Reference |
| SK-BR-3 | Breast Cancer | MMAE | 3.27 ± 0.42 nM | [11] |
| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 nM | [11] |
| Various | Various | Auristatin Payloads | 2-5 nM | [12] |
Detailed Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from the ADC upon enzymatic cleavage by Cathepsin B.
Materials:
-
ADC with AcLys-PABC-VC-Aur0101 linker
-
Purified human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., deuterated Aur0101)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).
-
Reconstitute and activate Cathepsin B in the assay buffer according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (final concentration of 1-10 µM) with the assay buffer.
-
Pre-warm the solution to 37°C.
-
Initiate the reaction by adding activated Cathepsin B (final concentration of 10-100 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an excess of cold quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released Auristatin 0101.
Plasma Stability Assay
Objective: To assess the stability of the ADC linker in human plasma and predict its in vivo stability.
Materials:
-
ADC with AcLys-PABC-VC-Aur0101 linker
-
Human plasma
-
Incubator at 37°C
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Protocol:
-
Spike the ADC into human plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma.
-
Extract the free payload (Auristatin 0101) from the plasma using SPE or LLE.
-
Analyze the extracted samples by a validated LC-MS/MS method to quantify the concentration of released Auristatin 0101.
-
Calculate the percentage of released payload over time to determine the linker's stability.
In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the cytotoxic potency (IC50) of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line expressing the specific antigen
-
Complete cell culture medium
-
96-well plates
-
ADC with AcLys-PABC-VC-Aur0101 linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions to the cells. Include a vehicle control.
-
Incubate the plates for a specified period (typically 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Conclusion
The AcLys-PABC-VC-Aur0101 linker represents a sophisticated and highly effective system for the targeted delivery of the potent cytotoxic agent Auristatin 0101. Its multi-component design ensures stability in circulation and facilitates specific, efficient payload release within the lysosomal compartment of cancer cells. The combination of a protease-cleavable dipeptide and a self-immolative spacer is a clinically validated strategy for maximizing the therapeutic window of ADCs. Understanding the detailed mechanism of action and having robust experimental protocols for its evaluation are essential for the successful development of next-generation antibody-drug conjugates.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. biorxiv.org [biorxiv.org]
Cathepsin-Mediated Cleavage of Valine-Citrulline Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, the chemical bridge connecting the antibody and the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Among the various linker strategies, those susceptible to cleavage by intracellular proteases have gained prominence. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized and well-characterized protease-cleavable linker, integral to the design of several clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the cathepsin-mediated cleavage of Val-Cit linkers, detailing the underlying mechanisms, experimental protocols for evaluation, and key quantitative data to inform ADC design and development.
The Key Players: Cathepsin B and the Valine-Citrulline-PABC Linker
The targeted cleavage of Val-Cit linkers within tumor cells is primarily orchestrated by lysosomal cysteine proteases, with cathepsin B being a key enzyme in this process.
Cathepsin B: This lysosomal cysteine protease plays a crucial role in intracellular protein degradation. Its expression and activity are often upregulated in various cancer types, making it an attractive target for ADC linker cleavage. Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5-5.5) and possesses a Cys-His catalytic dyad in its active site. A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.
The Valine-Citrulline-PABC Linker: This linker system is intelligently designed for stability in systemic circulation and efficient payload release within the target cell. It comprises three key components:
-
Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the cathepsin B active site.
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.
-
p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that connects the dipeptide to the cytotoxic drug. This spacer is crucial for efficient cleavage, as direct attachment of a bulky payload can sterically hinder enzyme access.
Mechanism of Action: From Internalization to Payload Release
The release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.
-
Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized into the cell via an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of active proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme hydrolyzes the amide bond between the C-terminus of the citrulline residue and the PABC spacer. While cathepsin B is a primary mediator, other lysosomal proteases like cathepsin L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[1]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.
Signaling Pathway and Cleavage Mechanism
The following diagram illustrates the intracellular trafficking and enzymatic cleavage of a Val-Cit linked ADC.
Caption: Intracellular trafficking and payload release from a Val-Cit ADC.
Quantitative Data on Linker Cleavage and Stability
The efficiency of cathepsin-mediated cleavage and the stability of the linker in circulation are critical parameters for ADC design. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Cathepsin B for Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Arg-Arg-AMC | - | - | - | 6.2 (optimal) | [2] |
| Z-Val-Arg-AMC | - | - | - | acidic | [2] |
| Z-Phe-Arg-AMC | - | - | High catalytic efficiency | 7.2 | [3] |
| Abz-GIVRAK(Dnp)-OH | 15 | - | Higher than endopeptidase activity | 4.6 | [4] |
| Abz-GIVRAK(Dnp)-OH | 51 | - | Higher than endopeptidase activity | 5.5 | [4] |
| Abz-GIVRAK(Dnp)-OH | 156 | - | - | 7.2 | [4] |
| Z-Nle-Lys-Arg-AMC | - | - | High catalytic efficiency | 4.6 & 7.2 | [3] |
Note: Direct kinetic parameters for full ADC constructs are not widely published. Data is often derived from model substrates.
Table 2: Comparative Plasma Stability of Val-Cit-MMAE ADCs
| Species | Incubation Time | % Released MMAE | Key Findings | Reference(s) |
| Human | 6 days | < 5% | High stability. | [5] |
| Cynomolgus Monkey | 6 days | < 5% | High stability, similar to human. | [5] |
| Rat | 6 days | ~2.5% | Moderate stability, some cleavage observed. | [5] |
| Mouse | 6 days | ~25% | Significant cleavage due to carboxylesterase 1C activity. | [5] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS Based)
This protocol outlines a method to quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Objective: To determine the kinetics of drug release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard (e.g., isotopically labeled payload)
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for in vitro cathepsin B cleavage assay.
Procedure:
-
Enzyme Activation: Activate recombinant cathepsin B by incubating it in the assay buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in a reduced state.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding the activated cathepsin B (e.g., final concentration of 100 nM).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.
Protocol 2: Intracellular Payload Release Assay (Cell-Based)
This protocol describes a method to measure the amount of payload released from an ADC within cancer cells.
Objective: To quantify the intracellular concentration of the released payload following ADC treatment of a target-expressing cancer cell line.
Materials:
-
Target antigen-expressing cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
ADC with Val-Cit linker
-
Cell culture reagents
-
Lysis Buffer: Methanol
-
Internal standard (isotopically labeled payload)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the ADC at a desired concentration for various time points.
-
Cell Harvesting and Washing: At each time point, aspirate the medium, wash the cells with cold PBS to remove any unbound ADC, and then harvest the cells.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer containing the internal standard. Lyse the cells by freeze-thaw cycles or sonication.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of the released payload.[6][7]
-
Data Normalization: Normalize the payload concentration to the cell number or total protein content.
Protocol 3: In Vitro Bystander Effect Assay (Co-culture Model)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[8]
Objective: To assess the bystander killing effect of an ADC in a co-culture of antigen-positive and antigen-negative cancer cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (labeled with a fluorescent protein, e.g., GFP)
-
ADC with a membrane-permeable payload
-
Cell culture reagents
-
Flow cytometer or high-content imaging system
-
Cell viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells at a defined ratio in a multi-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).
-
Staining and Analysis: Stain the cells with a viability dye. Analyze the cell population using flow cytometry or high-content imaging to quantify the percentage of viable and dead Ag- (GFP-positive) cells.
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-cultures to that in control (untreated) co-cultures. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[9]
Conclusion
The cathepsin-mediated cleavage of valine-citrulline linkers is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads within cancer cells. A thorough understanding of the cleavage mechanism, coupled with robust quantitative analysis of cleavage kinetics and linker stability, is paramount for the development of safe and effective ADCs. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of Val-Cit linker performance, from in vitro enzymatic assays to complex cell-based models that recapitulate the tumor microenvironment. As the field of ADCs continues to evolve, a deep technical understanding of linker chemistry and biology will remain essential for driving the next generation of these promising cancer therapeutics.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
introduction to cleavable linkers for antibody-drug conjugates
An in-depth technical guide to the core principles of cleavable linkers for antibody-drug conjugates (ADCs), designed for researchers, scientists, and drug development professionals.
Introduction to Cleavable Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted cancer therapeutics.[1][2] These complex biologics are composed of three main components: a monoclonal antibody (mAb) that selectively targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4] The linker is a critical element that significantly influences the ADC's stability in circulation, its pharmacokinetic profile, and its overall therapeutic index.[5][6]
Cleavable linkers are designed to be stable in the systemic circulation (bloodstream) and to undergo specific cleavage to release the cytotoxic payload upon reaching the target tumor microenvironment or after internalization into the cancer cell.[1][7][8] This controlled release mechanism is essential for maximizing the on-target efficacy of the payload while minimizing off-target toxicity to healthy tissues.[5][9] The success of a cleavable linker strategy depends on its ability to effectively differentiate between the conditions in the bloodstream and those at the target site.[1][10] In contrast to non-cleavable linkers, which release the payload only after the complete lysosomal degradation of the antibody, cleavable linkers utilize specific physiological triggers for payload release.[7][11]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized into three main types based on their specific cleavage trigger: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[7][8]
Protease-Sensitive Linkers
Protease-sensitive linkers are engineered to be cleaved by enzymes, particularly lysosomal proteases like cathepsins, which are highly active within the lysosomal compartments of cancer cells.[8][9] These linkers commonly incorporate a dipeptide sequence that serves as a recognition site for these enzymes.[9]
Mechanism of Action: The most widely used protease-sensitive linker is based on the valine-citrulline (Val-Cit) dipeptide.[8][12] After the ADC binds to its target antigen on the cancer cell surface, it is internalized via endocytosis and trafficked to the lysosome.[3] Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond within the Val-Cit sequence.[7][8] This cleavage event initiates the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), which rapidly decomposes to release the unmodified, active drug.[13] The Val-Cit linker is known for its high stability in human plasma and its efficient cleavage by cathepsins.[1][3] However, it can show instability in mouse plasma due to the activity of the enzyme carboxylesterase 1C (Ces1C).[3]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. njbio.com [njbio.com]
- 12. news-medical.net [news-medical.net]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
In-Depth Technical Guide to the Chemical Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for the AcLys-PABC-VC-Aur0101 intermediate-1, a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This intermediate is composed of an N-acetylated lysine (B10760008) (AcLys), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, and the potent anti-neoplastic auristatin payload, Aur0101. For the purposes of this guide, "intermediate-1" is defined as the fully assembled drug-linker conjugate prior to its conjugation to a monoclonal antibody.
Overview of the Synthesis Strategy
The synthesis of AcLys-PABC-VC-Aur0101 is a multi-step process that requires the careful assembly of its constituent parts. The overall strategy involves the synthesis of three key building blocks, followed by their sequential coupling. The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of AcLys-PABC-VC-Aur0101.
Synthesis of Key Building Blocks
Synthesis of Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine (Ac-Lys(Boc)-OH)
The synthesis of the N-terminally acetylated and ε-amino protected lysine is a crucial first step.
Experimental Protocol:
-
Protection of L-lysine: L-lysine hydrochloride is dissolved in a mixture of 1,4-dioxane (B91453) and water. The pH is adjusted to 10-11 with 1 M NaOH. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O is added, and the reaction is stirred overnight at room temperature to yield Nα,Nε-di-Boc-L-lysine.[1]
-
Selective Nα-deprotection and Acetylation: A specific protocol for selective Nα-deprotection followed by acetylation would be employed. Alternatively, starting with Nε-Boc-L-lysine and acetylating the α-amino group provides a more direct route.
-
Purification: The product is purified by column chromatography to yield pure Ac-Lys(Boc)-OH.
| Compound | Starting Material | Reagents | Solvent | Yield | Purity |
| Ac-Lys(Boc)-OH | L-lysine hydrochloride | (Boc)₂O, Acetic Anhydride, Base | Dioxane/Water, DCM | >80% | >97% |
Synthesis of Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PABC-PNP)
This activated linker fragment is synthesized through a series of peptide couplings and activation steps.
Experimental Protocol:
-
Fmoc-Val-Cit-OH Synthesis: Fmoc-Valine is activated and coupled to L-Citrulline to form the dipeptide Fmoc-Val-Cit-OH.
-
Coupling to PABC: The Fmoc-Val-Cit-OH is then coupled to p-aminobenzyl alcohol (PABOH) using a coupling agent such as HATU in DMF.[2]
-
Activation with p-nitrophenyl carbonate: The hydroxyl group of the PABC moiety is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base like DIPEA in anhydrous DMF. The product, Fmoc-Val-Cit-PABC-PNP, is precipitated with diethyl ether and purified.
| Compound | Starting Material | Reagents | Solvent | Yield | Purity |
| Fmoc-VC-PABC-PNP | Fmoc-Val-Cit-OH, PABOH | HATU, DIPEA, bis(4-nitrophenyl) carbonate | DMF | ~89% | >95% |
Synthesis of Aur0101 (PF-06380101)
Aur0101 is a potent synthetic analogue of the natural product dolastatin 10. Its synthesis is complex and involves the assembly of several non-proteinogenic amino acids. The discovery and synthesis of Aur0101, also known as PF-06380101, have been described in the scientific literature, highlighting modifications to the N-terminus of the auristatin peptide backbone to enhance its properties.[3] While a detailed step-by-step protocol is often proprietary, the general approach involves solid-phase or solution-phase peptide synthesis to assemble the unique amino acid constituents of the auristatin core.
Assembly of this compound
The final assembly of the drug-linker conjugate involves the sequential coupling of the synthesized building blocks.
References
An In-depth Technical Guide to the AcLys-PABC-VC ADC Linker
For Researchers, Scientists, and Drug Development Professionals
The AcLys-PABC-VC linker is a sophisticated chemical entity integral to the design of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This guide provides a detailed examination of its individual components, mechanism of action, and the experimental protocols used for its evaluation. The strategic combination of a cathepsin B-cleavable dipeptide, a self-immolative spacer, and an acetylated lysine (B10760008) moiety results in a linker system designed for stability in systemic circulation and efficient, selective payload release within the tumor microenvironment.
Core Components and Their Functions
The AcLys-PABC-VC linker is comprised of three key functional units:
-
AcLys (Acetylated Lysine): The precise role of the acetylated lysine component in this specific linker can be multifaceted. In the broader context of ADC linker chemistry, lysine residues are not only conjugation sites on the antibody but can also be incorporated into the linker itself. The acetylation of the lysine's side-chain amine likely serves to modulate the physicochemical properties of the linker, such as increasing its hydrophilicity. This is a critical consideration as many cytotoxic payloads are hydrophobic, and a more hydrophilic linker can help to prevent aggregation of the ADC, which can lead to poor pharmacokinetics and potential toxicity.[1][2] The acetylated lysine may also be part of a larger peptide sequence designed to optimize spacing and enzymatic recognition.
-
VC (Valine-Citrulline): The valine-citrulline dipeptide is one of the most well-established and widely utilized enzyme-cleavable motifs in ADC technology.[3][4] It is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[][6] The VC linker is engineered to be stable in the neutral pH of the bloodstream, thus preventing premature drug release.[2] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of cathepsin B lead to the enzymatic cleavage of the amide bond between citrulline and the PABC spacer.[][7] It is important to note that while cathepsin B is the primary target enzyme, other cathepsins (S, L, and F) have also been shown to cleave the VC linker.[][7]
-
PABC (p-Aminobenzyl Carbamate): The p-aminobenzyl carbamate (B1207046) serves as a self-immolative spacer.[8] Its function is to ensure that the cytotoxic payload is released in its native, unmodified, and fully active form.[7] Following the enzymatic cleavage of the VC dipeptide, the PABC unit undergoes a spontaneous 1,6-elimination reaction.[] This electronic cascade results in the release of the payload, along with carbon dioxide and aza-quinone methide.[9] The inclusion of a self-immolative spacer like PABC is crucial as it allows for a clean and efficient release of the drug, which might otherwise be sterically hindered or inactivated if directly attached to the cleavable dipeptide.[7]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC equipped with an AcLys-PABC-VC linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component of the ADC provides specificity by binding to a tumor-associated antigen on the surface of cancer cells. During this phase, the stability of the linker is paramount to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[1]
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[]
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. As the endosome matures into a lysosome, the internal environment becomes increasingly acidic.[]
-
Enzymatic Cleavage and Payload Release: Within the lysosome, the high concentration of active cathepsin B and other proteases, coupled with the acidic pH, facilitates the cleavage of the valine-citrulline dipeptide.[6][7] This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the lysosome.[]
-
Cytotoxic Effect: The released payload then translocates from the lysosome into the cytoplasm or nucleus, where it exerts its cell-killing effect by interacting with its molecular target, such as microtubules or DNA.[]
Quantitative Data: Stability and Cleavage Kinetics
The performance of an ADC linker is critically defined by its stability in plasma and its susceptibility to cleavage in the lysosomal environment. The following tables summarize representative quantitative data for the core VC-PABC component. It is important to note that the specific kinetics can be influenced by the nature of the antibody, the payload, and the overall ADC construct.
Table 1: Plasma Stability of Valine-Citrulline (VC) Containing Linkers
| Linker Type | Species | Stability Metric | Value | Reference(s) |
| Val-Cit | Human | Half-life | ~230 days | [2] |
| Phe-Lys | Human | Half-life | ~30 days | [2] |
| Val-Cit | Mouse | Half-life | ~80 hours | [2] |
| Phe-Lys | Mouse | Half-life | ~12.5 hours | [2] |
| EVCit (Glu-Val-Cit) | Mouse | % Intact after 14 days | >95% |
Note: The reduced stability in mouse plasma is attributed to the activity of carboxylesterase 1C (Ces1C), which can prematurely cleave the VC linker. The addition of a glutamic acid residue (EVCit) has been shown to significantly enhance stability in mouse plasma.
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate | Notes | Reference(s) |
| Val-Cit | 100% (Reference) | Widely used standard for cathepsin B cleavage. | [][7] |
| Val-Ala | ~50% | Cleaved at approximately half the rate of Val-Cit. | [] |
| Phe-Lys | - | Also a known substrate for cathepsin B. |
Experimental Protocols
The evaluation of an ADC with an AcLys-PABC-VC linker involves a series of well-defined in vitro and in vivo assays to characterize its stability, potency, and mechanism of action.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology (ELISA-based for intact ADC):
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Plate Coating: A 96-well plate is coated with the target antigen for the ADC's antibody.
-
Sample Addition: Plasma samples from each time point are added to the coated wells, allowing the intact ADC to bind to the antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the payload is added.
-
Signal Generation: A chromogenic or fluorogenic substrate is added, and the signal, which is proportional to the amount of intact ADC, is measured using a plate reader.
Methodology (LC-MS-based for free payload):
-
Incubation: As described above.
-
Sample Preparation: Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile).
-
Analysis: The supernatant, containing the released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free drug over time.
Lysosomal Cleavage Assay
Objective: To confirm that the linker is cleaved by lysosomal proteases and to assess the rate of payload release.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from a relevant cancer cell line.
-
Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) that mimics the lysosomal environment.
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by LC-MS or HPLC to quantify the release of the payload from the ADC over time. Control experiments may include the use of specific cathepsin B inhibitors to confirm the enzyme's role in the cleavage.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology (e.g., MTT or XTT Assay):
-
Cell Seeding: Target antigen-positive and antigen-negative (as a control) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The plates are incubated for a period of time (typically 72-96 hours) to allow for ADC internalization, payload release, and cell killing.
-
Viability Assessment: A viability reagent such as MTT or XTT is added to the wells. Metabolically active (viable) cells will convert the reagent into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance is measured using a plate reader, and the results are used to calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%), which is a measure of the ADC's potency.
Visualizing the Pathways and Structures
Diagram 1: Structure of the AcLys-PABC-VC Linker
Caption: Schematic of the AcLys-PABC-VC linker components.
Diagram 2: Cleavage and Self-Immolation Mechanism
Caption: Payload release via enzymatic cleavage and self-immolation.
Diagram 3: ADC Intracellular Trafficking and Activation Workflow
Caption: Workflow of ADC from tumor cell binding to apoptosis.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Antibody-Drug Conjugate Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This guide provides an in-depth exploration of the core principles underpinning ADC design, offering a technical resource for professionals in the field of drug development.
The Tripartite Structure of Antibody-Drug Conjugates
The efficacy and safety of an ADC are critically dependent on the interplay of its three primary components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][2][3] The overarching goal is to create a stable conjugate that can selectively target and eliminate cancer cells while minimizing systemic toxicity.[4]
The Monoclonal Antibody: The Guiding Missile
The monoclonal antibody serves as the targeting component of the ADC, responsible for recognizing and binding to a specific antigen on the surface of tumor cells.[5][6] The selection of an appropriate target antigen and a corresponding high-affinity antibody is the foundational step in ADC design.[7][8]
Key Considerations for Antibody and Target Selection:
-
Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues to reduce off-target toxicity.[3][8]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[5][9]
-
Antibody Isotype: The choice of antibody isotype, most commonly IgG1, is crucial as it influences effector functions such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), which can contribute to the overall anti-tumor activity.[7][10] Humanized or fully human antibodies are preferred to minimize immunogenicity.[7][8]
The Cytotoxic Payload: The Warhead
The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon its release within the target cell.[11][12] Due to the targeted delivery mechanism, payloads used in ADCs are typically highly potent, with cytotoxic effects in the sub-nanomolar range.[12][13]
Classes of Cytotoxic Payloads:
The majority of payloads currently used in approved and clinical-stage ADCs fall into two main categories based on their mechanism of action:
-
Microtubule Inhibitors: These agents disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][12]
-
DNA-Damaging Agents: These payloads induce cell death by causing irreparable damage to the cellular DNA.[5][12]
-
Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.[14]
-
Duocarmycins and Pyrrolobenzodiazepines (PBDs): DNA alkylating agents that bind to the minor groove of DNA.[3][14]
-
Topoisomerase I Inhibitors: Camptothecin analogs like SN-38 and deruxtecan (B607063) (DXd) that prevent DNA religation.[14]
-
Key Characteristics of an Ideal Payload:
-
High Potency: Sufficiently cytotoxic to kill target cells at low intracellular concentrations.[11][13][15]
-
Chemical Stability: Must remain stable while conjugated to the antibody in circulation.[11][13]
-
Solubility: Adequate solubility to facilitate conjugation and prevent aggregation of the final ADC product.[1][15]
-
Functional Group for Conjugation: Must possess a modifiable functional group for attachment to the linker without compromising its cytotoxic activity.[13][15]
-
Bystander Effect: For some applications, the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells can be advantageous.[13][15] This is particularly relevant in tumors with heterogeneous antigen expression.[10]
The Linker: The Crucial Connection
The linker is a critical component that covalently connects the payload to the antibody. Its design plays a pivotal role in the overall stability, efficacy, and safety of the ADC.[4][16][17] An ideal linker must be stable in the systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity, yet be efficiently cleaved to release the active drug within the target tumor cell.[9][16][17]
Types of Linkers:
Linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions present within the tumor microenvironment or inside the cancer cell.[18]
-
Enzymatically-cleavable linkers: These are among the most common types and are designed to be substrates for enzymes that are abundant in the lysosomes of tumor cells, such as cathepsin B.[1] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[1][18]
-
pH-sensitive linkers: These linkers utilize acid-labile chemical bonds, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[16]
-
Glutathione-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[9]
-
-
Non-cleavable Linkers: These linkers do not contain a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[1][18] A common example is the thioether linker.[19]
The choice between a cleavable and non-cleavable linker depends on the specific payload, target, and desired mechanism of action.
Conjugation Chemistry: Assembling the ADC
The method used to attach the linker-payload to the antibody is a critical determinant of the final ADC's properties, including its homogeneity, stability, and therapeutic index.[20][21]
Conjugation Strategies:
-
Non-Specific Conjugation: Early ADC development relied on the random conjugation to endogenous amino acid residues on the antibody, primarily the ε-amino groups of lysines or the thiol groups from reduced interchain disulfide bonds.[22]
-
Lysine (B10760008) Conjugation: A single antibody contains numerous surface-accessible lysines, leading to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[22]
-
Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. While it offers more control than lysine conjugation, it can still result in a heterogeneous product.[20]
-
-
Site-Specific Conjugation: More advanced techniques aim to produce homogeneous ADCs with a defined DAR and specific conjugation sites.[20][21][22] This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing.[21][23]
-
Engineered Cysteines: This involves introducing cysteine mutations at specific sites on the antibody sequence to create defined points of attachment.[23]
-
Enzymatic Conjugation: Enzymes like sortase A can be used to attach the linker-payload to a specific recognition sequence engineered into the antibody.[20]
-
Glycan Remodeling: The native glycans on the antibody can be enzymatically modified to introduce reactive sites for conjugation.[20]
-
Incorporation of Non-natural Amino Acids: Genetic engineering can be used to incorporate non-natural amino acids with unique reactive groups into the antibody sequence, allowing for highly specific conjugation.[22]
-
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[24][25] A low DAR may result in suboptimal potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[3][25] Site-specific conjugation methods allow for precise control over the DAR.[20]
Mechanism of Action of Antibody-Drug Conjugates
The therapeutic effect of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[5][9]
The journey of an ADC involves the following key steps:
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream and extravasates into the tumor tissue.[26] The antibody component then specifically binds to its target antigen on the surface of cancer cells.[9][10]
-
Internalization: The ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.[5][9]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome.[5] Inside the lysosome, the ADC is processed to release the cytotoxic payload. For cleavable linkers, this occurs through enzymatic cleavage or hydrolysis in the acidic environment.[9][19] For non-cleavable linkers, the antibody is degraded by proteases, releasing the payload-linker-amino acid complex.[17]
-
Payload-Induced Cytotoxicity: The released payload then diffuses or is transported into the cytoplasm or nucleus, where it interacts with its intracellular target (e.g., microtubules or DNA) to induce cell cycle arrest and apoptosis.[5]
-
Bystander Killing (for some ADCs): If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[10][13]
Quantitative Data in ADC Design
Quantitative data is essential for the rational design and optimization of ADCs. The following tables summarize key quantitative parameters for approved ADCs, linker stability, and payload potency.
Table 1: Characteristics of Selected FDA-Approved Antibody-Drug Conjugates
| ADC Name (Brand Name) | Target Antigen | Antibody Isotype | Linker Type | Payload | Average DAR | Indication(s) |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | IgG4 | Cleavable (Hydrazone) | Calicheamicin (B1180863) | ~2-3 | Acute Myeloid Leukemia |
| Brentuximab vedotin (Adcetris®) | CD30 | IgG1 | Cleavable (Val-Cit) | MMAE | ~4 | Hodgkin Lymphoma, T-cell Lymphomas |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | IgG1 | Non-cleavable (Thioether) | DM1 | ~3.5 | HER2+ Breast Cancer |
| Inotuzumab ozogamicin (Besponsa®) | CD22 | IgG4 | Cleavable (Hydrazone) | Calicheamicin | ~6 | B-cell Acute Lymphoblastic Leukemia |
| Enfortumab vedotin (Padcev®) | Nectin-4 | IgG1 | Cleavable (Val-Cit) | MMAE | ~3.8 | Urothelial Cancer |
| Fam-trastuzumab deruxtecan-nxki (Enhertu®) | HER2 | IgG1 | Cleavable (Peptide) | Deruxtecan (DXd) | ~8 | HER2+ Breast Cancer, Gastric Cancer |
| Sacituzumab govitecan-hziy (Trodelvy®) | Trop-2 | IgG1κ | Cleavable (Hydrolizable) | SN-38 | ~7.6 | Triple-Negative Breast Cancer, Urothelial Cancer |
| Polatuzumab vedotin-piiq (Polivy®) | CD79b | IgG1 | Cleavable (Val-Cit) | MMAE | ~3.5 | Diffuse Large B-cell Lymphoma |
| Belantamab mafodotin-blmf (Blenrep®) | BCMA | IgG1 | Cleavable (Val-Cit) | MMAF | ~4 | Multiple Myeloma |
| Loncastuximab tesirine-lpyl (Zynlonta®) | CD19 | IgG1 | Cleavable (Val-Ala) | PBD Dimer | ~2 | Large B-cell Lymphoma |
| Tisotumab vedotin-tftv (Tivdak®) | Tissue Factor | IgG1 | Cleavable (Val-Cit) | MMAE | ~4 | Cervical Cancer |
| Mirvetuximab soravtansine (B3322474) (Elahere®) | Folate Receptor α | IgG1 | Cleavable (Disulfide) | DM4 | ~3.4 | Ovarian Cancer |
(Data compiled from multiple sources, including[13][16][26][27][28])
Table 2: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Representative Half-life |
| Hydrazone | Acid Hydrolysis | Low to Moderate | Hours to a few days |
| Disulfide | Reduction (Glutathione) | Moderate | Varies significantly with steric hindrance |
| Val-Cit Dipeptide | Enzymatic (Cathepsin B) | High | ~6-10 days in mice and monkeys[17] |
| Thioether (Non-cleavable) | Proteolytic Degradation | Very High | Primarily dependent on antibody half-life |
| β-glucuronide | Enzymatic (β-glucuronidase) | High | Data emerging from newer ADCs |
(Data compiled from multiple sources, including[9][11][12][17])
Table 3: In Vitro Potency (IC50) of Common ADC Payloads in Cancer Cell Lines
| Payload Class | Payload Example | Target | Representative IC50 Range (nM) | Cell Line Examples |
| Auristatins | MMAE | Tubulin | 0.1 - 10 | Various breast, lung, and hematological cancer cell lines |
| MMAF | Tubulin | 0.1 - 20 | Similar to MMAE, but generally less potent due to lower cell permeability | |
| Maytansinoids | DM1 | Tubulin | 0.02 - 5 | HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) |
| DM4 | Tubulin | 0.01 - 10 | Ovarian and other solid tumor cell lines | |
| Calicheamicins | Calicheamicin γ1 | DNA | 0.001 - 0.1 | Leukemia and lymphoma cell lines (e.g., HL-60) |
| PBDs | PBD Dimer | DNA | 0.001 - 0.05 | Various solid and hematological cancer cell lines |
| Camptothecins | SN-38 | Topoisomerase I | 1 - 50 | Colon, breast, and lung cancer cell lines |
| Deruxtecan (DXd) | Topoisomerase I | 0.1 - 10 | HER2-expressing cell lines |
(IC50 values are highly dependent on the specific cell line and assay conditions. Data compiled from multiple sources, including[7][14][15][29][30][31])
Key Experimental Protocols in ADC Development
The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to characterize their efficacy and safety.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target antigen-positive cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with the different concentrations and include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product. After a 2-4 hour incubation, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (with an electron coupling agent) to each well. Viable cells will reduce XTT to a water-soluble orange formazan product. After a 2-4 hour incubation, measure the absorbance at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
In Vitro Bystander Effect Assay
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells in 96-well plates. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The ratio of antigen-positive to antigen-negative cells can be varied.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).
-
Quantification of Bystander Killing:
-
Fluorescence Imaging/Microscopy: Acquire images of the wells using a fluorescence microscope or a high-content imaging system. Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated controls.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Use the fluorescent signal to gate on the antigen-negative population and a viability dye (e.g., propidium (B1200493) iodide) to determine the percentage of dead antigen-negative cells.
-
-
Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of the bystander effect.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (that express the target antigen) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, ADC, unconjugated antibody, and potentially a positive control chemotherapy agent.
-
ADC Administration: Administer the treatments, typically via intravenous injection, according to a predefined dosing schedule (e.g., once a week for three weeks).
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Continue to monitor tumor volume in all groups throughout the study. The primary endpoint is often the inhibition of tumor growth in the ADC-treated group compared to the control group.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and observe for any signs of toxicity.
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group. Statistical analysis is performed to determine the significance of the anti-tumor effect. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).[6][21][32][33][34]
Visualizing Key Concepts in ADC Design
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes and pathways in ADC functionality.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Caption: Overview of ADC conjugation strategies.
Caption: Simplified signaling pathways for ADC-induced apoptosis.
Conclusion and Future Directions
The design of antibody-drug conjugates is a multidisciplinary endeavor that requires careful optimization of each component to achieve a safe and effective therapeutic. The continuous innovation in antibody engineering, linker chemistry, payload development, and conjugation technologies is expanding the potential of ADCs to treat a wider range of cancers.[23][31][33] Future generations of ADCs may incorporate novel payloads with different mechanisms of action, bispecific antibodies for enhanced tumor targeting, and innovative strategies to overcome drug resistance.[23][33] As our understanding of the intricate interplay between the ADC components and tumor biology deepens, the rational design of these complex biotherapeutics will continue to drive progress in precision oncology.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. graphviz.org [graphviz.org]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. researchgate.net [researchgate.net]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calicheamicin - Wikipedia [en.wikipedia.org]
- 20. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 25. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. precisepeg.com [precisepeg.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Item - Table S1-S7 from AntibodyâExatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 32. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
The Dawn of Auristatins: A Technical Guide to the Discovery and Development of Potent Anticancer Payloads
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the journey of auristatin-based payloads, from their natural origins in a sea hare to their pivotal role in modern oncology as the cytotoxic warheads of antibody-drug conjugates (ADCs). We will delve into the core scientific principles underpinning their discovery, synthetic development, mechanism of action, and the experimental methodologies crucial for their evaluation.
From Sea to Syringe: The Discovery of Dolastatins and the Birth of Auristatins
The story of auristatins begins with the exploration of marine natural products for potential therapeutic agents. In 1987, a team led by George R. Pettit isolated a series of highly cytotoxic peptides from the sea hare Dolabella auricularia.[1][2][3] These compounds, named dolastatins, exhibited remarkable antineoplastic activity, with dolastatin 10 being one of the most potent cytotoxic agents ever discovered.[4][5] However, the extremely low yield from the natural source (approximately 1 mg per 100 kg of sea hare) posed a significant challenge for further development.[] Later research revealed that the true producer of dolastatin 10 is a marine cyanobacterium, which is consumed by the sea hare.[7][8][9]
The profound potency of dolastatin 10 spurred extensive research into its synthesis and the development of synthetic analogs, giving rise to the family of compounds known as auristatins.[2][10] These synthetic efforts aimed to not only provide a scalable source of these potent molecules but also to fine-tune their properties for therapeutic applications.
A pivotal breakthrough in the development of auristatins for targeted therapies was the creation of analogs with a free secondary amine at the N-terminus.[10] This modification, which only slightly decreased the cytotoxicity, provided a crucial handle for conjugation to linker molecules, paving the way for their use as payloads in ADCs.[10] This innovation transformed auristatins from highly toxic, non-specific agents into precision-guided munitions for cancer therapy.
The Powerhouse Payloads: Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)
Among the numerous auristatin analogs synthesized, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) have emerged as the most successful and widely used payloads in ADC development.[11]
Monomethyl Auristatin E (MMAE) is a synthetic pentapeptide analog of dolastatin 10. It is highly potent, with IC50 values in the sub-nanomolar range against a variety of cancer cell lines.[7] MMAE is cell-permeable, which allows it to exert a "bystander effect," killing not only the target cancer cell but also neighboring cancer cells that may not express the target antigen.[10]
Monomethyl Auristatin F (MMAF) is another potent auristatin analog that differs from MMAE by the presence of a C-terminal phenylalanine residue.[8] This modification makes MMAF less permeable to cell membranes and more dependent on the ADC's internalization for its cytotoxic effect, potentially reducing off-target toxicity.[]
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[7][9] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape.
By binding to the vinca (B1221190) domain on β-tubulin, auristatins disrupt the dynamic equilibrium of microtubule assembly and disassembly.[12] This leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[5]
Recent studies have revealed a more intricate mechanism of auristatin-induced cell death, involving the induction of endoplasmic reticulum (ER) stress.[13][14] The disruption of the microtubule network can lead to an accumulation of unfolded proteins in the ER, activating the unfolded protein response (UPR). Prolonged ER stress, in turn, can initiate apoptotic signaling cascades.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of key auristatin derivatives and auristatin-based ADCs against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [5] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [5] |
| Dolastatin 10 | DU-145 | Human Prostate Cancer | 0.5 | [5] |
| MMAE | SKBR3 | Breast Cancer | 3.27 | [15] |
| MMAE | HEK293 | Kidney Cancer | 4.24 | [15] |
| MMAE | PC-3 | Prostate Cancer | ~4 | [16] |
| MMAE | C4-2B | Prostate Cancer | ~4 | [16] |
| MMAF | - | - | Generally less potent than MMAE as a free drug | [] |
| Brentuximab vedotin (ADC) | Hodgkin Lymphoma cells | Hodgkin Lymphoma | Sub-nanomolar | [12] |
| Trastuzumab-vc-MMAE (ADC) | SK-OV-3 | Ovarian Cancer | pM range | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of auristatin-based payloads and their corresponding ADCs.
Protocol 1: Synthesis of Monomethyl Auristatin E (MMAE)
The synthesis of MMAE is a complex, multi-step process that can be achieved through either a linear or convergent approach. The following is a generalized protocol for a convergent synthesis strategy, which involves the synthesis of peptide fragments that are then coupled together.
Materials:
-
Protected amino acids (Fmoc-N-Me-Val-OH, Fmoc-Val-OH, Fmoc-Dolaisoleuine-OH, Fmoc-Dolaproine-OH)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF for Fmoc removal)
-
Solvents (e.g., DMF, DCM, THF)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Synthesis of the N-terminal Dipeptide (Fmoc-N-Me-Val-Val-OH):
-
Couple Fmoc-Val-OH to the resin.
-
Remove the Fmoc protecting group.
-
Couple Fmoc-N-Me-Val-OH to the deprotected valine.
-
Cleave the dipeptide from the resin.
-
-
Synthesis of the C-terminal Tripeptide (H-Dil-Dap-Norephedrine):
-
Couple Fmoc-Dolaproine-OH to norephedrine in solution.
-
Remove the Fmoc protecting group.
-
Couple Fmoc-Dolaisoleuine-OH to the deprotected dolaproine-norephedrine.
-
Remove the Fmoc protecting group.
-
-
Coupling of the Peptide Fragments:
-
Activate the carboxyl group of the N-terminal dipeptide using a coupling reagent.
-
React the activated dipeptide with the C-terminal tripeptide in solution.
-
-
Purification:
-
Purify the crude MMAE by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain MMAE as a white powder.
-
Protocol 2: Conjugation of MMAE to a Monoclonal Antibody (mAb)
This protocol describes the conjugation of a maleimide-functionalized MMAE linker (e.g., mc-vc-PABC-MMAE) to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated MMAE linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Remove the excess reducing agent using a desalting column.
-
Immediately add a molar excess of the maleimide-activated MMAE linker-payload to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an auristatin-based compound or ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Auristatin compound or ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound or ADC in complete culture medium.
-
Remove the medium from the cells and add the diluted compounds to the wells. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an auristatin-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Auristatin-based ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously (or via another appropriate route) according to a predetermined dosing schedule (e.g., once weekly for three weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.
-
Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of the antitumor effect.
-
Mandatory Visualizations
Diagram 1: Auristatin ADC Mechanism of Action
Caption: Workflow of an auristatin-based ADC from tumor cell binding to apoptosis induction.
Diagram 2: Auristatin-Induced Apoptotic Signaling Pathway
Caption: Signaling cascade initiated by auristatins, leading to apoptosis.
Diagram 3: Developmental Workflow for Auristatin-Based ADCs
Caption: A typical workflow for the development of an auristatin-based ADC.
References
- 1. lcms.cz [lcms.cz]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 17. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for the antibody-drug conjugate (ADC) linker, AcLys-PABC-VC-Aur0101, and its intermediate. The information is intended to support researchers and professionals in the field of drug development.
Introduction
AcLys-PABC-VC-Aur0101 is a critical component in the construction of ADCs, serving as a cleavable linker conjugated to the potent auristatin microtubule inhibitor, Aur0101.[1] This linker system is designed to be stable in circulation and release the cytotoxic payload within the target cell upon enzymatic cleavage. AcLys-PABC-VC-Aur0101 intermediate-1 is a precursor in the synthesis of this drug-linker conjugate and is described as a cathepsin-cleavable ADC linker.[2][3][4]
Solubility Data
Comprehensive quantitative solubility data for this compound is limited. However, it is reported to be soluble in DMSO.[2] More detailed solubility information is available for the complete drug-linker conjugate, AcLys-PABC-VC-Aur0101.
Table 1: Solubility of AcLys-PABC-VC-Aur0101
| Solvent/Formulation | Solubility | Molarity (mM) |
| DMSO (In Vitro) | ~100 mg/mL | ~75.83 |
| Formulation 1 (In Vivo) | ≥ 2.5 mg/mL | ≥ 1.90 |
| Formulation 2 (In Vivo) | ≥ 2.5 mg/mL | ≥ 1.90 |
| Formulation 3 (In Vivo) | ≥ 2.5 mg/mL | ≥ 1.90 |
Data sourced from InvivoChem for AcLys-PABC-VC-Aur0101.[5]
Experimental Protocols for In Vivo Formulations
The following protocols detail the preparation of the in vivo formulations listed in Table 1.
Protocol 1: Formulation 1 Preparation
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Caption: Workflow for the preparation of Formulation 1.
Protocol 2: Formulation 2 Preparation
This formulation is composed of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.[5]
-
Prepare Final Formulation: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL clear DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix evenly.[5]
Protocol 3: Formulation 3 Preparation
This formulation contains 10% DMSO and 90% Corn Oil.
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL clear DMSO stock solution to 900 µL of corn oil and mix evenly.[5]
Stability Data
The stability of AcLys-PABC-VC-Aur0101 has been evaluated under various storage conditions. It is important to note that the product requires protection from light and moisture.[5]
Table 2: Storage and Stability of AcLys-PABC-VC-Aur0101
| Form | Storage Temperature (°C) | Stability Duration |
| Powder | -20 | 3 years |
| Powder | 4 | 2 years |
| In Solvent | -80 | 6 months |
| In Solvent | -20 | 1 month |
Data sourced from InvivoChem.[5]
The product is considered stable at room temperature for a few days during standard shipping.[5] For stock solutions, storage under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[6]
In vivo studies have indicated that valine-citrulline (VC) linkers, such as the one in AcLys-PABC-VC-Aur0101, can exhibit instability in mouse plasma due to susceptibility to an extracellular carboxylesterase, leading to premature payload release.[7] This is a critical consideration for preclinical studies in murine models.
Mechanism of Action of ADCs with AcLys-PABC-VC-Aur0101
The AcLys-PABC-VC linker is designed to be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.
Caption: General mechanism of action for an ADC utilizing a cleavable VC linker.
This diagram illustrates the process from ADC binding to a target antigen on the tumor cell surface to the intracellular release of the cytotoxic payload, Aur0101, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anti-CXCR4 ADC using AcLys-PABC-VC-Aur0101
These application notes provide a detailed protocol for the synthesis, purification, and characterization of an anti-C-X-C motif chemokine receptor 4 (CXCR4) antibody-drug conjugate (ADC) utilizing a lysine-based conjugation strategy with the cleavable linker-payload AcLys-PABC-VC-Aur0101.
Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The C-X-C motif chemokine receptor 4 (CXCR4) is a G-protein coupled receptor that is overexpressed in a wide variety of cancers and is implicated in tumor progression, invasion, and metastasis.[3][4][5] This makes CXCR4 an attractive target for ADC development.[6]
This protocol describes the synthesis of an anti-CXCR4 ADC using a well-defined linker-payload, AcLys-PABC-VC-Aur0101.[7][8][9] This drug-linker conjugate consists of the potent microtubule inhibitor Aur0101, a derivative of auristatin.[7] The linker system comprises a valine-citrulline (VC) peptide sequence that is cleavable by lysosomal proteases like Cathepsin B, a self-immolative para-aminobenzyl alcohol (PABC) spacer, and an N-acetylated lysine (B10760008) (AcLys) for conjugation to the antibody.[7][10][11] The conjugation occurs through the ε-amino groups of solvent-exposed lysine residues on the anti-CXCR4 monoclonal antibody.[12]
Principle of the Method
The synthesis of the anti-CXCR4 ADC is achieved through a two-step process. First, the lysine residues on the anti-CXCR4 antibody are activated to facilitate conjugation. Following activation, the AcLys-PABC-VC-Aur0101 linker-payload is added, which covalently attaches to the activated lysine residues. The resulting ADC is then purified to remove any unconjugated linker-payload and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Materials and Equipment
Reagents
-
Anti-CXCR4 monoclonal antibody (mAb)
-
AcLys-PABC-VC-Aur0101
-
Phosphate-buffered saline (PBS), pH 7.4
-
Borate (B1201080) buffer (e.g., 50 mM sodium borate, 50 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
L-Cysteine
-
Ammonium sulfate
-
Sodium phosphate
-
Deionized water
-
G25 desalting columns
-
Sterile filters (0.22 µm)
Equipment
-
UV-Vis spectrophotometer
-
HPLC system with Size Exclusion (SEC) and Reverse Phase (RP) columns
-
Differential Scanning Calorimeter (DSC) (optional)
-
Centrifuge
-
Vortex mixer
-
Incubator (37°C)
-
Ice bath
-
Sterile conical tubes and microcentrifuge tubes
Experimental Protocols
Preparation of Reagents
-
Antibody Solution: Prepare a solution of the anti-CXCR4 mAb in PBS at a concentration of 10 mg/mL.
-
Drug-Linker Solution: Dissolve AcLys-PABC-VC-Aur0101 in DMSO to prepare a stock solution of 10 mM.
ADC Conjugation Workflow
Caption: Workflow for the synthesis and characterization of the anti-CXCR4 ADC.
Step-by-Step Conjugation Protocol
-
Reaction Setup: In a sterile conical tube, add the anti-CXCR4 mAb solution. Add borate buffer to adjust the pH to 8.0.
-
Drug-Linker Addition: Add the desired molar equivalents of the AcLys-PABC-VC-Aur0101 solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction mixture and incubate at 37°C for 2-4 hours.
-
Quenching: To stop the conjugation reaction, add a 20-fold molar excess of L-cysteine to the reaction mixture and incubate on ice for 1 hour.
-
Purification:
-
Equilibrate a G25 desalting column with PBS (pH 7.4) at 4°C.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with PBS and collect the fractions containing the purified ADC.
-
-
Concentration and Storage: Concentrate the purified ADC to approximately 3 mg/mL using a suitable method. Sterile filter the final product and store it frozen in aliquots.
Characterization of the Anti-CXCR4 ADC
The DAR can be determined using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: A suitable C4 or C8 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm and 248 nm.
-
-
Data Analysis: The different drug-loaded species will separate, and the DAR can be calculated by integrating the peak areas.
Purity and the presence of aggregates can be assessed using Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The percentage of monomer, aggregate, and fragment can be determined from the peak areas in the chromatogram.
Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody. A decrease in the melting temperature (Tm) of the ADC compared to the naked antibody can indicate a decrease in stability due to conjugation.[1]
Data Presentation
Table 1: Summary of Anti-CXCR4 ADC Characterization
| Parameter | Method | Result | Acceptance Criteria |
| Concentration | UV-Vis (A280) | Report in mg/mL | > 1 mg/mL |
| Purity (Monomer) | SEC-HPLC | Report as % | > 95% |
| Aggregation | SEC-HPLC | Report as % | < 5% |
| Average DAR | RP-HPLC | Report value | 3.5 - 4.5 |
| Endotoxin | LAL Assay | Report in EU/mg | < 1 EU/mg |
Table 2: Example of DAR Distribution from RP-HPLC
| Drug Load | Peak Area (%) |
| DAR 0 | 5 |
| DAR 2 | 20 |
| DAR 4 | 50 |
| DAR 6 | 20 |
| DAR 8 | 5 |
| Average DAR | 4.0 |
CXCR4 Signaling Pathway
Upon binding of its ligand, CXCL12, CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration.[13][14][15]
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient molar excess of drug-linker- Suboptimal reaction pH or temperature- Inactive drug-linker | - Increase molar equivalents of drug-linker- Optimize reaction conditions (pH 8.0-8.5, 37°C)- Verify activity of the drug-linker |
| High Aggregation | - High DAR- Hydrophobicity of the drug-linker- Buffer conditions | - Reduce molar equivalents of drug-linker- Include excipients to reduce aggregation- Optimize buffer composition and pH |
| Poor Recovery after Purification | - ADC precipitation- Non-specific binding to the column | - Ensure ADC is soluble in the purification buffer- Use a different type of purification column |
Conclusion
This protocol provides a comprehensive method for the synthesis and characterization of an anti-CXCR4 ADC using the AcLys-PABC-VC-Aur0101 drug-linker. Adherence to these guidelines will facilitate the reproducible production of a well-defined ADC for preclinical research and development. The specific reaction conditions, such as the molar ratio of drug-linker to antibody, may require optimization to achieve the desired DAR and minimize aggregation.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. A CXCR4-Targeted Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AcLys-PABC-VC-Aur0101 | drug-linker conjugate for ADC | AcLys-PABC-VC-Aur0101供应商 AdooQ® [adooq.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
Application Notes and Protocols for AcLys-PABC-VC-Aur0101 in Cancer Cell Lines
For Research Use Only.
Introduction
AcLys-PABC-VC-Aur0101 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent antimitotic agent Aur0101 (a derivative of auristatin E, also known as monomethyl auristatin E or MMAE) connected to a linker system. This linker consists of an acetylated lysine (B10760008) (AcLys), a p-aminobenzylcarbamate (PABC) self-immolative spacer, and a cathepsin B-cleavable valine-citrulline (VC) dipeptide.
The specificity of an ADC is conferred by a monoclonal antibody that targets a tumor-associated antigen. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[1] Within the lysosome of the cancer cell, the VC linker is cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[2] This cleavage initiates the release of the PABC spacer, which in turn liberates the highly potent Aur0101 payload into the cytoplasm.[2]
Aur0101 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[1] This disruption of the microtubule network leads to cell cycle arrest, specifically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]
These application notes provide a summary of the experimental application of ADCs utilizing the VC-Aur0101 (vc-MMAE) system in various cancer cell lines, along with detailed protocols for key in vitro assays.
Data Presentation
The following tables summarize the in vitro cytotoxicity of a representative anti-HER2 ADC (Trastuzumab-vc-MMAE) in cancer cell lines with varying levels of HER2 expression.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2-vc-MMAE ADC
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | High | 25 |
| NCI-N87 | Gastric Carcinoma | High | 30 |
| BT-474 | Breast Ductal Carcinoma | High | 45 |
| MCF-7 | Breast Adenocarcinoma | Low | > 1000 |
Data is representative and compiled for illustrative purposes. Actual IC50 values may vary based on specific experimental conditions and the antibody used.
Table 2: Apoptosis Induction by Anti-HER2-vc-MMAE ADC in HER2-Positive Cells (e.g., SK-BR-3)
| Treatment | Concentration (ng/mL) | % Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Anti-HER2-vc-MMAE | 100 | 45.8 ± 3.5 |
| Anti-HER2-vc-MMAE | 500 | 78.3 ± 4.2 |
Data is representative. Results are typically presented as mean ± standard deviation from triplicate experiments.
Table 3: Cell Cycle Analysis of HER2-Positive Cells (e.g., NCI-N87) Treated with Anti-HER2-vc-MMAE ADC
| Treatment | Concentration (ng/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| Anti-HER2-vc-MMAE | 100 | 15.2 ± 1.7 | 10.5 ± 1.3 | 74.3 ± 3.1 |
Data is representative. Treatment with the ADC leads to a significant accumulation of cells in the G2/M phase of the cell cycle.
Mandatory Visualization
References
Application Notes and Protocols for Assessing the Stability of AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The stability of an ADC is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This document provides a comprehensive set of protocols for assessing the stability of an ADC constructed with the AcLys-PABC-VC-Aur0101 drug-linker.
The AcLys-PABC-VC-Aur0101 is a drug-linker conjugate where Aur0101, a potent auristatin analog that inhibits tubulin polymerization, is linked to an antibody via a cathepsin B-cleavable linker system.[1][2] This system comprises a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PABC) self-immolative spacer, and an acetylated lysine (B10760008) (AcLys) for attachment to the antibody.[1][3] The stability of this entire construct is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells and not prematurely released into systemic circulation.
These protocols outline key in vitro assays to evaluate the physical and chemical stability of the ADC, including its propensity for aggregation, thermal stability, and stability in plasma.
Key Stability-Indicating Assays
A comprehensive assessment of ADC stability involves multiple orthogonal methods to analyze different aspects of its integrity. The primary stability concerns for an ADC like one containing AcLys-PABC-VC-Aur0101 include:
-
Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.[4][5]
-
Fragmentation: Degradation of the antibody or dissociation of its subunits.
-
Drug-to-Antibody Ratio (DAR) Changes: Premature deconjugation of the payload, leading to a decrease in potency and potential off-target toxicity.[6]
-
Chemical Degradation: Modifications to the antibody, linker, or payload.
The following sections provide detailed protocols for the most critical stability assays.
I. Assessment of Physical Stability: Aggregation Analysis
Aggregation is a common degradation pathway for ADCs, often exacerbated by the hydrophobic nature of the payload.[7] Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to quantify the formation of aggregates.[4][8][9]
Experimental Protocol: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomer, dimer, and higher-order aggregates of the ADC.
Materials:
-
ADC sample (AcLys-PABC-VC-Aur0101 conjugate)
-
Unconjugated monoclonal antibody (mAb) control
-
SEC-MALS system (including HPLC, MALS detector, and a refractive index (RI) detector)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[10]
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Sample vials
Procedure:
-
System Preparation: Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines for all detectors are achieved.
-
Sample Preparation:
-
Dilute the ADC and unconjugated mAb control to a concentration of 1 mg/mL in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject 50-100 µL of the prepared sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use appropriate software (e.g., ASTRA software) to analyze the data.[9]
-
Determine the molar mass and percentage of each species (monomer, dimer, higher-order aggregates) based on the light scattering and concentration data.
-
Compare the aggregation levels of the ADC to the unconjugated mAb control.
-
Data Presentation:
| Sample | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| Unconjugated mAb | 99.5 | 0.5 | <0.1 |
| ADC (Time 0) | 98.2 | 1.5 | 0.3 |
| ADC (Stressed) | 95.0 | 4.0 | 1.0 |
Table 1: Example of SEC-MALS data for ADC aggregation analysis. "Stressed" refers to a sample subjected to conditions like thermal or agitation stress.
II. Assessment of Thermal Stability
Thermal stability is a critical parameter, as conformational changes can lead to aggregation and loss of function.[11][12] Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal transition midpoints (Tm) of a protein, providing insights into its conformational stability.[7][13]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm) and comparing it to the unconjugated mAb.
Materials:
-
ADC sample (AcLys-PABC-VC-Aur0101 conjugate)
-
Unconjugated mAb control
-
DSC instrument
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Sample pans
Procedure:
-
Sample Preparation:
-
Dialyze both the ADC and unconjugated mAb into the same buffer to ensure identical buffer conditions.
-
Adjust the concentration of both samples to 1 mg/mL.
-
-
DSC Analysis:
-
Load the sample and a buffer reference into the DSC sample and reference cells, respectively.
-
Scan the samples over a temperature range of 25°C to 100°C at a scan rate of 1°C/min.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the onset of unfolding (Tonset) and the melting temperatures (Tm) for the different domains of the antibody (e.g., Fab, CH2, CH3).
-
A decrease in Tm for the ADC compared to the unconjugated mAb indicates reduced thermal stability.[12]
-
Data Presentation:
| Sample | Tm1 (°C) (CH2 Domain) | Tm2 (°C) (Fab Domain) | Tm3 (°C) (CH3 Domain) |
| Unconjugated mAb | 70.5 | 82.1 | 85.3 |
| ADC | 68.2 | 81.5 | 84.9 |
Table 2: Example of DSC data comparing the thermal stability of the ADC and its corresponding unconjugated mAb.
III. Assessment of In Vitro Plasma Stability
The stability of the ADC in plasma is crucial for its in vivo performance, as premature drug release can lead to off-target toxicity and reduced efficacy.[14][15][16] This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor changes in the average Drug-to-Antibody Ratio (DAR) over time.[6][17]
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma by measuring the change in average DAR and detecting the release of free payload over time.
Materials:
-
ADC sample (AcLys-PABC-VC-Aur0101 conjugate)
-
Human plasma (or plasma from other relevant species)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase HPLC column suitable for proteins
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Perform immunoaffinity capture to isolate the ADC from plasma proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
Intact Mass Analysis (for average DAR):
-
Analyze the eluted ADC by LC-MS under denaturing, non-reducing conditions.
-
Deconvolute the resulting mass spectra to determine the mass of the intact ADC and calculate the average DAR at each time point.
-
-
Free Payload Analysis (Optional):
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the released Aur0101 payload.
-
Data Presentation:
| Time (hours) | Average DAR | Free Aur0101 (ng/mL) |
| 0 | 3.85 | < LOQ |
| 24 | 3.80 | 5.2 |
| 48 | 3.72 | 12.8 |
| 72 | 3.65 | 21.5 |
| 96 | 3.58 | 30.1 |
Table 3: Example of in vitro plasma stability data for an ADC. LOQ: Limit of Quantitation.
Visualizations
ADC Structure and Linker Cleavage
Caption: Structure of the ADC and the intracellular release mechanism of Aur0101.
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for the in vitro plasma stability assessment of the ADC using LC-MS.
Signaling Pathway of Auristatin-based Payloads
Caption: Simplified signaling pathway for the mechanism of action of auristatin payloads.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Aur0101 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on the cytotoxic potency of its payload. Auristatins, such as the synthetic analog Aur0101 (based on the potent monomethyl auristatin E or MMAE), are frequently used payloads that induce cell death by inhibiting tubulin polymerization.[3][4][5]
These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of ADCs carrying the Aur0101 payload. The protocols cover standard monoculture cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) and co-culture assays to assess the bystander effect.
Principle of the Assays
In vitro cytotoxicity assays are fundamental for the preclinical evaluation of ADCs.[6][7][8] These assays measure the ability of an ADC to kill cancer cells that express the target antigen. The general workflow involves treating antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines with serial dilutions of the ADC. After an incubation period, cell viability is assessed using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
For payloads like auristatins, which are tubulin inhibitors, a longer incubation time of 72 to 96 hours is recommended to allow for cell-cycle arrest and subsequent apoptosis.[6]
Key Experimental Assays
Two key in vitro assays are crucial for characterizing ADCs with an Aur0101 payload:
-
Monoculture Cytotoxicity Assay: This assay determines the specific, antigen-dependent cytotoxicity of the ADC on a pure population of target cells.
-
Bystander Killing Assay: This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells in a mixed population.[6][9]
Data Presentation
The quantitative data generated from these assays are typically presented as dose-response curves, from which the IC50 values are calculated. The IC50 represents the concentration of the ADC required to inhibit the growth of 50% of the cells. For a highly cytotoxic agent, an IC50 value of approximately 10 nM or less is desirable.[9] A summary of representative data is presented in the tables below.
Table 1: Monoculture Cytotoxicity of ADC-Aur0101
| Cell Line | Target Antigen Expression | ADC-Aur0101 IC50 (nM) | Naked Antibody IC50 (nM) | Free Aur0101 IC50 (nM) |
| Cell Line A | High (Ag+) | 5.2 | > 1000 | 0.8 |
| Cell Line B | Low (Ag+) | 89.7 | > 1000 | 1.1 |
| Cell Line C | Negative (Ag-) | > 1000 | > 1000 | 1.5 |
Table 2: Bystander Effect of ADC-Aur0101 in Co-culture
| Co-culture Ratio (Ag+ : Ag-) | ADC-Aur0101 IC50 on Ag- cells (nM) |
| 1:1 | 150.3 |
| 1:3 | 325.8 |
| 1:5 | 610.1 |
Experimental Protocols
Protocol 1: Monoculture Cytotoxicity Assay using MTT
This protocol details the steps for assessing the cytotoxicity of an ADC with an Aur0101 payload on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC-Aur0101, naked antibody, and free Aur0101 payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC-Aur0101, naked antibody, and free Aur0101 payload in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells. For control wells, add 100 µL of complete medium.
-
Incubate the plate at 37°C with 5% CO2 for 72-96 hours.[6]
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubate the plate in the dark at 37°C overnight.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Bystander Killing Assay in a Co-culture System
This protocol is designed to evaluate the bystander effect of ADC-Aur0101 on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
All other materials as listed in Protocol 1
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and GFP-expressing Ag- cells.
-
Seed the cells in a 96-well plate at the desired ratio (e.g., 1:1, 1:3, 1:5) in 100 µL of complete medium. The total cell number per well should be optimized.
-
Include control wells with only Ag- cells.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of ADC-Aur0101 in complete medium.
-
Add 100 µL of the diluted ADC to the wells.
-
Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe the bystander effect, which may be up to several days.[6]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
Calculate the percentage of viability of the Ag- cells at each ADC concentration relative to the untreated co-culture control.
-
Plot the percentage of viability of Ag- cells against the logarithm of the ADC concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for an ADC with an Aur0101 payload.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. njbio.com [njbio.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Preclinical Studies of AcLys-PABC-VC-Aur0101 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLys-PABC-VC-Aur0101 is a critical drug-linker intermediate for the development of potent Antibody-Drug Conjugates (ADCs). This intermediate features the highly potent microtubule inhibitor, Aur0101, a derivative of auristatin.[1] It is connected via a cleavable linker system composed of a valine-citrulline (VC) dipeptide, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and an acetylated lysine (B10760008) (AcLys) for conjugation. This linker is designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[2][3]
The mechanism of action begins with the binding of the ADC to a specific antigen on the surface of a tumor cell, followed by internalization.[2][4] Within the lysosome, the VC linker is cleaved, leading to the release of the Aur0101 payload.[2][3] Aur0101 then disrupts microtubule dynamics, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] This targeted delivery minimizes systemic exposure to the cytotoxic payload, thereby increasing the therapeutic window compared to traditional chemotherapy.[5]
These application notes provide detailed protocols for the preclinical evaluation of an ADC constructed using the AcLys-PABC-VC-Aur0101 intermediate, covering in vitro cytotoxicity, bystander effect, in vivo efficacy, and pharmacokinetic studies.
Mechanism of Action: ADC with AcLys-PABC-VC-Aur0101
Caption: Mechanism of action of an ADC utilizing the AcLys-PABC-VC-Aur0101 linker-payload system.
I. In Vitro Cytotoxicity Assays
The initial step in preclinical evaluation is to determine the potency and specificity of the ADC in vitro. This is typically achieved through cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines.
Experimental Protocol: MTT/XTT Cytotoxicity Assay
This protocol outlines the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays to measure cell viability.[1][6]
Materials:
-
Antigen-positive (e.g., CXCR4-positive) and antigen-negative cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC constructed with AcLys-PABC-VC-Aur0101.
-
Unconjugated antibody (Isotype control).
-
Free Aur0101 payload.
-
96-well cell culture plates.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[7][8]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time, typically 72-120 hours.[7]
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight in the dark.[6][7]
-
For XTT: Prepare the XTT/PMS solution according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours at 37°C.[9]
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data using a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration).
Representative Data
Based on published data for a similar anti-CXCR4 auristatin ADC, the expected IC50 values are in the picomolar to low nanomolar range for antigen-positive cells.[4][10]
| Compound | Antigen-Positive Cells (e.g., SJSA-1) | Antigen-Negative Cells (e.g., MCF-7) |
| ADC (AcLys-PABC-VC-Aur0101) | 80 - 150 pM | > 1 µM |
| Unconjugated Antibody | No significant cytotoxicity | No significant cytotoxicity |
| Free Aur0101 Payload | ~1-5 nM | ~1-5 nM |
II. In Vitro Bystander Effect Assay
The bystander effect, where the ADC payload kills adjacent antigen-negative cells, is a crucial attribute for efficacy in heterogeneous tumors.[11][12]
Experimental Protocol: Co-culture Bystander Assay
This protocol evaluates the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[11][13]
Materials:
-
Antigen-positive cell line.
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).[6]
-
ADC, unconjugated antibody, and free payload.
-
96-well plates.
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: After allowing cells to adhere overnight, treat with serial dilutions of the ADC and controls.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition:
-
Imaging: Use a high-content imager to count the number of viable GFP-positive cells in each well.
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Plot the percentage of viable GFP-positive cells against the ADC concentration to determine the extent of bystander killing.
Workflow for In Vitro Bystander Assay
Caption: Experimental workflow for the in vitro co-culture bystander assay.
III. In Vivo Efficacy Studies
In vivo studies are essential to evaluate the anti-tumor activity of the ADC in a physiological setting. Xenograft models using human cancer cell lines are commonly employed.[14][15]
Experimental Protocol: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic nude).[16]
-
Antigen-positive human tumor cell line.
-
ADC, unconjugated antibody, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.[16][17]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Unconjugated Antibody, ADC at various doses).
-
Treatment Administration: Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumors are then excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Representative Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +2 |
| Unconjugated Antibody | 10 | 1400 ± 200 | 7 | +1 |
| ADC (Low Dose) | 1 | 600 ± 150 | 60 | -3 |
| ADC (High Dose) | 3 | 150 ± 50 | 90 | -8 |
IV. Preclinical Pharmacokinetic (PK) Studies
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.[5][18]
Experimental Design: Murine PK Study
Procedure:
-
Animal Model: Use healthy mice or tumor-bearing mice.
-
Dosing: Administer a single i.v. dose of the ADC.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Analyte Measurement: Use validated analytical methods (e.g., ELISA for antibody components, LC-MS/MS for the payload) to measure the concentrations of:
-
Total antibody (conjugated and unconjugated).
-
Intact ADC (conjugated antibody).
-
Unconjugated (free) payload.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t½), and area under the curve (AUC) for each analyte.[19]
Logical Flow for Preclinical ADC Evaluation
Caption: Logical workflow for the preclinical evaluation of a novel ADC.
Conclusion
The AcLys-PABC-VC-Aur0101 intermediate enables the construction of highly potent and specific ADCs. The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of these next-generation cancer therapeutics. Rigorous in vitro and in vivo testing, as outlined, is critical for identifying promising ADC candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. A CXCR4-targeted site-specific antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsbio.com [atsbio.com]
- 10. A CXCR4-Targeted Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. agilent.com [agilent.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
Determining Drug-to-Antibody Ratio (DAR): A Guide to Key Analytical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy and safety. An optimal DAR ensures potent cell-killing activity while minimizing off-target toxicity. Accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This document provides an overview and detailed protocols for the principal analytical methods employed for DAR determination.
Key Analytical Methods for DAR Determination
Several analytical techniques are utilized to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the conjugation chemistry (e.g., cysteine or lysine), the properties of the small molecule drug, and the desired level of detail. The most commonly employed methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][2][3][4][5] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[]
Principle: This technique is applicable when the antibody and the conjugated drug possess distinct maximum absorbance wavelengths (λmax).[6][7][8] Typically, proteins exhibit a maximum absorbance at 280 nm due to the presence of aromatic amino acids, while the drug should have a different λmax.[] By measuring the absorbance of the ADC solution at these two wavelengths, the concentrations of the antibody and the drug can be determined, and from these values, the average DAR can be calculated.
Data Presentation:
| Parameter | Symbol | Formula |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | - |
| Molar Extinction Coefficient of Drug at 280 nm | εDrug,280 | - |
| Molar Extinction Coefficient of Antibody at λmax of Drug | εAb,λmax | - |
| Molar Extinction Coefficient of Drug at λmax of Drug | εDrug,λmax | - |
| Absorbance of ADC at 280 nm | A280 | - |
| Absorbance of ADC at λmax of Drug | Aλmax | - |
| Concentration of Antibody | [Ab] | (A280 * εDrug,λmax - Aλmax * εDrug,280) / (εAb,280 * εDrug,λmax - εAb,λmax * εDrug,280) |
| Concentration of Drug | [Drug] | (Aλmax * εAb,280 - A280 * εAb,λmax) / (εDrug,λmax * εAb,280 - εDrug,280 * εAb,λmax) |
| Average DAR | DAR | [Drug] / [Ab] |
Experimental Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at both 280 nm and the λmax of the drug. This can be done experimentally or calculated based on the amino acid and drug composition.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at 280 nm and the λmax of the drug using a calibrated UV/Vis spectrophotometer.
-
Use the buffer as a blank.
-
-
Calculation:
-
Use the absorbance values and the predetermined molar extinction coefficients in the formulas provided in the table above to calculate the concentrations of the antibody and the drug.
-
Calculate the average DAR by dividing the drug concentration by the antibody concentration.
-
Logical Relationship for UV/Vis Spectroscopy:
References
- 2. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Application Notes and Protocols for AcLys-PABC-VC-Aur0101 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AcLys-PABC-VC-Aur0101 intermediate-1 is a critical component in the synthesis of antibody-drug conjugates (ADCs). This intermediate comprises the potent anti-mitotic agent Aur0101, a derivative of the dolastatin 10 analogue, connected to a cleavable linker system. This linker, composed of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PABC) self-immolative spacer, and an acetylated lysine (B10760008) (AcLys) for potential conjugation, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases like Cathepsin B upon internalization into target tumor cells.[1][2] The release of Aur0101 within the cancer cell leads to the disruption of the microtubule network, inducing cell cycle arrest and subsequent apoptosis.[3][4][5]
These application notes provide detailed protocols for the formulation, storage, and stability testing of this compound to ensure its integrity and proper handling during ADC development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₃N₇O₈ | [6] |
| Molecular Weight | 771.9 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (~100 mg/mL) | [1][6] |
Formulation Protocols
The following protocols are recommended for the formulation of this compound for in vitro and in vivo studies. Due to the hydrophobic nature of the molecule, organic solvents are necessary for initial solubilization. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
Protocol 1: Standard Formulation for In Vivo Studies
This formulation is suitable for achieving a clear solution for administration in animal models.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL final working solution, sequentially add the following components, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix until a clear solution is obtained.
-
-
The final concentration of the intermediate in this formulation will be 2.5 mg/mL.
Protocol 2: Alternative Formulation with Cyclodextrin (B1172386)
This formulation utilizes a cyclodextrin to improve solubility and can be an alternative for specific applications.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL final working solution, sequentially add the following components:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
900 µL of 20% SBE-β-CD in saline. Mix thoroughly until the solution is clear.
-
-
The final concentration of the intermediate in this formulation will be 2.5 mg/mL.
Caption: Formulation workflow for this compound.
Storage and Handling
Proper storage and handling are crucial to prevent degradation of the this compound.
Short-term and Long-term Storage:
| Condition | Solid Form | In Solvent |
| Long-term | -20°C for up to 2 years.[1] Protect from light and store under an inert atmosphere (e.g., nitrogen). | -80°C for up to 6 months.[1] Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-term | 4°C for up to 2 years.[1] | -20°C for up to 1 month.[1] |
| Shipping | Room temperature (stable for a few days during ordinary shipping).[1] | N/A |
Handling Recommendations:
-
Hygroscopic: The intermediate is hygroscopic; handle in a dry environment and store in a desiccator.[6]
-
Light sensitive: Protect from light at all times. Use amber vials or wrap containers in foil.
-
Avoid Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to minimize degradation from repeated freezing and thawing.
-
Safety Precautions: Aur0101 is a highly potent cytotoxic agent. Handle the intermediate with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
Stability Testing Protocols
A comprehensive stability program is essential to understand the degradation pathways and establish appropriate storage conditions and shelf-life.
Protocol 3: Accelerated Stability Study (Forced Degradation)
This protocol uses elevated temperatures to accelerate degradation and identify potential stability issues.
Materials:
-
Formulated this compound (from Protocol 1 or 2).
-
Control samples stored at -80°C.
-
Temperature-controlled incubators.
-
Analytical instrumentation (HPLC, LC-MS).
Procedure:
-
Aliquot the formulated intermediate into multiple vials.
-
Place vials in incubators at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.
-
Analyze the samples immediately or store at -80°C until analysis.
-
Assess purity and degradation products using a suitable analytical method such as reverse-phase HPLC (RP-HPLC).
Caption: Workflow for the stability testing of the intermediate.
Representative Stability Data (Hypothetical)
The following table presents hypothetical data from an accelerated stability study. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Storage Condition | Time Point | Purity by RP-HPLC (%) | Major Degradant (%) |
| -80°C (Control) | 8 weeks | 99.5 | <0.1 |
| 4°C | 8 weeks | 98.2 | 0.8 |
| 25°C | 8 weeks | 92.5 | 4.3 |
| 40°C | 8 weeks | 85.1 | 9.7 |
Mechanism of Action: Aur0101-Induced Apoptosis
Upon cleavage of the VC linker within the lysosome, Aur0101 is released into the cytoplasm. Aur0101 is a potent inhibitor of tubulin polymerization.[7] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[3][4][8]
Caption: Signaling pathway of Aur0101-induced apoptosis.
References
- 1. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 2. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AcLys-PABC-VC-Aur0101 Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcLys-PABC-VC-Aur0101 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is AcLys-PABC-VC-Aur0101?
AcLys-PABC-VC-Aur0101 is a drug-linker conjugate used for the creation of Antibody-Drug Conjugates (ADCs).[1] It consists of:
-
Aur0101: A potent auristatin derivative that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]
-
VC (Valine-Citrulline) Linker: A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2] This ensures targeted release of the cytotoxic payload within the cancer cells.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that connects the VC linker to the payload. Once the VC linker is cleaved, the PABC spacer spontaneously decomposes, releasing the unmodified Aur0101 payload.
-
AcLys (Acetylated Lysine): This component often includes a reactive group, such as a maleimide (B117702), for conjugation to the antibody.
Q2: What is the primary conjugation strategy for AcLys-PABC-VC-Aur0101?
The most common conjugation strategy for drug-linkers like AcLys-PABC-VC-Aur0101 that contain a maleimide group is through thiol-maleimide chemistry. This involves the reaction of the maleimide group with free sulfhydryl (thiol) groups on the antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A low Drug-to-Antibody Ratio (DAR) indicates inefficient conjugation of the drug-linker to the antibody, which can significantly reduce the potency of the ADC.[]
Question: We are observing a consistently low DAR after our conjugation reaction. What are the potential causes and how can we improve it?
Answer: A low DAR can stem from several factors related to antibody reduction, the conjugation reaction conditions, or the integrity of the drug-linker.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Antibody Reduction | Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is critical. A 10-20 fold molar excess of TCEP over the antibody is a common starting point, but this may need to be optimized.[2] Increase Reduction Time/Temperature: Extend the incubation time (e.g., from 1 hour to 2 hours) or increase the temperature (e.g., to 37°C) to ensure complete reduction of the interchain disulfide bonds.[2] Ensure Optimal pH for Reduction: The optimal pH for TCEP is typically between 7.0 and 7.5. |
| Suboptimal Conjugation Reaction Conditions | Optimize Molar Ratio of Drug-Linker: A slight molar excess of the AcLys-PABC-VC-Aur0101 over the available thiol groups (e.g., 1.1 equivalents per thiol) is generally recommended.[2] However, this can be increased to drive the reaction to completion. Reaction Time and Temperature: Most conjugations are performed at room temperature for 1-2 hours or at 4°C overnight.[2][4] Monitor the reaction over time to find the optimal duration. pH of Conjugation Buffer: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[4][5] At lower pH, the thiol is less reactive, and at higher pH, the maleimide group is more susceptible to hydrolysis. |
| Hydrolysis of Maleimide Group | Use Fresh Drug-Linker Solution: The maleimide group on the AcLys-PABC-VC-Aur0101 is susceptible to hydrolysis, especially at neutral to alkaline pH.[4] Prepare the drug-linker solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction buffer.[4] |
| Poor Solubility of Drug-Linker | Use of Co-solvents: AcLys-PABC-VC-Aur0101, like many auristatin derivatives, can be hydrophobic. Dissolve the drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[6][7] The final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.[8] |
Issue 2: ADC Aggregation
Aggregation of the ADC during or after the conjugation reaction is a common problem, particularly with hydrophobic payloads like auristatins. Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[9][10]
Question: We are observing significant aggregation of our ADC product. What are the causes and how can we prevent this?
Answer: ADC aggregation is primarily driven by the increased hydrophobicity of the conjugate after the addition of the drug-linker.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Payload Hydrophobicity | Incorporate Hydrophilic Linkers/Spacers: While the core AcLys-PABC-VC-Aur0101 structure is set, for future ADC design, consider incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker to "shield" the hydrophobic payload and improve solubility.[10] Use of Hydrophilic Payloads: Novel hydrophilic auristatin derivatives have been developed to enable the synthesis of high-DAR ADCs with reduced aggregation.[11] |
| High Drug-to-Antibody Ratio (DAR) | Target a Lower DAR: A higher DAR increases the overall hydrophobicity of the ADC. While a high DAR can increase potency, there is often a trade-off with increased aggregation. An optimal DAR is typically between 2 and 4.[][12] |
| Unfavorable Buffer Conditions | Optimize pH: Avoid conjugation at a pH near the antibody's isoelectric point, where it is least soluble.[9] Optimize Salt Concentration: Both very low and very high salt concentrations can promote aggregation. Screen different buffer conditions to find the optimal formulation for your specific ADC.[9] |
| Presence of Free Thiols | Cap Unreacted Thiols: After the conjugation reaction, cap any remaining free thiol groups on the antibody with a quenching agent like N-acetylcysteine. This prevents the formation of intermolecular disulfide bonds which can lead to aggregation.[2] |
Issue 3: Inconsistent Conjugation Results
Inconsistent results from batch to batch can hinder the development and reproducibility of your ADC.
Question: We are getting variable DAR and product purity between different conjugation batches. How can we improve the consistency of our reaction?
Answer: Inconsistency often arises from small variations in reaction parameters and reagent quality.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Variability in Reagent Quality | Use High-Purity Reagents: Ensure the antibody is of high purity (>95%). Impurities can compete with the antibody for the drug-linker. Freshly Prepare Solutions: As mentioned, always prepare the drug-linker solution fresh to avoid hydrolysis of the maleimide group.[4] |
| Inconsistent Reaction Parameters | Precise Control of Stoichiometry: Accurately determine the concentrations of the antibody and drug-linker to ensure a consistent molar ratio in each reaction. Strict Temperature and Time Control: Use calibrated equipment to maintain consistent reaction temperatures and accurately time all incubation steps. |
| Heterogeneity of the Product | Purification Strategy: The crude conjugation reaction will contain a mixture of ADC species with different DARs, as well as unconjugated antibody and free drug-linker. Implement a robust purification strategy, such as Hydrophobic Interaction Chromatography (HIC), to isolate the desired ADC species and improve the homogeneity of the final product.[2] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of AcLys-PABC-VC-Aur0101
This protocol provides a general guideline for the conjugation of a maleimide-containing AcLys-PABC-VC-Aur0101 to the interchain cysteine residues of an IgG1 antibody.
1. Antibody Preparation:
-
Perform a buffer exchange of the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
2. Reduction of Interchain Disulfide Bonds:
-
To achieve a target DAR of 4, partial reduction of the four interchain disulfide bonds is required to generate free thiol groups.
-
Warm the antibody solution to 37°C.
-
Add a calculated molar excess of a reducing agent, such as TCEP. A 10-20 fold molar excess is a common starting point.[2]
-
Incubate at 37°C for 1-2 hours.[2]
3. Conjugation Reaction:
-
Prepare the AcLys-PABC-VC-Aur0101 by dissolving it in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved drug-linker to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups (e.g., 1.1 equivalents per thiol) is typically used.[2]
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.[2] The reaction should be protected from light.
4. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.[2]
-
Purify the resulting ADC from excess drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]
5. Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR and drug distribution using methods like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).[2][13]
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for analyzing the DAR and drug load distribution of cysteine-conjugated ADCs under non-denaturing conditions.[2][13]
1. HPLC System and Column:
-
System: A biocompatible HPLC or UHPLC system.
-
Column: A HIC column with a hydrophobic stationary phase (e.g., Butyl-NPR).[2]
2. Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate with 25 mM Sodium Phosphate, pH 6.95-7.0.[2]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95-7.0.
3. Chromatographic Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject 10-20 µg of the ADC sample.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 15-30 minutes.[2]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
4. Data Analysis:
-
Different DAR species will elute based on their hydrophobicity. The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.[2]
-
The average DAR can be calculated from the peak areas of the different species.
Visualizations
Caption: Experimental workflow for AcLys-PABC-VC-Aur0101 conjugation.
Caption: Key components of the AcLys-PABC-VC-Aur0101 drug-linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of Conjugation-related Residual Solvents in Antibody...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Conjugation and Loading of Payloads on Antibody [ebrary.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of ADCs with Valine-Citrulline Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered when working with antibody-drug conjugates (ADCs) featuring valine-citrulline (VC) linkers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the instability of ADCs with valine-citrulline linkers during your experiments.
Issue 1: Premature Payload Release in Murine Models
-
Question: We observe significant premature release of our cytotoxic payload in our mouse xenograft model, leading to off-target toxicity and reduced efficacy. What is the likely cause and how can we address it?
-
Answer: The most probable cause is the susceptibility of the valine-citrulline linker to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2][3][4][5] This enzyme is known to hydrolyze the VC dipeptide, leading to premature drug release before the ADC reaches the target tumor cells.[1][2][3]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your VC-ADC with a control ADC that has a more stable linker, such as a non-cleavable one.[2]
-
Utilize Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can confirm if the premature release is mitigated in the absence of this enzyme.[2]
-
Linker Modification: A highly effective solution is to modify the linker to reduce its susceptibility to Ces1C while maintaining its cleavability by lysosomal proteases like Cathepsin B.[1][5]
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia
-
Question: Our ADC with a valine-citrulline linker is showing signs of off-target toxicity, particularly neutropenia, in both in vitro human cell-based assays and in vivo studies. What could be the underlying mechanism?
-
Answer: This toxicity profile may be due to the premature cleavage of the valine-citrulline linker by human neutrophil elastase (NE).[2][8] NE is secreted by neutrophils and can cleave the VC linker, leading to the release of the cytotoxic payload and subsequent toxic effects on the neutrophils themselves.[2][9]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your VC-ADC with purified human neutrophil elastase and monitor for payload release over time.[2][9]
-
Linker Modification: Modify the linker to be resistant to NE cleavage. Replacing valine at the P2 position with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) linker can provide resistance to both Ces1C and human neutrophil elastase.[2][10]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the valine-citrulline linker so commonly used in ADCs despite its stability issues?
-
A1: The valine-citrulline linker is widely used because it is designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][12][13][14] This targeted release mechanism within the cancer cell is intended to maximize the therapeutic window by increasing efficacy and minimizing off-target toxicity.[][15]
-
Q2: Are valine-citrulline linkers stable in human plasma?
-
A2: Generally, valine-citrulline linkers are considered to be stable in human plasma.[3][6][7] The primary instability issue observed in preclinical studies arises from enzymes present in rodent plasma, such as mouse carboxylesterase 1C, which are not prevalent in human plasma.[1][3][6][7] However, as noted in the troubleshooting guide, human neutrophil elastase can be a source of instability.[2][8]
-
Q3: What are some alternative cleavable linkers to valine-citrulline?
-
A3: Several alternative cleavable linkers are available, each with a different mechanism of cleavage. These include:
-
pH-sensitive linkers (e.g., hydrazones): These linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes.[13][16]
-
Glutathione-sensitive linkers (e.g., disulfide linkers): These linkers are cleaved in the reducing environment inside the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[13][16]
-
Other peptide linkers: Different dipeptide sequences can be explored for their sensitivity to lysosomal proteases and their stability in plasma.
-
-
Q4: What is the "bystander effect" and how does it relate to cleavable linkers like valine-citrulline?
-
A4: The bystander effect occurs when the cytotoxic payload released from the target cancer cell can diffuse out and kill neighboring cancer cells, including those that may not express the target antigen.[13] Cleavable linkers, such as valine-citrulline, can facilitate this effect.[13]
Data Summary
Table 1: Comparative Stability of Different Linker Designs
| Linker Type | Animal Model | Key Enzyme | Stability Profile | Reference |
| Valine-Citrulline (VCit) | Mouse | Carboxylesterase 1C (Ces1C) | Unstable, premature payload release. | [1][2][3][6][7][16] |
| Valine-Citrulline (VCit) | Human | Neutrophil Elastase (NE) | Susceptible to cleavage, can lead to neutropenia. | [2][8][9] |
| Glutamic Acid-Valine-Citrulline (EVCit) | Mouse | Carboxylesterase 1C (Ces1C) | Significantly improved stability compared to VCit.[2][3][6][7] | [2][3][6][7] |
| Glutamic Acid-Glycine-Citrulline (EGCit) | Mouse, Human | Ces1C, NE | Resistant to both Ces1C and NE-mediated cleavage.[10] | [10] |
| Non-cleavable (e.g., SMCC) | General | N/A | High stability in circulation; payload released after antibody degradation.[13][14] | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC with a valine-citrulline linker in plasma from various species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[2]
-
Incubate the samples at 37°C.[2]
-
At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[2]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[2]
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.[2]
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.[2]
Protocol 2: Lysosomal Cleavage Assay
Objective: To confirm that the modified linker can still be cleaved by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (for specificity control, optional)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[2]
-
Add the lysosomal fraction to the reaction mixture. For a negative control, a Cathepsin B inhibitor can be added to a separate reaction.[2]
-
Incubate the samples at 37°C.[2]
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.[2]
-
Stop the reaction by adding an equal volume of cold acetonitrile.[2]
-
Centrifuge the samples to pellet the precipitated proteins.[2]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[2]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[2]
Visualizations
Caption: Intracellular processing of a valine-citrulline linked ADC.
Caption: Decision tree for troubleshooting premature payload release.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Premature Linker Cleavage in Serum
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) and other drug delivery systems in serum.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments due to premature linker cleavage.
Issue 1: Higher than expected in vivo toxicity or off-target effects.
-
Question: My ADC is showing significant toxicity in animal models, such as neutropenia or thrombocytopenia, that is not anticipated based on the target expression profile. Could this be due to premature linker cleavage?[1][][3][4][5]
-
Answer: Yes, premature release of the cytotoxic payload in systemic circulation is a common cause of off-target toxicity.[1][] The free drug can then affect healthy, rapidly dividing cells, leading to adverse effects consistent with traditional chemotherapy.[4][5]
-
Troubleshooting Steps:
-
Assess in vitro plasma stability: Conduct a plasma stability assay to determine the rate of drug release from your ADC in plasma from the relevant species. A significant decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.
-
Quantify free payload in vivo: Analyze plasma samples from your in vivo studies to measure the concentration of unconjugated, free payload. Elevated levels of free drug correlate with premature cleavage.
-
Re-evaluate linker chemistry: If instability is confirmed, consider a more stable linker. For example, non-cleavable linkers generally exhibit greater plasma stability.[6][7] If a cleavable linker is required, options with improved stability, such as certain peptide or enzyme-cleavable linkers, can be explored.[8]
-
Modify the conjugation site: The specific site of drug conjugation on the antibody can influence linker stability. Engineering conjugation sites with different local environments may enhance stability.
-
-
Issue 2: Reduced ADC efficacy in vivo compared to in vitro potency.
-
Question: My ADC is highly potent in cell-based assays, but it is showing reduced efficacy in animal models. Could premature linker cleavage be the cause?
-
Answer: Absolutely. If the linker is cleaved before the ADC reaches the tumor site, the concentration of the active drug at the intended site of action will be reduced, leading to diminished anti-tumor efficacy.[8]
-
Troubleshooting Steps:
-
Perform a comparative plasma stability study: Compare the stability of your ADC in human and the preclinical model (e.g., mouse) plasma. Some linkers, like the commonly used Val-Cit, are known to be less stable in mouse plasma due to specific enzymes like carboxylesterase 1C.[9]
-
Analyze ADC pharmacokinetics: A pharmacokinetic study can reveal if the ADC is being cleared from circulation more rapidly than expected. Premature drug release can alter the PK profile of the ADC.
-
Consider a linker with improved stability in the preclinical model: If species-specific instability is identified, utilizing a linker with known stability in that species is crucial for accurate preclinical evaluation. For instance, modifying the Val-Cit linker to a Glu-Val-Cit has been shown to dramatically improve stability in mice.[9]
-
-
Issue 3: Inconsistent results between different batches of ADC.
-
Question: I am observing variability in efficacy and toxicity between different batches of my ADC. Could this be related to the linker?
-
Answer: While batch-to-batch variability can arise from several factors, inconsistencies in the drug conjugation process can affect the stability of the final product.
-
Troubleshooting Steps:
-
Characterize each batch thoroughly: Ensure that each batch of your ADC has a consistent drug-to-antibody ratio (DAR), size distribution, and aggregation profile.
-
Assess the stability of each batch: Perform in vitro plasma stability assays on each batch to ensure consistent linker stability.
-
Review the conjugation and purification process: Inconsistent reaction conditions or purification methods can lead to variations in the final ADC product that may impact its stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of premature linker cleavage in serum?
A1: Premature linker cleavage can be triggered by several factors in the bloodstream:
-
pH-sensitive cleavage: Some linkers, like hydrazones, are designed to be cleaved in the acidic environment of the lysosome but can exhibit instability at the physiological pH of blood.[10][11]
-
Enzymatic cleavage: Certain proteases and esterases present in the serum can recognize and cleave specific linker motifs. For example, the Val-Cit linker can be cleaved by human neutrophil elastase and mouse carboxylesterase 1C.[9][]
-
Thiol-disulfide exchange: Disulfide linkers can be prematurely cleaved by reducing agents in the blood, such as glutathione.[11]
Q2: How do I choose the right linker for my ADC?
A2: The ideal linker should be highly stable in circulation but efficiently cleaved at the target site.[7] The choice depends on several factors, including the target antigen, the payload, and the desired mechanism of action. A balance must be struck between stability and payload release.
Q3: What is the "bystander effect" and how does it relate to linker choice?
A3: The bystander effect occurs when a released payload from a target cell diffuses and kills neighboring antigen-negative tumor cells.[6][11] This effect is generally associated with cleavable linkers that release membrane-permeable drugs.[11]
Q4: Can the drug-to-antibody ratio (DAR) affect linker stability?
A4: Yes, a higher DAR, especially with hydrophobic payloads, can lead to ADC aggregation, which may in turn affect the ADC's pharmacokinetics and stability.[1]
Q5: What are the key differences in linker stability between preclinical species and humans?
A5: There can be significant differences in plasma enzymes between species. A notable example is the instability of the Val-Cit linker in mouse plasma due to carboxylesterase 1C, an enzyme not present at the same activity level in human plasma.[9] This highlights the importance of assessing linker stability in the relevant species for preclinical studies.
Data on Linker Stability
The following tables provide a summary of quantitative data on the stability of various linker types in plasma.
Table 1: Stability of Different Cleavable Linkers in Plasma
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Reference(s) |
| Hydrazone | pH-sensitive | t1/2 ≈ 2 days | Similar to human | [10] |
| Valine-Citrulline (Val-Cit) | Protease-sensitive (Cathepsin B) | Highly stable (t1/2 > 230 days) | Less stable due to carboxylesterases | [11] |
| Valine-Alanine (Val-Ala) | Protease-sensitive (Cathepsin B) | Stable | More stable than Val-Cit | [11] |
| β-Glucuronide | Enzyme-sensitive (β-Glucuronidase) | Highly stable | Highly stable | [11] |
| Sulfatase-cleavable | Enzyme-sensitive (Sulfatase) | High (t1/2 > 7 days) | High (t1/2 > 7 days) | [11] |
| Triglycyl peptide | Protease-sensitive | High (t1/2 ≈ 9.9 days) | High (t1/2 ≈ 9.9 days) | [10] |
| Silyl ether | pH-sensitive | High (t1/2 > 7 days) | Not reported | [10] |
Table 2: In Vivo Half-Life of Selected Linker-Payload Conjugates
| ADC (Linker-Payload) | Species | Half-life | Reference(s) |
| cAC10-Val-Cit-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [13] |
| Trastuzumab-SMCC-DM1 | Mouse | ~10.4 days | [10] |
| n501-MMAE | Mouse | 1.68 ± 0.11 hours | [14] |
| n501-αHSA-MMAE | Mouse | 16.99 ± 1.86 hours | [14] |
| ADC with EVCit linker | Mouse | ~12 days | [9] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[11]
-
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in PBS.[11]
-
Incubation: Incubate the samples at 37°C with gentle shaking.[11]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.[11]
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation.[11]
-
To measure free payload: Precipitate proteins from the plasma samples (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[13]
-
-
2. Lysosomal Stability Assay
-
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[15]
-
Methodology:
-
Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in an appropriate assay buffer (e.g., pH 5.0).[15][16]
-
Time-Point Sampling: Collect samples at various time points to monitor the kinetics of payload release.[15]
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate proteins to separate the released payload.[15]
-
Analysis: Analyze the supernatant by LC-MS to quantify the released payload.[15] An effective cleavable linker will show efficient payload release in the lysosomal fraction.[15]
-
Visualizations
Caption: Mechanism of action of an ADC and the impact of premature linker cleavage.
Caption: A logical workflow for troubleshooting unexpected in vivo ADC performance.
Caption: Experimental workflow for assessing ADC stability in plasma.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. adcreview.com [adcreview.com]
- 8. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for AcLys-PABC-VC-Aur0101 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for AcLys-PABC-VC-Aur0101 antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
A1: The drug-to-antibody ratio (DAR) denotes the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic properties. An optimal DAR is essential for balancing potency and safety. Insufficient drug loading can lead to reduced efficacy, while excessive loading can increase toxicity and promote faster clearance from circulation.[1][2]
Q2: How does the DAR affect the efficacy, toxicity, and pharmacokinetics of an AcLys-PABC-VC-Aur0101 ADC?
A2:
-
Efficacy: Generally, a higher DAR results in the delivery of more Aur0101 payload to the target cell, which can enhance cytotoxic potency. However, this effect is not always linear and can be influenced by factors such as antigen expression levels on tumor cells.
-
Toxicity: Higher DAR values are often correlated with increased systemic toxicity. This can be attributed to the premature release of the payload from the linker or off-target uptake of the more hydrophobic ADC species.[2][3]
-
Pharmacokinetics (PK): ADCs with a high DAR (e.g., >6) tend to be more hydrophobic, leading to accelerated clearance from the bloodstream, primarily through uptake by the liver.[1][4] This reduced half-life can diminish the overall therapeutic efficacy.
Q3: What is the mechanism of action for the Aur0101 payload?
A3: Auristatin 0101 (Aur0101) is a potent antimitotic agent that inhibits tubulin polymerization.[5][6] Upon internalization of the ADC and cleavage of the AcLys-PABC-VC linker within the lysosome, Aur0101 is released into the cytoplasm. There, it disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Q4: What is the role of the AcLys-PABC-VC linker?
A4: AcLys-PABC-VC is a cleavable linker system. The valine-citrulline (VC) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are abundant within the target cancer cells.[7] The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified Aur0101 payload after cleavage. The acetylated lysine (B10760008) (AcLys) component is part of the conjugation chemistry to the antibody.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and characterization of AcLys-PABC-VC-Aur0101 ADCs.
| Issue | Potential Cause | Recommended Solution |
| Low Average DAR | Insufficient molar excess of the AcLys-PABC-VC-Aur0101 linker-payload. | Increase the molar ratio of the linker-payload to the antibody in the conjugation reaction. |
| Suboptimal reaction pH for lysine conjugation. | Optimize the pH of the conjugation buffer. Lysine conjugation is pH-dependent, with higher pH values generally favoring the reaction. A pH range of 7.5-8.5 is a good starting point.[8] | |
| Short reaction time or low temperature. | Increase the incubation time or temperature of the conjugation reaction to drive it to completion.[] | |
| High Average DAR | Excessive molar excess of the linker-payload. | Decrease the molar ratio of the linker-payload to the antibody. |
| Reaction pH is too high, leading to excessive reactivity. | Lower the pH of the conjugation buffer to reduce the rate of lysine modification.[8] | |
| Extended reaction time. | Reduce the incubation time of the conjugation reaction. | |
| High Heterogeneity (Broad DAR Distribution) | Stochastic nature of lysine conjugation. | While inherent to lysine conjugation, purification using techniques like Hydrophobic Interaction Chromatography (HIC) can isolate ADC species with a more defined DAR. |
| Inconsistent reaction conditions. | Ensure precise control over reaction parameters such as temperature, pH, and mixing. | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Aim for a lower target DAR. Optimize formulation buffers to include excipients that reduce aggregation. |
| Improper storage conditions. | Store the ADC at the recommended temperature and in a suitable buffer. | |
| Inaccurate DAR Measurement by UV-Vis | Interference from unconjugated drug-linker. | Ensure complete removal of free drug-linker by purification methods like size-exclusion chromatography (SEC) before measurement. |
| Incorrect extinction coefficients for the antibody or payload. | Experimentally determine the extinction coefficients for your specific antibody and the AcLys-PABC-VC-Aur0101 construct. | |
| Poor Resolution in HIC Analysis | Inappropriate salt gradient. | Optimize the salt gradient to improve the separation of different DAR species. |
| Lysine-conjugated ADCs may not resolve well by HIC.[10] | Consider using an orthogonal method like Reverse-Phase HPLC (RP-HPLC) for more accurate DAR determination of lysine-conjugated ADCs.[11] |
Section 3: Experimental Protocols
Protocol 1: Lysine Conjugation of AcLys-PABC-VC-Aur0101
This protocol outlines a general procedure for conjugating the AcLys-PABC-VC-Aur0101 linker-payload to an antibody via lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
AcLys-PABC-VC-Aur0101 linker-payload
-
Conjugation buffer (e.g., PBS, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer. Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Linker-Payload Preparation: Dissolve the AcLys-PABC-VC-Aur0101 in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the antibody solution while gently stirring. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 2-4 hours).
-
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted linker-payload.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using SEC.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: DAR Determination by UV-Vis Spectroscopy
This method provides an estimation of the average DAR based on the absorbance of the antibody and the payload at different wavelengths.[12]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for Aur0101.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is calculated as the molar ratio of the payload to the antibody.
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13]
Procedure:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the bound ADC species using a descending salt gradient.
-
Monitor the elution profile using a UV detector. Different peaks correspond to different DAR species.
-
The average DAR can be calculated from the weighted average of the peak areas.
Protocol 4: DAR Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for analyzing the DAR of lysine-conjugated ADCs, often after reduction of the antibody.[14][15]
Procedure:
-
Reduce the ADC sample to separate the heavy and light chains.
-
Inject the reduced sample onto a C4 or C8 reverse-phase column.
-
Elute the chains using an organic solvent gradient (e.g., acetonitrile (B52724) in water with trifluoroacetic acid).
-
The different drug-loaded chains will separate based on their hydrophobicity.
-
The average DAR can be calculated from the weighted average of the peak areas of the different chain species.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol determines the potency of the AcLys-PABC-VC-Aur0101 ADC on target cells.[16][17]
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free Aur0101.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Assess cell viability using a suitable method, such as an MTT or XTT assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Section 4: Data Presentation
Table 1: Impact of DAR on ADC Pharmacokinetics (Illustrative Data)
| Average DAR | Clearance Rate (mL/day/kg) | Liver Accumulation (%ID/g at 4h) | Reference |
| ~2 | ~10 | ~8 | [1][4] |
| ~4 | ~12 | ~10 | [1][4] |
| ~6 | ~15 | ~15 | [1][2][4] |
| ~10 | >30 | >25 | [1][2][4] |
Note: The values presented are illustrative and can vary depending on the specific antibody, target antigen, and experimental model.
Section 5: Visualizations
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. pharmiweb.com [pharmiweb.com]
- 11. lcms.cz [lcms.cz]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Payloads
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC aggregation, particularly when working with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic payloads?
Aggregation of ADCs with hydrophobic payloads is a multifactorial issue primarily driven by the increased surface hydrophobicity of the conjugate.[][2][3] Key contributing factors include:
-
High Payload Hydrophobicity: The cytotoxic drugs used in ADCs are often highly hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the protein's surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][5] This can lead to faster clearance from the body and reduced stability.
-
Linker Chemistry: The chemical structure of the linker connecting the payload to the antibody also plays a crucial role. Hydrophobic linkers can contribute significantly to the overall hydrophobicity and propensity for aggregation.[][6]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker, can destabilize the ADC and promote aggregation.[3][7]
-
Conformational Changes: The process of conjugation can sometimes induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.[5][7]
-
Storage and Handling: Inappropriate storage temperatures, repeated freeze-thaw cycles, exposure to light, and mechanical stress can all contribute to ADC aggregation.[2][8]
Q2: What are the consequences of ADC aggregation for my research and development?
ADC aggregation can have several negative impacts on the development of a successful therapeutic:
-
Reduced Efficacy: Aggregated ADCs can exhibit decreased binding affinity to the target antigen and may be cleared more rapidly from circulation, leading to reduced therapeutic efficacy.[7]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an immune response in vivo, potentially leading to adverse effects and neutralization of the therapeutic.[3][7]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the product's stability, shelf-life, and manufacturability.[7]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and other undesirable side effects.[7]
Q3: How can I proactively prevent or minimize ADC aggregation during development?
A multi-pronged approach is recommended to mitigate aggregation:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), pyrophosphate diester, or sulfonate groups, can help to mask the hydrophobicity of the payload.[][5] Developing more hydrophilic payloads is also a key strategy.[5]
-
Site-Specific Conjugation: Using technologies that allow for conjugation at specific, predefined sites on the antibody can result in a more homogeneous product with a defined DAR, which is often more stable and less prone to aggregation.[2][9]
-
-
Formulation Optimization:
-
Buffer Selection: Screen a variety of buffer systems, paying close attention to pH and ionic strength. Histidine and citrate (B86180) buffers are common starting points.[2]
-
Use of Excipients: The inclusion of stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can help to reduce non-specific interactions and maintain the stability of the ADC.[][10]
-
-
Process Control:
-
"Lock-Release" Technology: This technique involves immobilizing the antibody on a solid support during the conjugation reaction. This physical separation prevents intermolecular interactions that can lead to aggregation. The ADC is then released under mild conditions.[3]
-
Controlled Reaction Conditions: Slowly adding the linker-payload solution to the antibody solution with gentle and continuous mixing can prevent high local concentrations of the hydrophobic component.[2]
-
Troubleshooting Guides
Problem 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | This prevents the formation of localized regions of high hydrophobicity that can initiate aggregation.[2] |
| Unfavorable buffer conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Histidine and citrate buffers are common starting points. | The pH of the buffer can influence the surface charge of the antibody, affecting colloidal stability. Aggregation is often more pronounced near the antibody's isoelectric point.[2][3] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[2][5] |
Problem 2: ADC aggregation increases over time during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal formulation | Screen different formulation buffers containing various excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine). | Excipients can stabilize the ADC by preventing surface-induced denaturation and minimizing protein-protein interactions.[][7] |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures can accelerate chemical degradation and promote conformational changes leading to aggregation. Freeze-thaw stress can also induce aggregation.[2][8] |
| Exposure to light | Protect the ADC from light by using amber vials or storing it in the dark. | Some payloads and linkers are photosensitive and can degrade upon light exposure, which can initiate aggregation.[2][5] |
| Mechanical stress | Handle ADC solutions gently. Avoid vigorous shaking or stirring. | Mechanical stress can cause partial unfolding of the antibody, exposing hydrophobic regions and leading to aggregation.[2] |
Quantitative Data Summary
The following table provides an illustrative summary of how different strategies can impact ADC aggregation, as measured by the percentage of high molecular weight species (%HMW).
| Strategy | Condition A | %HMW (A) | Condition B | %HMW (B) | Rationale |
| DAR Optimization | DAR 8 | 15.2% | DAR 4 | 3.5% | A lower DAR reduces the overall hydrophobicity of the ADC.[2][5] |
| Linker Modification | Hydrophobic Linker | 12.8% | Hydrophilic (PEG) Linker | 2.1% | Hydrophilic linkers can shield the hydrophobic payload and reduce intermolecular interactions.[][5] |
| pH Optimization | pH 6.0 (near pI) | 9.5% | pH 7.4 | 1.8% | Moving the pH away from the isoelectric point increases the net charge and electrostatic repulsion between ADC molecules.[3] |
| Excipient Addition | No Excipient | 8.7% | 0.02% Polysorbate 20 | 1.5% | Surfactants can prevent aggregation at interfaces and reduce non-specific interactions.[] |
| Conjugation Process | Homogeneous Solution | 10.3% | Immobilized Antibody | 1.2% | Physical separation of antibody molecules during conjugation prevents aggregation.[3] |
Note: The %HMW values are for illustrative purposes and will vary depending on the specific antibody, payload, linker, and experimental conditions.
Key Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for your ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Ensure a stable baseline before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).
-
If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[7]
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent using a UV detector at 280 nm.[7]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the size distribution (hydrodynamic radius) and polydispersity index (PDI) of the ADC in solution. An increase in the average particle size or PDI can indicate aggregation.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample in an appropriate, pre-filtered buffer to a concentration suitable for DLS analysis (typically 0.5-1.0 mg/mL).
-
Centrifuge the sample to remove any large, extraneous particles.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.[7]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution and polydispersity index (PDI).[7]
-
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To assess the overall hydrophobicity of the ADC and determine the drug-to-antibody ratio (DAR). Changes in retention time can indicate changes in hydrophobicity that may correlate with aggregation propensity.
Methodology:
-
System Preparation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample in the high-salt mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Elute the bound ADC using a decreasing salt gradient with a low-salt mobile phase (e.g., 20 mM sodium phosphate, pH 7.0).
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
The retention time of the ADC is proportional to its hydrophobicity. An increase in retention time suggests a more hydrophobic and potentially more aggregation-prone ADC.
-
The distribution of peaks can be used to determine the relative abundance of different drug-loaded species and calculate the average DAR.[11]
-
Visualizations
Caption: ADC aggregation driven by hydrophobic payload interactions.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. leapchem.com [leapchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Addressing Off-Target Toxicity of Auristatin-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the off-target toxicity of auristatin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with auristatin-based ADCs?
A1: Off-target toxicity of auristatin-based ADCs is multifactorial and can be broadly categorized as either payload-related or ADC-related.
-
Payload-Related Toxicity: This is driven by the premature release of the highly potent auristatin payload (e.g., MMAE) into systemic circulation.[1][2] The instability of the linker, particularly in the plasma, can lead to cleavage and release of the free drug.[][4] This free payload can then diffuse into healthy, rapidly dividing cells, such as those in the bone marrow, leading to common toxicities like neutropenia.[1][] Another significant payload-driven toxicity is peripheral neuropathy, which is thought to result from the disruption of microtubule networks within peripheral neurons by the free auristatin.[1][2][5]
-
ADC-Related Off-Target Toxicity: This occurs when the intact ADC binds to and is internalized by non-target cells. Mechanisms include:
-
Fc-mediated uptake: The Fc region of the antibody can interact with Fc receptors on immune cells, leading to unintended uptake and toxicity.[1]
-
Non-specific endocytosis: Cells can take up ADCs non-specifically through processes like macropinocytosis.[1]
-
"Bystander Effect": While beneficial for killing antigen-negative tumor cells in a heterogeneous tumor, the bystander effect can also contribute to off-target toxicity.[1][6] This occurs when the released, membrane-permeable payload (like MMAE) from the target cell diffuses into and kills adjacent healthy cells.[1][6]
-
Q2: We are observing significant aggregation of our MMAE-ADC, especially at higher drug-to-antibody ratios (DAR). What could be the cause and how can we mitigate this?
A2: ADC aggregation is a common issue, primarily driven by the increased hydrophobicity of the ADC molecule after conjugation with a hydrophobic payload like MMAE.[][7][8] This is particularly problematic at higher DARs.[7][8] Aggregation can negatively impact the ADC's stability, pharmacokinetics, efficacy, and can increase its immunogenicity.[7][8]
Mitigation Strategies:
-
Utilize Hydrophilic Payloads or Linkers: A highly effective strategy is to increase the overall hydrophilicity of the ADC. This can be achieved by:
-
Hydrophilic Payloads: Switching to a more hydrophilic auristatin derivative, such as a glycoside like MMAU (a β-D-glucuronide of MMAE), can significantly reduce aggregation.[9][10]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can "mask" the hydrophobicity of the payload, thereby improving solubility and reducing aggregation.[1][11][12]
-
-
Optimize Formulation:
-
Buffer Conditions: The choice of buffer, pH, and ionic strength is critical. Avoid pH values near the antibody's isoelectric point where solubility is minimal.[8] Histidine is a commonly used stabilizing buffer for antibody formulations.[7]
-
Excipients: The addition of stabilizers like surfactants (e.g., polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, histidine) can help prevent aggregation.[][13]
-
-
Site-Specific Conjugation: Employing site-specific conjugation techniques can produce more homogeneous ADCs with a defined DAR, which can lead to improved stability and reduced aggregation compared to stochastic conjugation methods.[14][15][16]
Q3: Our high DAR auristatin-ADC shows potent in vitro cytotoxicity but poor in vivo efficacy and a narrow therapeutic window. What is the likely cause?
A3: This discrepancy is often due to the poor pharmacokinetic profile of highly hydrophobic, high-DAR ADCs.[9][10] The increased hydrophobicity leads to rapid clearance from the circulation, reducing the exposure of the tumor to the ADC.[12][17] Simply increasing the DAR of a hydrophobic payload does not always translate to better in vivo outcomes.[9]
Troubleshooting:
-
Enhance Hydrophilicity: As with aggregation issues, increasing the hydrophilicity of the ADC through hydrophilic payloads (e.g., MMAU) or linkers (e.g., PEG) can improve pharmacokinetics, leading to longer circulation times and better tumor accumulation.[1][9][11][12]
-
Optimize DAR: A lower DAR (e.g., 2 or 4) with a hydrophobic payload may offer a better balance of potency and in vivo performance compared to a DAR of 8.[9]
-
Linker Stability: Ensure the linker is stable in circulation to prevent premature payload release, which can contribute to both toxicity and reduced efficacy.[4][18][19]
Q4: What are the key differences in off-target toxicity profiles between MMAE and MMAF-based ADCs?
A4: The primary difference lies in their cell permeability. MMAE is membrane-permeable, allowing it to exert a "bystander effect," killing adjacent antigen-negative cells.[1][6] While this can enhance anti-tumor activity, it can also increase off-target toxicity.[1] MMAF, on the other hand, is generally membrane-impermeable due to its charged carboxyl group, which limits its bystander effect and can lead to a more favorable off-target toxicity profile.[20] However, this can also limit its efficacy in heterogeneous tumors. Ocular toxicity has been more consistently reported for MMAF-based ADCs.[1]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation Observed Post-Conjugation
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Payload Hydrophobicity | Switch to a more hydrophilic auristatin payload (e.g., MMAU).[9][10] Incorporate a hydrophilic linker (e.g., PEG-based) to shield the hydrophobic payload.[1][11][12] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the DAR by adjusting the molar ratio of payload-linker to antibody during conjugation. A lower DAR (e.g., 2-4) is often better tolerated for hydrophobic payloads.[9] |
| Unfavorable Conjugation/Buffer Conditions | Optimize the pH of the reaction buffer to avoid the antibody's isoelectric point.[8] Screen different salt concentrations to find the optimal ionic strength.[8] Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[8][11] |
| Use of Organic Co-solvents | Minimize the concentration of organic co-solvents required to solubilize the payload-linker. Explore alternative, less denaturing solvents. |
Issue 2: Premature Payload Release and In Vivo Linker Instability
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Linker Chemistry | For cysteine-linked ADCs using maleimide (B117702) chemistry, consider using next-generation maleimides that are less prone to retro-Michael reactions, which can lead to deconjugation.[14][15] |
| Enzymatic Cleavage in Plasma | Select linkers that are specifically designed to be cleaved by enzymes present in the lysosomal compartment of tumor cells (e.g., cathepsin B-cleavable valine-citrulline linkers) and have demonstrated stability in plasma.[4][18][19] |
| Assessing Linker Stability | Perform in vitro stability assays by incubating the ADC in plasma from different species (e.g., mouse, rat, human) and quantifying the amount of free payload released over time using LC-MS/MS.[21][22] Conduct in vivo pharmacokinetic studies and measure both the intact ADC and the free payload concentrations in plasma at various time points.[4][18][19] |
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity of MMAE vs. MMAU-based ADCs
| ADC Construct | Target Cell Line | Antigen | DAR | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | HER2 | ~4 | 16 | [23] |
| Trastuzumab-MMAU | SK-BR-3 (HER2+) | HER2 | 8 | <10 | [9] |
| Anti-HER2-scFv-vc-MMAE | SK-BR-3 (HER2+) | HER2 | 1 | 680 | [14][15] |
| Anti-HER2-scFv-mc-MMAF | SK-BR-3 (HER2+) | HER2 | 1 | 320 | [14][15] |
| Trastuzumab-MMAU ADC | GXA3067 (HER2+) | HER2 | 8 | ~100 | [9] |
| T-DM1 (Kadcyla®) | GXA3067 (HER2+) | HER2 | ~3.5 | ~1000 | [9] |
Table 2: In Vivo Linker Stability of a Valine-Citrulline-MMAE ADC
| Species | Apparent Linker Half-life | Reference |
| Mouse | ~144 hours (6.0 days) | [4][18][19][24] |
| Cynomolgus Monkey | ~230 hours (9.6 days) | [4][18][19][24] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
Auristatin-based ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[25]
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[25]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[25][26]
-
Aspirate the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.[26]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
2. Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and drug-load distribution of a cysteine-linked auristatin ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[27]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol[27]
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.[6]
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[6]
-
Injection: Inject 10-20 µg of the prepared ADC sample.[6]
-
Chromatographic Separation: Apply a linear gradient to decrease the salt concentration, for example, from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[6] The different DAR species will elute based on their hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, etc.[6]
-
Detection: Monitor the elution profile at 280 nm.[6]
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different DAR species, as shown in the equation below:
Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
3. Quantification of Free MMAE in Plasma by LC-MS/MS
Objective: To measure the concentration of prematurely released MMAE in plasma samples from in vivo studies.
Materials:
-
Plasma samples from ADC-treated animals
-
Internal standard (e.g., deuterated MMAE, D8-MMAE)[28]
-
Acetonitrile (B52724) for protein precipitation[22]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.[28]
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate MMAE from other components.[28]
-
Detect and quantify MMAE and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.[28]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MMAE spiked into control plasma.
-
Determine the concentration of MMAE in the unknown samples by comparing the peak area ratio of MMAE to the internal standard against the standard curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Conjugation of Auristatins onto Engineered scFv Using Second Generation Maleimide to Target HER2-positive Breast Cancer in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 20. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 24. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. applications.emro.who.int [applications.emro.who.int]
- 27. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Therapeutic Index of Aur0101 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Aur0101 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aur0101 and how does it relate to its toxicity profile?
Aur0101 is a potent synthetic analog of dolastatin 10, which functions as a microtubule inhibitor.[1] It binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This potent antimitotic activity is the basis for its efficacy in killing cancer cells. However, this mechanism is also a source of toxicity, as it can affect any rapidly dividing cells in the body, leading to side effects such as neutropenia.[4]
Q2: What are the key strategies to improve the therapeutic index of an Aur0101 ADC?
Enhancing the therapeutic index of an Aur0101 ADC involves a multi-faceted approach focused on optimizing the ADC's components and its application:
-
Linker Technology: The choice of linker is critical for the stability of the ADC in circulation. Premature release of Aur0101 can lead to systemic toxicity.[5] Employing more stable linkers or linkers that are selectively cleaved in the tumor microenvironment can significantly improve the therapeutic index.
-
Site-Specific Conjugation: Conventional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).[6] Site-specific conjugation produces a homogeneous ADC population with a defined DAR, which often leads to improved pharmacokinetics and a better therapeutic index.[7][8]
-
Payload Modification: While Aur0101 is a potent payload, modifications to its structure can be explored to enhance its properties. For instance, increasing the hydrophilicity of the payload can lead to ADCs with higher DARs that are more resistant to aggregation and have improved pharmacokinetic profiles.
-
Antibody Engineering: Modifying the antibody to optimize its affinity for the target antigen can also impact the therapeutic index. In some cases, reducing the binding affinity has been shown to improve the therapeutic index by decreasing target-mediated drug disposition in normal tissues.
-
Dosing Strategy: Altering the dosing regimen, such as using fractionated dosing, can sometimes improve the tolerability of ADCs.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of an Aur0101 ADC?
The DAR is a critical quality attribute of an ADC that significantly influences its efficacy and toxicity. A low DAR may result in insufficient potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity. The hydrophobicity of the auristatin payload often limits the optimal DAR. For many auristatin-based ADCs, a DAR of around 4 has been found to provide a good balance between efficacy and safety. Site-specific conjugation technologies are instrumental in achieving a uniform DAR.
Troubleshooting Guides
This section provides solutions to common issues encountered during the development and characterization of Aur0101 ADCs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Off-Target Toxicity in in vivo Models | 1. Linker Instability: Premature cleavage of the linker in circulation. 2. High DAR and Hydrophobicity: Leading to aggregation and faster clearance. 3. "On-Target, Off-Tumor" Toxicity: The target antigen is expressed on healthy tissues. | 1. Assess Linker Stability: Perform a plasma stability assay (see protocol below). Consider using a more stable linker. 2. Optimize DAR: Aim for a lower, more homogeneous DAR using site-specific conjugation. Characterize ADC aggregation by size-exclusion chromatography (SEC). 3. Evaluate Target Expression: Quantify target expression levels in normal tissues. Consider affinity-tuned antibodies. |
| Inconsistent Results in in vitro Cytotoxicity Assays | 1. Cell Line Variability: Inconsistent cell passage number, or variability in target antigen expression. 2. Assay Conditions: Inconsistent incubation times, cell seeding densities, or reagent quality. | 1. Standardize Cell Culture: Use a consistent range of passage numbers and regularly verify target antigen expression via flow cytometry. 2. Optimize and Standardize Assay Protocol: Strictly adhere to a validated protocol for cell seeding, treatment, and incubation times (see protocol below). |
| Low ADC Potency in in vitro Assays | 1. Poor Internalization: The ADC is not efficiently internalized upon binding to the target antigen. 2. Inefficient Payload Release: The linker is not effectively cleaved within the lysosome. 3. Low DAR: Insufficient delivery of the cytotoxic payload. | 1. Confirm Internalization: Use a fluorescently labeled ADC and microscopy or flow cytometry to confirm internalization. 2. Evaluate Linker Cleavage: Use a linker known to be efficiently cleaved by lysosomal proteases (e.g., a valine-citrulline linker). 3. Verify DAR: Accurately determine the DAR using HIC-HPLC or RP-HPLC (see protocol below). |
| ADC Aggregation | 1. High Hydrophobicity: The Aur0101 payload and certain linkers can increase the overall hydrophobicity of the ADC. 2. High DAR: A higher number of conjugated payload molecules increases the likelihood of aggregation. 3. Formulation Issues: Suboptimal buffer conditions (pH, excipients). | 1. Consider Hydrophilic Linkers/Payloads: Explore the use of more hydrophilic linkers or modifications to the Aur0101 payload. 2. Optimize DAR: Aim for a lower, more homogeneous DAR. 3. Formulation Development: Screen different buffer conditions to identify a formulation that minimizes aggregation. |
Quantitative Data Presentation
Table 1: Preclinical Comparison of Site-Specific vs. Cysteine-Conjugated Anti-Her2 ADCs
This table summarizes data from a study comparing a site-specific non-natural amino acid anti-Her2 ADC with a traditional cysteine-conjugated anti-Her2 ADC. While not specific to Aur0101, it illustrates the potential benefits of site-specific conjugation for improving ADC stability, which is a key factor in enhancing the therapeutic index.[7]
| Parameter | Site-Specific ADC | Cysteine-Conjugated ADC |
| In Vitro Serum Stability (% ADC remaining after 28 days) | ~75% | ~50% |
| In Vivo Efficacy (Tumor Growth Inhibition) | Dose-dependent efficacy observed | Dose-dependent efficacy observed |
| Preclinical Toxicology Profile (Rats) | Superior profile | Less favorable profile |
Data adapted from a study on anti-Her2 ADCs and is illustrative of the potential advantages of site-specific conjugation.[7]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the general procedure for determining the DAR of an Aur0101 ADC using HIC-HPLC.[4][6][9][10]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector to 280 nm.
-
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.). The species with lower DAR will elute earlier.
-
Calculate the relative percentage of each species by dividing the peak area of that species by the total peak area of all species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol describes a method for assessing the in vitro potency of an Aur0101 ADC using an MTT assay.[1][11][12][13][14]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Aur0101 ADC, unconjugated antibody, and free Aur0101 payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Aur0101 ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability versus the logarithm of the concentration and determine the IC₅₀ value using a non-linear regression model.
-
Protocol 3: ADC Plasma Stability Assay (LC-MS based)
This protocol provides a general workflow for evaluating the stability of an Aur0101 ADC in plasma.[5][15][16][17][18]
Materials:
-
Aur0101 ADC
-
Human or animal plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
Procedure:
-
Incubation:
-
Spike the Aur0101 ADC into plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Sample Preparation:
-
For free payload analysis: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
For average DAR analysis: Use an immunocapture method to isolate the ADC from the plasma before analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method to quantify the amount of released Aur0101 payload and/or to determine the average DAR of the remaining ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload or the change in average DAR over time to assess the stability of the ADC in plasma.
-
Mandatory Visualizations
Diagram 1: General Mechanism of Action for an Aur0101 ADC
Caption: Workflow of Aur0101 ADC from binding to apoptosis induction.
Diagram 2: Troubleshooting Workflow for High Off-Target Toxicity
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. ClinPGx [clinpgx.org]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. atsbio.com [atsbio.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Auristatin Payloads in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to auristatin payloads in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to auristatin-based Antibody-Drug Conjugates (ADCs)?
Acquired resistance to auristatin-based ADCs is a multifaceted issue involving several cellular mechanisms that limit the efficacy of the cytotoxic payload. The most commonly observed mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters is a primary driver of resistance. These transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump the auristatin payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]
-
Target Antigen Downregulation: A decrease in the expression of the target antigen on the cancer cell surface leads to reduced ADC binding and internalization, thereby limiting the delivery of the auristatin payload to the cell.[1]
-
Altered ADC Trafficking and Lysosomal Processing: Resistance can emerge from impaired internalization of the ADC-antigen complex or from alterations in the endosomal-lysosomal pathway.[1] These changes can prevent the efficient release of the active auristatin payload within the lysosome.
-
Payload Target Alterations: Although less common for auristatins, mutations in tubulin, the molecular target of auristatins, can potentially reduce the binding affinity of the payload, leading to decreased efficacy.[4]
-
Activation of Anti-Apoptotic Pathways: Changes in apoptotic signaling pathways can render cancer cells less sensitive to the cytotoxic effects of the auristatin payload.
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
You can investigate the overexpression of ABC transporters through a combination of molecular and functional assays:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding for ABC transporters (e.g., ABCB1, ABCC1, ABCG2). Western blotting can be used to confirm the overexpression at the protein level.
-
Functional Efflux Assays: A common method is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp and other transporters. Resistant cells overexpressing these pumps will show lower intracellular fluorescence compared to sensitive parental cells due to active efflux of the dye. This efflux can be inhibited by known ABC transporter inhibitors.
Q3: What are the strategies to overcome auristatin resistance mediated by ABC transporters?
Several strategies can be employed to circumvent resistance driven by efflux pumps:
-
Co-administration with ABC Transporter Inhibitors: Small molecule inhibitors of ABC transporters, such as verapamil, cyclosporin (B1163) A, tariquidar, and zosuquidar, can be used to block the efflux of the auristatin payload, thereby restoring its intracellular concentration and cytotoxic activity.[1][5][6][7]
-
Alternative Payloads: Utilize ADCs with payloads that are not substrates of the overexpressed ABC transporter. For example, if resistance is mediated by P-gp, an ADC with a payload that is not a P-gp substrate could be effective.
-
Linker Modification: The choice of linker technology can influence resistance. In some cases, switching from a non-cleavable to a cleavable linker can overcome resistance mediated by certain transporters like MRP1.[1]
-
Next-Generation Auristatins: Novel auristatin analogues are being developed with modifications to evade recognition and transport by ABC transporters.
Q4: My resistant cells show decreased target antigen expression. What are my options?
If your resistant cell line has downregulated the target antigen, you could consider the following approaches:
-
Bispecific ADCs: These ADCs can target two different antigens on the cancer cell surface, which can be advantageous if the expression of one target is heterogeneous or downregulated.[8]
-
Alternative Target ADC: If the downregulation is significant and irreversible, switching to an ADC that targets a different, more stably expressed antigen on the cancer cells would be necessary.
-
Bystander Effect: Employing an ADC with a membrane-permeable payload and a cleavable linker can induce a "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with auristatin ADC-resistant cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of ADC efficacy in the resistant cell line. | 1. Complete loss of target antigen expression.2. Extremely high levels of drug efflux pump overexpression. | 1. Confirm target expression via flow cytometry or Western blot. If negative, consider an ADC targeting a different antigen.2. Perform a drug efflux assay. If efflux is high, co-administer the ADC with a potent ABC transporter inhibitor. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions.2. Heterogeneity within the resistant cell line population. | 1. Standardize all cell culture parameters, including passage number, seeding density, and media conditions.2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles. |
| ADC shows initial efficacy, but cells recover after treatment. | 1. The payload may be cytostatic rather than cytotoxic at the tested concentration.2. A subpopulation of highly resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining).2. Investigate the presence of cancer stem-like cells and consider combination therapies targeting this population. |
| In vivo xenograft model shows resistance, but cells cultured ex vivo are sensitive. | 1. The tumor microenvironment (TME) is contributing to resistance.2. Transient, non-genetic resistance mechanisms are at play in vivo. | 1. Analyze the TME of resistant tumors for changes in stromal components, extracellular matrix, or immunosuppressive cells.2. Re-implant the ex vivo cultured cells into new mice and re-challenge with the ADC to confirm if resistance is stable. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on auristatin ADC resistance.
Table 1: In Vitro Cytotoxicity of Auristatin ADCs in Parental vs. Resistant Cell Lines
| Cell Line | ADC | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| L428 | Brentuximab Vedotin | 32 µg/ml | 391 µg/ml | 12.2 | [9] |
| KMH2 | Brentuximab Vedotin | 10 ± 2.4 µg/mL | 172 ± 17 µg/mL | ~17 | [5] |
| SUM190 | N41mab-vcMMAE | ~5 ng/mL | >1000 ng/mL | >200 | [1] |
Table 2: Reversal of Auristatin ADC Resistance by ABC Transporter Inhibitors
| Cell Line | ADC | Inhibitor (Concentration) | Resistant IC50 | IC50 with Inhibitor | Fold Reversal | Reference |
| L428-R | Brentuximab Vedotin | Verapamil (10 µg/ml) | 344 µg/ml | 22.8 µg/ml | 15.1 | [9] |
| L428-R | Brentuximab Vedotin | Cyclosporin A (5 µM) | 265 ± 66 µg/mL | 0.025 ± 0.036 µg/mL | ~10,600 | [5] |
| KMH2-R | Brentuximab Vedotin | Verapamil (10 µM) | 144 ± 49 µg/mL | 25 ± 10 µg/mL | ~5.8 | [5] |
| KMH2-R | Brentuximab Vedotin | Cyclosporin A (5 µM) | 121 ± 27 µg/mL | 0.21 ± 0.28 µg/mL | ~576 | [5] |
| ADCR-SUM190 | N41mab-vcMMAE | Zosuquidar (100 nmol/L) | >1000 ng/mL | 5 ng/mL | >200 | [1] |
| ADCR-DR | N41mab-vcMMAE | Tariquidar (10 nmol/L) | >1000 ng/mL | ~20 ng/mL | >50 | [1] |
Experimental Protocols
1. Generation of Auristatin-Resistant Cancer Cell Lines
This protocol describes a method for generating auristatin ADC-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[10][11][12][13]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Auristatin-based ADC
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Reagents for cell viability assay (e.g., MTT)
-
-
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of the auristatin ADC on the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing the ADC at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the ADC concentration by 1.5- to 2-fold.
-
Iterative Selection: Repeat the dose escalation step, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.
-
Characterization of Resistant Line: Once cells are able to proliferate in a significantly higher concentration of the ADC (e.g., 10-fold or higher than the parental IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an auristatin ADC on parental and resistant cell lines.[3][14]
-
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
Auristatin ADC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.
-
3. ADC Internalization Assay (Confocal Microscopy)
This protocol is for visualizing the internalization and lysosomal trafficking of a fluorescently labeled ADC.
-
Materials:
-
Parental and resistant cell lines
-
Fluorescently labeled ADC
-
LysoTracker dye (e.g., LysoTracker Red)
-
Hoechst 33342 (for nuclear staining)
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled ADC (e.g., 1-5 µg/mL) in complete medium for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
In the last 30 minutes of the ADC incubation, add LysoTracker dye (e.g., 50-75 nM) to the medium to stain lysosomes.
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh medium containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes to stain the nuclei.
-
Wash the cells again with PBS.
-
Add fresh medium and immediately image the cells using a confocal microscope.
-
Analyze the images for the co-localization of the fluorescent ADC with lysosomes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting auristatin ADC resistance.
Caption: Simplified signaling pathway for ABC transporter upregulation.
Caption: Mechanism of auristatin-induced apoptosis in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming Resistance to Anti-Nectin-4 Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
improving in vivo stability of cathepsin-cleavable linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathepsin-cleavable linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the in vivo stability and performance of your antibody-drug conjugates (ADCs) and other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a cathepsin-cleavable linker?
Cathepsin-cleavable linkers are designed to be stable in systemic circulation and release a cytotoxic payload within the target cell.[1][2] The most common mechanism relies on specific peptide sequences, like valine-citrulline (Val-Cit), that are recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[1][][4] Following peptide cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), spontaneously decomposes to release the active drug.[][5]
Q2: Why is my Val-Cit linker showing instability in mouse plasma but not in human plasma?
This is a frequently observed issue. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), which can prematurely cleave the Val-Cit-PABC linker system.[5][6] This leads to off-target drug release and can compromise preclinical evaluation of ADCs.[5][7] Human plasma has lower levels of this enzyme, making the linker appear more stable.[5]
Q3: Besides Cathepsin B, can other enzymes cleave a "cathepsin B-cleavable" linker?
Yes. While initially designed for cathepsin B, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also cleave Val-Cit linkers.[5][8] Furthermore, premature cleavage in circulation can be mediated by other enzymes like human neutrophil elastase, which is a potential cause of off-target toxicities like neutropenia.[5]
Q4: What are the main strategies to improve the in vivo stability of my cathepsin-cleavable linker?
Several strategies can be employed to enhance linker stability:
-
Peptide Sequence Modification: Introducing a third amino acid (at the P3 position) can sterically hinder cleavage by plasma proteases while being tolerated by cathepsins. Adding a highly polar amino acid like glutamic acid to create an EVCit linker has shown exceptional stability in mouse plasma.[8][9]
-
Spacer Modification: Modifying the PABC spacer, for instance by adding substituents to the benzene (B151609) ring, can improve stability.[5][10]
-
Tandem-Cleavage Linkers: This approach incorporates a second cleavage motif, such as a β-glucuronide moiety, which acts as a steric shield.[5][11] The glucuronide is first cleaved by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage by cathepsins.[5][11]
-
Hydrophilicity Engineering: Increasing the hydrophilicity of the linker-payload can prevent aggregation, especially at high drug-to-antibody ratios (DARs), which can indirectly improve the ADC's pharmacokinetic profile.[9][12]
Q5: How does the drug-to-antibody ratio (DAR) affect stability?
A high DAR, especially with hydrophobic payloads and linkers, can lead to ADC aggregation.[2][9] This aggregation can alter the ADC's pharmacokinetic properties and potentially increase its clearance, affecting overall in vivo performance.[] Optimizing the linker to be more hydrophilic can allow for higher DARs without causing aggregation.[9]
Troubleshooting Guides
Issue 1: Premature Payload Release in In Vivo Mouse Studies
-
Symptom: High levels of free payload detected in mouse plasma shortly after ADC administration. Poor ADC efficacy and high toxicity observed in preclinical mouse models.
-
Potential Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[5][6]
-
Troubleshooting & Optimization:
| Solution ID | Proposed Solution | Rationale | Key Considerations |
| TS1-A | Introduce a P3 Amino Acid | Add a bulky or charged amino acid (e.g., Glutamic Acid, forming an EVCit linker) N-terminal to the Val-Cit sequence. This modification can sterically block the active site of Ces1c without significantly impacting cleavage by lysosomal cathepsins.[8] | The choice of P3 amino acid is critical. Acidic residues have shown to be effective.[5] Test a panel of P3 modifications. |
| TS1-B | Modify the PABC Spacer | Synthesize linkers with substitutions on the PABC aromatic ring or replace PABC with a different self-immolative group. This can alter the linker's susceptibility to enzymatic cleavage.[5] | Modifications must not impede the self-immolation process following cathepsin cleavage. |
| TS1-C | Use a Tandem-Cleavage Linker | Incorporate a β-glucuronide cap on the PABC spacer. This protects the linker from proteases in circulation. The cap is removed by β-glucuronidase inside the lysosome, enabling subsequent cathepsin cleavage.[5][11] | Requires that the target cells have sufficient β-glucuronidase activity. |
Issue 2: ADC Aggregation at High DAR
-
Symptom: Difficulty in formulating the ADC, observation of protein aggregation during purification or storage, and poor pharmacokinetic profiles.
-
Potential Cause: The hydrophobic nature of the linker and payload leads to intermolecular interactions and aggregation when multiple units are conjugated to a single antibody.[9]
-
Troubleshooting & Optimization:
| Solution ID | Proposed Solution | Rationale | Key Considerations |
| TS2-A | Increase Linker Hydrophilicity | Incorporate hydrophilic moieties, such as PEG chains or charged amino acids (e.g., glutamic acid), into the linker design.[5][9] An "exolinker" approach repositions the peptide linker to better mask payload hydrophobicity.[9] | The added hydrophilicity should not interfere with cell permeability of the released payload if a bystander effect is desired. |
| TS2-B | Optimize Conjugation Chemistry | Use site-specific conjugation methods to generate more homogeneous ADCs with a defined DAR. This reduces the presence of highly conjugated species that are prone to aggregation.[14] | Requires antibody engineering (e.g., introducing specific cysteine residues). |
Quantitative Data Summary
The following tables summarize data on the stability of various cathepsin-cleavable linkers from preclinical studies.
Table 1: Comparative Stability of Tripeptide Linkers in Mouse Plasma
| Linker Sequence | Antibody-Payload | Incubation Time | % Payload Loss in Mouse Plasma | Reference |
| VCit (Val-Cit) | anti-HER2-MMAF | 14 days | >95% | [15] |
| SVCit (Ser-Val-Cit) | anti-HER2-MMAF | 14 days | ~70% | [15] |
| EVCit (Glu-Val-Cit) | anti-HER2-MMAF | 14 days | ~0% | [15] |
Table 2: Stability of Val-Cit Linker in Different Species
| Linker Sequence | ADC | Species | Linker Half-Life (approx.) | Reference |
| Val-Cit | cAC10-MMAE | Mouse | 144 hours (6.0 days) | [15] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | 230 hours (9.6 days) | [15] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).
Methodology:
-
ADC Incubation: Incubate the ADC at a predefined concentration (e.g., 100 µg/mL) in plasma at 37°C. Include a control sample incubated in buffer (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples on dry ice and store at -80°C until analysis.
-
Analysis: Use two primary methods to analyze the samples:
-
ELISA for Intact ADC: An enzyme-linked immunosorbent assay can quantify the concentration of the antibody with the drug still conjugated. This measures the "antibody-conjugated drug".[15][16]
-
LC-MS/MS for Free Payload: a. Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[15] b. Centrifugation: Centrifuge to pellet the precipitated proteins. c. Supernatant Analysis: Collect the supernatant and analyze it using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released, free payload.[15][16]
-
-
Data Interpretation: Plot the concentration of intact ADC and free payload over time to determine the linker's stability and half-life in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the linker is efficiently cleaved by its target enzyme, cathepsin B.
Methodology:
-
Reaction Setup: In a microplate, prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT to activate the enzyme).
-
Reagents:
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 90 minutes to several hours).[18]
-
Reaction Quench: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: Quantify the release of the free payload using LC-MS/MS or, if using a fluorogenic reporter payload (like AMC), measure the increase in fluorescence.[7][19]
-
Data Interpretation: Compare the amount of released payload in the enzyme-treated sample to the negative control to determine the efficiency of cathepsin B cleavage.
Visualizations
Logical and Signaling Pathways
Caption: Mechanism of action for a cathepsin-cleavable ADC.
Experimental Workflows
Caption: Workflow for assessing ADC linker stability and function.
Troubleshooting Logic
Caption: Troubleshooting logic for common ADC linker issues.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 19. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bystander Effect with Cleavable Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and investigating the bystander effect mediated by cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is crucial for treating heterogeneous tumors where antigen expression can vary among cancer cells. The effect relies on the ADC releasing its cytotoxic payload, which then diffuses across cell membranes to affect neighboring cells.[2][3]
Q2: How do cleavable linkers facilitate the bystander effect?
A2: Cleavable linkers are designed to be stable in systemic circulation but are cleaved under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of certain enzymes.[1] This cleavage releases the cytotoxic payload, and if the payload is membrane-permeable, it can diffuse out of the target cell and kill nearby cells, leading to the bystander effect.[4] In contrast, non-cleavable linkers require degradation of the antibody itself, which often results in a charged payload metabolite that cannot efficiently cross cell membranes.
Q3: What are the primary types of cleavable linkers and their cleavage mechanisms?
A3: The main classes of cleavable linkers include:
-
Protease-sensitive linkers: These linkers, such as those containing valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys) dipeptides, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[5]
-
pH-sensitive linkers: These linkers, for example, hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Glutathione-sensitive linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the extracellular space.[7]
Q4: What factors influence the extent of the bystander effect?
A4: Several factors modulate the bystander effect, including:
-
Linker Stability: The linker must be stable enough to prevent premature payload release in circulation but labile enough to be cleaved at the target site.[1]
-
Payload Properties: The payload should be potent and membrane-permeable to diffuse across cell membranes.[4][8] Hydrophobicity of the payload can influence its diffusion and cellular uptake.[9]
-
Antigen Expression Levels: A higher density of antigen-positive cells can lead to a more pronounced bystander effect as more payload is released into the tumor microenvironment.[3]
-
Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can impact the diffusion of the released payload.
Troubleshooting Guides
Issue 1: My ADC with a cleavable linker shows lower than expected bystander killing in a co-culture assay.
| Possible Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | Verify the expression of the target enzyme (e.g., Cathepsin B) in the antigen-positive cell line. Ensure the pH of the culture medium is optimal for pH-sensitive linkers if relying on extracellular cleavage. |
| Low Payload Permeability | Confirm the physicochemical properties of your payload. If it is too polar, it may not efficiently cross cell membranes. Consider using a more lipophilic payload if possible. |
| Rapid Payload Degradation or Efflux | Measure the stability of the free payload in your cell culture medium. The released payload may be rapidly metabolized or actively pumped out of the bystander cells by efflux pumps. |
| Suboptimal Co-culture Conditions | Optimize the ratio of antigen-positive to antigen-negative cells. A higher proportion of antigen-positive cells may be required to generate a sufficient concentration of released payload.[3] Also, ensure the total cell density is adequate to facilitate proximity between cell types. |
| Insufficient Assay Duration | The bystander effect can be time-dependent.[10] Extend the incubation time of your co-culture assay (e.g., to 96 or 120 hours) and measure cell viability at multiple time points.[2] |
Issue 2: I am observing a bystander effect, but also high off-target toxicity in my in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Premature Linker Cleavage in Circulation | The linker may be unstable in plasma, leading to systemic release of the payload.[11] Perform a plasma stability assay to assess the linker's integrity over time.[12] |
| "On-Target, Off-Tumor" Toxicity | The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and payload release in non-tumor sites.[11] Evaluate the expression profile of your target antigen in relevant healthy tissues. |
| Payload Accumulation in Healthy Tissues | The physicochemical properties of the payload may lead to its accumulation in certain organs, such as the liver or kidneys. Assess the biodistribution of the free payload. |
Issue 3: My in vitro bystander assay results are not correlating with my in vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Differences in Tumor Microenvironment | The in vivo tumor microenvironment is much more complex than a 2D co-culture system. Factors like the extracellular matrix, interstitial fluid pressure, and the presence of other cell types can affect payload diffusion.[10] Consider using 3D spheroid co-culture models for a more representative in vitro system. |
| ADC Penetration in Solid Tumors | The large size of ADCs can limit their penetration into dense solid tumors.[8] This can result in heterogeneous delivery and a less pronounced bystander effect in vivo compared to what is observed in vitro. |
| Pharmacokinetics of the ADC and Payload | The half-life of the ADC in circulation and the clearance rate of the released payload can significantly impact the concentration of the payload that reaches bystander cells in vivo. |
Data Presentation
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Species | Stability Metric | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Anti-HER2-MMAE | Human | >230 days half-life | [7] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours apparent linker half-life | [9] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Anti-HER2-MMAF | Mouse | Less stable than Val-Cit | [6] |
| pH-Sensitive | Hydrazone | Besponsa® | In vivo | 1.5-2% hydrolysis per day | [6] |
| Enzyme-Sensitive | GGFG | T-DXd | Rat | ~50% decrease in DAR in 7 days | [13] |
| Enzyme-Sensitive | Exo-linker | Exo-linker ADC | Rat | More stable than GGFG | [13] |
Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target | IC50 (ng/mL) | Notes | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potency can be influenced by protease expression levels. | [7] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Lower hydrophobicity than Val-Cit. | [7] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Higher potency than a Val-Cit ADC in this study. | [7] |
| Sulfatase-cleavable | Sulfatase-cleavable | MMAE | HER2+ | 61 | Higher cytotoxicity than a non-cleavable ADC. | [7] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.[14]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) or luciferase for distinct quantification (e.g., HER2-negative MCF7-GFP).[2]
-
ADC with a cleavable linker
-
Isotype control ADC (non-binding)
-
96-well black, clear-bottom microplates
-
Cell culture medium and supplements
-
Instrumentation for quantifying Ag- cell viability (e.g., high-content imager, flow cytometer, or luminometer)
Methodology:
-
Cell Seeding:
-
Prepare single-cell suspensions of both Ag+ and Ag- cells.
-
Seed mixtures of Ag+ and Ag- cells into a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90), keeping the total cell number per well constant (e.g., 10,000 cells/well).[15][16]
-
Include monoculture controls of Ag+ only and Ag- only cells.
-
Allow cells to adhere overnight.[15]
-
-
ADC Treatment:
-
Incubation:
-
Incubate the plate for a duration relevant to the payload's mechanism of action, typically 72-120 hours.[2]
-
-
Quantification of Bystander Killing:
-
Imaging/Flow Cytometry: Use a high-content imager or flow cytometer to specifically count the number of viable fluorescently-labeled Ag- cells.
-
Luminescence: If using luciferase-labeled Ag- cells, add the appropriate substrate and measure luminescence.
-
-
Data Analysis:
-
For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture.
-
A significant decrease in Ag- cell viability with an increasing percentage of Ag+ cells indicates a bystander effect.[2]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[17]
Materials:
-
Ag+ and Ag- cell lines
-
ADC with a cleavable linker
-
Standard cell culture plates (e.g., 6-well or T-25 flasks)
-
0.22 µm syringe filters
-
96-well plates for viability assay
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the cells with the ADC at a concentration known to be cytotoxic.
-
Incubate for 48-72 hours.[2]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris and then filter it through a 0.22 µm syringe filter. This is the "conditioned medium".[2]
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.
-
Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be tested).
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard method (e.g., MTT, CellTiter-Glo®).
-
Mandatory Visualizations
Caption: Mechanism of ADC bystander effect with a cleavable linker.
Caption: Troubleshooting workflow for low bystander effect.
Caption: Experimental workflow for bystander effect assessment.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of AcLys-PABC-VC-Aur0101 ADC: A Comparative Analysis
This guide provides a detailed comparison of the in vivo efficacy of an antibody-drug conjugate (ADC) utilizing the AcLys-PABC-VC-Aur0101 drug linker, benchmarked against other established auristatin-based ADCs. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical performance, experimental methodologies, and underlying mechanisms of action.
Comparative In Vivo Efficacy of Auristatin-Based ADCs
The following tables summarize the in vivo anti-tumor activity of an anti-CXCR4 ADC featuring a linker-payload structurally related to AcLys-PABC-VC-Aur0101, alongside comparator ADCs employing the widely used vc-MMAE linker-payload. The data is extracted from preclinical studies in various xenograft models.
Table 1: In Vivo Efficacy of Anti-CXCR4-Auristatin ADC
| Tumor Model | Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Hematological Cancer Xenograft | T-cell ALL | Anti-CXCR4-nc-Aur0131 (DAR 4) | 3 mg/kg, single dose | Complete tumor regression | [1][2] |
| Hematological Cancer Xenograft | T-cell ALL | Anti-CXCR4-vc-Aur0101 (DAR 4) | 3 mg/kg, single dose | Tumor growth delay | [1][2] |
| Hematological Cancer Xenograft | AML | Anti-CXCR4-nc-Aur0131 (DAR 4) | 3 mg/kg, single dose | Significant tumor growth inhibition | [1][2] |
Note: The study highlighted the superior efficacy of the non-cleavable (nc) linker ADC in these models.
Table 2: In Vivo Efficacy of Comparator vc-MMAE ADCs
| Tumor Model | Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Hodgkin Lymphoma Xenograft | L540cy | Brentuximab vedotin (anti-CD30-vc-MMAE) | 1 mg/kg, single dose | Durable tumor regression | [3] |
| Anaplastic Large Cell Lymphoma Xenograft | Karpas 299 | Brentuximab vedotin (anti-CD30-vc-MMAE) | 1 mg/kg, single dose | Complete tumor regression | [3] |
| Gastric Cancer Xenograft | NCI-N87 | Trastuzumab-vc-MMAE | 10 mg/kg, every 7 days x 3 | Significant tumor growth inhibition | [4] |
| Non-Small Cell Lung Cancer Xenograft | A549 | Erbitux-vc-PAB-MMAE | Not specified | Effective tumor growth inhibition |
Experimental Protocols
The following section details the typical methodologies employed in the in vivo evaluation of ADCs, based on the referenced preclinical studies.
Cell Lines and Animal Models
-
Cell Lines: A variety of human cancer cell lines are utilized, expressing the target antigen of interest. For the anti-CXCR4 ADC, T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML) cell lines were used.[1][2] For comparator ADCs, CD30-positive Hodgkin lymphoma (L540cy) and anaplastic large cell lymphoma (Karpas 299) cell lines, as well as HER2-positive gastric cancer (NCI-N87) and EGFR-positive non-small cell lung cancer (A549) cell lines, are commonly employed.[3][4]
-
Animal Models: Immunodeficient mice, such as NOD/SCID or other strains, are typically used to host the human tumor xenografts.[3][4] This prevents the rejection of the implanted human cells.
Xenograft Establishment
-
Subcutaneous Implantation: Tumor cells are harvested from culture, resuspended in a suitable medium, and often mixed with Matrigel. This suspension is then injected subcutaneously into the flank of the mice.[5][6]
-
Tumor Growth Monitoring: Once tumors are palpable, their growth is monitored regularly by measuring the tumor volume. This is typically calculated using the formula: (Length x Width²) / 2.[6][7]
ADC Administration and Efficacy Evaluation
-
Dosing: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The ADC is administered, typically intravenously (IV) or intraperitoneally (IP), according to the specified dosing schedule.[4][7]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). This is assessed by comparing the tumor volumes in the treated groups to the control (vehicle-treated) group over time. In some studies, complete tumor regression or the duration of response are also evaluated.[1][3] Animal body weight is monitored as a general indicator of toxicity.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of auristatin-based ADCs and a typical experimental workflow for in vivo efficacy studies.
Figure 1: Mechanism of Action of Auristatin-Based ADCs.
References
- 1. [PDF] Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates | Semantic Scholar [semanticscholar.org]
- 2. Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipeptide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Selecting the Optimal Dipeptide Linker for Your Antibody-Drug Conjugate (ADC)
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload and profoundly influencing the ADC's stability, efficacy, and therapeutic index. Among the various linker technologies, enzyme-cleavable dipeptide linkers have emerged as a cornerstone of modern ADC design, offering a balance between plasma stability and controlled intracellular drug release. This guide provides a comprehensive comparative analysis of the most prevalent dipeptide linkers, supported by experimental data, to inform rational ADC design and optimization.
Mechanism of Action: Protease-Mediated Payload Release
Dipeptide linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][] The general mechanism involves the following steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, proteases recognize and cleave the dipeptide sequence in the linker.
-
Payload Release: This cleavage initiates the release of the active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.
Comparative Analysis of Key Dipeptide Linkers
The most extensively studied and utilized dipeptide linkers in ADC development are Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Phenylalanine-Lysine (Phe-Lys). The choice between these linkers can significantly impact the physicochemical properties and biological activity of the resulting ADC.
Physicochemical Properties
A key differentiator among dipeptide linkers is their hydrophobicity, which can influence the drug-to-antibody ratio (DAR), aggregation propensity, and pharmacokinetics of the ADC.
| Dipeptide Linker | Key Physicochemical Characteristics | Supporting Data |
| Valine-Citrulline (Val-Cit) | The most widely used dipeptide linker.[1] It is known to be more hydrophobic, which can lead to challenges in achieving high DARs due to precipitation and aggregation.[1][3] | An ADC with a Val-Cit linker showed a 1.80% increase in aggregation when aiming for a high DAR.[4] |
| Valine-Alanine (Val-Ala) | Exhibits better hydrophilicity compared to Val-Cit.[4] This property allows for the generation of ADCs with higher DARs (up to 7.4) with limited aggregation (<10%).[1][3] | Val-Ala based ADCs showed no obvious increase in dimeric peak at a DAR of approximately 7, in contrast to Val-Cit based ADCs.[4] |
| Phenylalanine-Lysine (Phe-Lys) | Another effective dipeptide linker that has demonstrated good plasma stability and efficient cleavage by intracellular proteases. | Used in early ADC development and has shown comparable performance to Val-Cit in terms of antigen-driven cellular activity. |
In Vitro Performance: Stability and Cytotoxicity
The in vitro performance of an ADC is a critical indicator of its potential therapeutic efficacy. Key parameters include plasma stability, the rate of enzymatic cleavage, and cytotoxicity against cancer cell lines.
| Dipeptide Linker | Plasma Stability (Half-life) | Cathepsin B Cleavage Efficiency | In Vitro Cytotoxicity (IC50) |
| Valine-Citrulline (Val-Cit) | Generally exhibits good stability in human plasma.[5] Was shown to be >100 times more stable than a hydrazone-linked ADC in human plasma.[5] | Efficiently cleaved by cathepsin B and other lysosomal proteases.[] | Potent cytotoxicity in various cancer cell lines. For an anti-Her2 ADC with MMAE payload, IC50 values were in the low ng/mL range. |
| Valine-Alanine (Val-Ala) | Demonstrates high plasma stability, with some studies suggesting it is more stable than Val-Cit in mouse plasma.[4] | Shows comparable cathepsin B release efficiency to Val-Cit.[] | Exhibits potent cytotoxicity, with IC50 values often in the picomolar to low nanomolar range, comparable to Val-Cit ADCs.[4] For an anti-Her2 ADC, an IC50 of 92 pmol/L was reported.[4] |
| Phenylalanine-Lysine (Phe-Lys) | Good stability in human plasma. | Efficiently cleaved by cathepsin B. | Demonstrates potent, antigen-specific cytotoxic activity. |
In Vivo Efficacy
Ultimately, the success of an ADC is determined by its ability to control tumor growth in vivo. Comparative studies have shown that the choice of dipeptide linker can influence the overall anti-tumor activity.
| Dipeptide Linker | In Vivo Efficacy | Supporting Data |
| Valine-Citrulline (Val-Cit) | Has been successfully used in several FDA-approved ADCs, demonstrating significant tumor growth inhibition in various preclinical models and clinical trials. | ADCs with Val-Cit linkers have shown pronounced tumor growth inhibition in xenograft models.[6] |
| Valine-Alanine (Val-Ala) | ADCs with Val-Ala linkers have demonstrated potent in vivo anti-tumor activity, often comparable or even superior to those with Val-Cit linkers, particularly with hydrophobic payloads. | In some models, Val-Ala containing ADCs have shown greater tumor suppression than their Val-Cit counterparts.[4] |
| Phenylalanine-Lysine (Phe-Lys) | Has shown effective tumor growth inhibition in preclinical models. |
Experimental Protocols
Accurate and reproducible experimental data is the foundation of a robust comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Collection: At each time point, an aliquot of the plasma sample is collected and stored at -80°C until analysis.
-
Quantification of Intact ADC (ELISA):
-
An ELISA plate is coated with an antigen specific to the ADC's antibody.
-
Plasma samples are added, and the intact ADC is captured by the antigen.
-
A secondary antibody conjugated to an enzyme that recognizes the payload is used for detection.
-
The amount of intact ADC is quantified by measuring the enzyme's activity.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Proteins in the plasma samples are precipitated.
-
The supernatant, containing the released payload, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free drug.
-
-
Data Analysis: The half-life of the linker is calculated based on the decrease in the concentration of intact ADC or the increase in the concentration of the free payload over time.
Cathepsin B Cleavage Assay
Objective: To determine the rate of enzymatic cleavage of the dipeptide linker by cathepsin B.
Methodology:
-
Reaction Setup: The ADC is incubated with purified human cathepsin B in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis (LC-MS/MS): The samples are analyzed by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: The initial rate of cleavage is determined from the linear phase of the payload release curve. Kinetic parameters such as Km and kcat can be calculated by performing the assay at different substrate concentrations.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of the ADC that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with a serial dilution of the ADC for a specified period (e.g., 72 or 96 hours).
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ADC mechanism of action and a typical experimental workflow for comparative analysis.
Conclusion
The selection of a dipeptide linker is a critical decision in the design of an effective and safe ADC. While Val-Cit remains the most clinically validated and widely used dipeptide linker, Val-Ala presents a compelling alternative, particularly for hydrophobic payloads, due to its ability to support higher drug loading with reduced aggregation. The choice between these and other dipeptide linkers should be guided by a thorough comparative analysis of their physicochemical properties, in vitro performance, and in vivo efficacy in the context of the specific antibody and payload being used. The experimental protocols and data presented in this guide provide a framework for conducting such an analysis, enabling the rational design of next-generation ADCs with improved therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ADC Linker Technologies: AcLys-PABC-VC-Aur0101 vs. MC-VC-PABC-Aur0101
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide provides a detailed comparison of two prominent cleavable linker systems: the lysine-directed AcLys-PABC-VC-Aur0101 and the cysteine-directed MC-VC-PABC-Aur0101. Both linkers utilize the potent microtubule inhibitor Aur0101 as the payload and incorporate the Cathepsin B-cleavable valine-citrulline (VC) dipeptide and the self-immolative p-aminobenzyloxycarbonyl (PABC) spacer. The primary distinction lies in their conjugation chemistry, which significantly influences the characteristics and performance of the resulting ADC.
Executive Summary
The choice between AcLys-PABC-VC and MC-VC-PABC linkers hinges on a trade-off between ease of manufacturing and the homogeneity of the final ADC product. The MC-VC-PABC linker, which conjugates to cysteine residues, generally produces more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile and potentially a wider therapeutic window. Conversely, the AcLys-PABC-VC linker, targeting lysine (B10760008) residues, is a simpler conjugation process but often results in a heterogeneous mixture of ADC species with varying DARs. This heterogeneity can impact in vivo performance and complicates manufacturing and quality control.
Comparative Performance Data
| Parameter | AcLys-PABC-VC-Aur0101 (Lysine Conjugation) | MC-VC-PABC-Aur0101 (Cysteine Conjugation) | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous (e.g., DAR 0-8) | Homogeneous (e.g., DAR 2, 4, or 8) | Homogeneity is crucial for consistent efficacy and safety. |
| Plasma Stability | Generally stable, but heterogeneity can lead to varied stability profiles across species. | High plasma stability, with predictable payload retention.[][2] | Premature payload release can lead to off-target toxicity. |
| In Vitro Potency (IC50) | Potent, but the heterogeneous mixture can mask the true potency of specific DAR species. | Highly potent, with a clear correlation between DAR and cytotoxicity. | A defined DAR allows for more precise determination of potency. |
| In Vivo Efficacy | Efficacious, but heterogeneity can lead to faster clearance of higher DAR species, potentially reducing overall efficacy. | Generally demonstrates robust and sustained anti-tumor activity in xenograft models.[3] | A uniform ADC population ensures consistent delivery of the payload to the tumor. |
| Manufacturing & Quality Control | Simpler conjugation chemistry.[4][] However, characterization of the heterogeneous mixture is complex. | More complex multi-step process involving antibody reduction.[6][7] Easier to characterize the final homogeneous product. | Reproducibility and a well-defined product are critical for clinical development. |
Mechanism of Action and Payload Release
Both linker systems are designed to be stable in systemic circulation and to release the Aur0101 payload upon internalization into target cancer cells. Aur0101 is a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[8][9][10][11][12]
The release mechanism is a two-step process initiated within the lysosome of the cancer cell:
-
Enzymatic Cleavage: The VC dipeptide is recognized and cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[6][13][][15][16][17]
-
Self-Immolation: The cleavage of the VC linker exposes an amine on the PABC spacer, triggering a spontaneous 1,6-elimination reaction. This "self-immolation" releases the active Aur0101 payload into the cytoplasm.[18][19][20][21]
dot graph "payload_release_mechanism" { bgcolor="#F1F3F4"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_circulation" { label="Systemic Circulation (Stable)"; bgcolor="#FFFFFF"; ADC [label="Antibody-Drug Conjugate\n(ADC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_cell" { label="Target Cancer Cell"; bgcolor="#FFFFFF"; Internalization [label="Internalization via\nReceptor-Mediated Endocytosis"]; Lysosome [label="Lysosome", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_release" { label="Payload Release"; bgcolor="#FFFFFF"; Cleavage [label="Cathepsin B Cleavage\nof VC Linker", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfImmolation [label="PABC Self-Immolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Payload [label="Active Aur0101\nPayload", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
ADC -> Internalization [label="1. Targeting"]; Internalization -> Lysosome [label="2. Trafficking"]; Lysosome -> Cleavage [label="3. Enzymatic Action"]; Cleavage -> SelfImmolation [label="4. Spontaneous\nReaction"]; SelfImmolation -> Payload [label="5. Drug Release"]; } caption: "Mechanism of Aur0101 Payload Release"
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The amount of intact ADC and released payload is quantified using techniques such as ELISA (enzyme-linked immunosorbent assay) or LC-MS (liquid chromatography-mass spectrometry).
-
The percentage of intact ADC remaining over time is plotted to determine the plasma stability.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The IC50 value (the concentration of the ADC that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Once the tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
The ADCs are administered intravenously at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is terminated when tumors in the control group reach a predefined endpoint. Tumor growth inhibition (TGI) is calculated to assess efficacy.
dot graph "experimental_workflow" { bgcolor="#F1F3F4"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_invitro" { label="In Vitro Evaluation"; bgcolor="#FFFFFF"; PlasmaStability [label="Plasma Stability Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_invivo" { label="In Vivo Evaluation"; bgcolor="#FFFFFF"; Xenograft [label="Xenograft Model Development", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="ADC Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Efficacy Assessment\n(Tumor Growth Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; PK_PD [label="Pharmacokinetic/\nPharmacodynamic (PK/PD)\nModeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
PlasmaStability -> PK_PD; Cytotoxicity -> PK_PD; Xenograft -> Treatment -> Efficacy -> PK_PD; } caption: "ADC Preclinical Evaluation Workflow"
Conclusion
The selection between AcLys-PABC-VC and MC-VC-PABC linker technologies represents a critical decision in the design and development of an ADC. While the lysine-based conjugation of AcLys-PABC-VC offers a more straightforward manufacturing process, the cysteine-based conjugation of MC-VC-PABC provides a more homogeneous and well-defined ADC, which is often preferred for clinical development due to its predictable behavior and optimized therapeutic index. For researchers and drug developers, the choice will depend on the specific goals of the project, the available resources for process development and characterization, and the desired product profile for the final ADC therapeutic. Further empirical data directly comparing ADCs constructed with these two linkers would be invaluable for making a fully informed decision.
References
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Evaluating the Bystander Killing Effect of Aur0101 Payload: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of oncology, the efficacy of an antibody-drug conjugate (ADC) is not solely dependent on its ability to eradicate antigen-positive cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, is a critical attribute that can significantly enhance therapeutic efficacy in heterogeneous tumors. This guide provides a comparative evaluation of the bystander killing effect of the Aur0101 payload, benchmarked against the well-characterized auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
This guide summarizes key quantitative data, details experimental protocols for assessing the bystander effect, and provides visual representations of the underlying mechanisms and workflows to aid in the rational design and evaluation of next-generation ADCs.
Comparative Analysis of Auristatin Payloads
The bystander effect of an ADC payload is largely dictated by its physicochemical properties, particularly its membrane permeability. Auristatin derivatives, a class of potent microtubule inhibitors, offer a compelling case study in how subtle molecular modifications can dramatically alter this effect.
Aur0101 is a novel auristatin analogue designed as a potent cytotoxic payload for ADCs. While specific quantitative data on its bystander killing effect is not extensively available in the public domain, its performance can be contextualized by comparing it with MMAE, known for its potent bystander effect, and MMAF, which exhibits a minimal bystander effect.
Monomethyl auristatin E (MMAE) is a highly membrane-permeable payload. Upon its release within a target antigen-positive cancer cell, it can readily diffuse across the cell membrane into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells. This property makes MMAE-based ADCs particularly effective in treating tumors with heterogeneous antigen expression.
Monomethyl auristatin F (MMAF) , in contrast, is a charged and less membrane-permeable molecule. Consequently, once released inside a target cell, it is largely retained, leading to potent and specific killing of the antigen-positive cell but with a significantly diminished capacity to affect neighboring antigen-negative cells.
Below is a table summarizing the key properties of these payloads.
| Feature | Aur0101 | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Payload Class | Auristatin | Auristatin | Auristatin |
| Mechanism of Action | Microtubule Inhibition | Microtubule Inhibition | Microtubule Inhibition |
| Membrane Permeability | Data not publicly available | High | Low |
| Bystander Killing Effect | Data not publicly available | Potent | Minimal |
| Key Physicochemical Property | Auristatin analogue | Hydrophobic, neutral at physiological pH | Hydrophilic, negatively charged at physiological pH |
| In Vitro Potency (Free Drug) | Potent (IC50 values in the low nanomolar range for various cancer cell lines) | Highly potent | Potent, but generally less so than MMAE as a free drug due to lower cell permeability |
| Clinical Context | Used in the ADC PF-06664178 | A component of several approved ADCs (e.g., Adcetris®, Padcev®) | A component of an approved ADC (Blenrep®) |
Experimental Protocols for Evaluating Bystander Effect
To quantitatively assess and compare the bystander killing effect of different ADC payloads, standardized in vitro and in vivo assays are essential.
In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line that expresses the target antigen for the ADC.
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP or mCherry) for easy identification and quantification.
2. Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of both Ag+ and Ag- cells as controls.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (an ADC with a non-targeting antibody) and a vehicle control.
4. Incubation and Monitoring:
-
Incubate the plates for a period of 72 to 120 hours.
-
Monitor the viability of the fluorescently labeled Ag- cells over time using fluorescence microscopy or a high-content imaging system.
5. Data Analysis:
-
Quantify the number of viable Ag- cells in the co-culture wells at the end of the experiment.
-
Compare the viability of Ag- cells in the ADC-treated co-cultures to the vehicle-treated co-cultures and the ADC-treated Ag- monocultures.
-
A significant decrease in the viability of Ag- cells in the co-culture setting compared to the monoculture is indicative of a bystander killing effect.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
1. Cell Line Preparation:
-
Use Ag+ and Ag- tumor cell lines as described for the in vitro assay. The Ag- cell line can be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.
2. Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- tumor cells (at a defined ratio, e.g., 1:1) subcutaneously into immunodeficient mice.
3. ADC Administration:
-
Once the tumors reach a predetermined size, administer the test ADC, an isotype control ADC, or a vehicle control to different groups of mice.
4. Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
If the Ag- cells express luciferase, monitor their viability and proliferation using bioluminescence imaging.
5. Data Analysis:
-
Compare the tumor growth rates between the different treatment groups.
-
A significant inhibition of tumor growth in the admixed model treated with the test ADC, especially if the effect is greater than what would be expected from the killing of Ag+ cells alone, indicates an in vivo bystander effect.
-
Bioluminescence imaging can provide a direct measure of the reduction in the Ag- cell population.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of bystander killing by a membrane-permeable auristatin payload.
Caption: Workflow for the in vitro co-culture bystander assay.
Caption: Workflow for the in vivo admixed tumor model.
Aur0101 vs. MMAE: A Comparative Analysis of Two Potent Auristatin ADC Payloads
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Auristatins, a class of potent microtubule inhibitors, have emerged as a cornerstone of ADC development. This guide provides a detailed, data-driven comparison of Aur0101 (also known as PF-06380101), a novel auristatin analogue, with the well-established and widely utilized monomethyl auristatin E (MMAE). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of ADC payloads.
At a Glance: Key Differences and Performance Characteristics
| Feature | Aur0101 | Monomethyl Auristatin E (MMAE) |
| Chemical Class | Synthetic Dolastatin 10 Analogue | Synthetic Dolastatin 10 Analogue |
| Mechanism of Action | Microtubule Depolymerizing Agent | Microtubule Depolymerizing Agent |
| In Vitro Potency | Picomolar to sub-nanomolar range (GI50) | Picomolar to nanomolar range (IC50) |
| Bystander Effect | Data not publicly available | Potent, well-documented bystander killing |
| ADC Stability | Good in vivo linker stability reported | Stability is linker-dependent; vc-MMAE is well-characterized |
| Clinical Development | Utilized in investigational ADCs (e.g., PF-06664178) | Payload in several FDA-approved ADCs (e.g., Adcetris®, Polivy®, Padcev®) |
In-Depth Performance Comparison
In Vitro Cytotoxicity
Both Aur0101 and MMAE are highly potent cytotoxic agents that induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1][2] Their potency is typically measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in various cancer cell lines.
Aur0101: Published data indicates that Aur0101 exhibits potent anti-proliferative activity with GI50 values in the sub-nanomolar range against several human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| BT-474 | Breast Carcinoma | 0.26 |
| MDA-MB-361 | Breast Carcinoma | 0.19 |
| NCI-N87 | Gastric Carcinoma | 0.20 |
MMAE: MMAE has been extensively characterized and demonstrates potent cytotoxicity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | 3.27[3] |
| HEK293 | Kidney Cancer | 4.24[3] |
| MDA-MB-468 | Breast Cancer | Significant cytotoxicity at 1 ng/ml[4] |
| MDA-MB-453 | Breast Cancer | Significant cytotoxicity at 1 ng/ml[4] |
Direct Comparison: While a direct head-to-head comparison in the same study under identical conditions is not readily available in the public domain, the existing data suggests that both Aur0101 and MMAE are exceptionally potent auristatin analogues with cytotoxic activity in a similar concentration range.
Bystander Killing Effect
The bystander effect, where the payload released from a target cancer cell diffuses and kills neighboring antigen-negative cells, is a crucial attribute for ADCs, particularly in treating heterogeneous tumors.[5] This effect is largely dependent on the cell permeability of the payload.
MMAE: MMAE is known to be cell-permeable, which allows it to diffuse out of the target cell and exert a potent bystander effect.[5][6] This property is a key advantage of MMAE-based ADCs.
Aur0101: Currently, there is a lack of publicly available experimental data specifically evaluating the bystander killing capacity of Aur0101. Further studies are needed to determine its cell permeability and potential for bystander-mediated cell killing.
Stability in Antibody-Drug Conjugates
The stability of the ADC in circulation is paramount to ensure that the cytotoxic payload is delivered to the tumor and to minimize off-target toxicity.[7][8]
Aur0101-ADCs: Preclinical and clinical data from an investigational ADC utilizing Aur0101 (PF-06664178) suggest good linker stability in vivo.[1] In a phase 1 study, serum concentrations of free Aur0101 were found to be substantially lower than those of the intact ADC and the total antibody, indicating limited premature payload release.[1]
MMAE-ADCs: The stability of MMAE-ADCs is highly dependent on the linker used. The commonly used valine-citrulline (vc) linker (vc-MMAE) is designed to be stable in the bloodstream and cleaved by lysosomal proteases within the target cell.[2][9] However, the stability can be influenced by factors such as the specific antibody and the drug-to-antibody ratio (DAR).[7][8]
Experimental Methodologies
To provide a framework for the direct comparison of auristatin analogues like Aur0101 and MMAE, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the drug required to inhibit the growth of 50% of a cancer cell population (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Aur0101 and MMAE in cell culture medium. Add the drug dilutions to the cells and incubate for a period of 72 to 96 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
XTT Assay: Add a mixture of XTT and an electron coupling agent to each well. Incubate for 2-4 hours. The absorbance of the formazan product is measured at 450 nm.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.
Bystander Killing Co-Culture Assay
This assay evaluates the ability of a payload released from target cells to kill neighboring non-target cells.
Protocol:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line that is the target for the ADC and an antigen-negative (Ag-) line that is not. The Ag- cells are typically labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with an ADC carrying either Aur0101 or MMAE at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in a monoculture.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Analysis: Measure the viability of the Ag- (GFP-positive) cells using flow cytometry or a fluorescence plate reader. A significant decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
ADC Stability in Plasma Assay
This assay assesses the stability of the ADC and the rate of payload release in a plasma environment.
Protocol:
-
Incubation: Incubate the Aur0101-ADC and MMAE-ADC in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A beads). The free payload in the supernatant can also be analyzed.
-
Analysis (LC-MS/MS):
-
Intact ADC Analysis: Analyze the captured ADC to determine the change in the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
-
Free Payload Quantification: Quantify the amount of free Aur0101 or MMAE in the plasma supernatant. An increase in free payload indicates ADC instability.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC.
Signaling Pathways and Experimental Workflows
Auristatin Mechanism of Action
Both Aur0101 and MMAE share a common mechanism of action, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of action for auristatin-based ADCs.
Experimental Workflow for Comparative Cytotoxicity
The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of Aur0101 and MMAE.
Workflow for in vitro cytotoxicity comparison.
Conclusion
Both Aur0101 and MMAE are highly potent auristatin-based payloads with significant potential in the development of effective ADCs. MMAE is a well-validated payload with a proven track record in several approved and clinical-stage ADCs, and its potent bystander effect is a key therapeutic advantage. Aur0101 is a promising newer analogue that has demonstrated comparable in vitro potency in limited studies.
The selection between Aur0101 and MMAE will depend on a comprehensive evaluation of their properties in the context of a specific ADC, including the target antigen, the antibody platform, and the linker technology. Head-to-head preclinical studies are essential to fully elucidate the comparative performance of these two potent payloads, particularly with respect to their bystander killing potential and the in vivo efficacy and safety of the resulting ADCs. As more data on Aur0101 becomes available, the ADC community will be better positioned to leverage the unique properties of this novel auristatin analogue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. adcreview.com [adcreview.com]
- 3. scispace.com [scispace.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. benchchem.com [benchchem.com]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Old Drug, New Delivery Strategy: MMAE Repackaged [mdpi.com]
In Vitro Validation of Cathepsin B Cleavage for the AcLys-PABC-VC Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AcLys-PABC-VC linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). The focus is on the in vitro validation of its cleavage by cathepsin B, a key mechanism for the targeted release of cytotoxic payloads within tumor cells.
The valine-citrulline (VC) dipeptide motif is a cornerstone of ADC technology, engineered for selective cleavage by lysosomal proteases like cathepsin B, which are frequently upregulated in tumors.[][2] This targeted release mechanism is designed to maximize the therapeutic efficacy of the ADC while minimizing systemic toxicity.[2] The AcLys-PABC-VC linker incorporates an acetylated lysine (B10760008) (AcLys) for potential conjugation, the cleavable Val-Cit peptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer that ensures the traceless release of the payload.[][3][4]
Mechanism of Cathepsin B Cleavage
The cleavage of the Val-Cit linker by cathepsin B is a well-orchestrated process that occurs within the lysosomal compartment of target cells following ADC internalization.
-
Enzymatic Recognition : The Val-Cit dipeptide sequence is specifically recognized by the active site of cathepsin B.[]
-
Peptide Bond Hydrolysis : Cathepsin B, a cysteine protease, cleaves the amide bond between citrulline and the PABC spacer.[5][6]
-
Self-Immolation : The cleavage of the peptide bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer.[7]
-
Payload Release : This self-immolative cascade results in the release of the unmodified, active cytotoxic drug.[5]
References
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 7. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADC Linker Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of different ADC linker technologies, summarizing key quantitative data, detailing experimental protocols for evaluation, and visualizing complex processes to aid in informed decision-making.
The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a pivotal component that dictates the stability, efficacy, and toxicity profile of an ADC.[1] Its primary role is to ensure the ADC remains intact in systemic circulation and to facilitate the specific release of the payload within the target tumor cells.[2] The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, each with inherent advantages and disadvantages.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within cancer cells.[3][4] These triggers can include enzymes, acidic pH, or a high concentration of reducing agents like glutathione.[3] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3]
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to release the payload.[4][5] This mechanism generally results in greater plasma stability and a potentially wider therapeutic window, as the payload is less likely to be prematurely released and cause off-target toxicity.[4][6] However, the payload is released with an attached amino acid residue from the antibody, which may affect its potency, and the bystander effect is typically limited.[5][7]
Quantitative Comparison of Linker Performance
The selection of an optimal linker is a data-driven process. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Specific Linker Example | System | Stability Metric (Half-life or % Intact) | Reference |
| Cleavable | ||||
| Protease-Sensitive | Valine-Citrulline (vc) | Human Plasma | > 230 days | [3] |
| Valine-Citrulline (vc) | Mouse Plasma | ~144 hours (6.0 days) | [8] | |
| Valine-Alanine (va) | Human Plasma | High stability | [3] | |
| pH-Sensitive | Hydrazone | Human Plasma | Variable, generally less stable than peptide linkers | [2] |
| Glutathione-Sensitive | Disulfide | Human Plasma | Variable, depends on specific disulfide bond | [3] |
| Next-Generation | β-Glucuronide | Mouse Plasma | Showed almost no linker cleavage after 14-day incubation | [8] |
| Non-Cleavable | ||||
| Thioether | SMCC | Human Plasma | High stability | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | ||||
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 14.3 | [3] |
| Enzyme-Sensitive (β-Galactosidase-cleavable) | MMAE | HER2+ | 8.8 | [3] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [3] |
| Non-Cleavable | ||||
| Thioether (SMCC) | DM1 | HER2+ (SK-BR-3) | Not directly compared in the same study |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct comparisons across different studies should be made with caution.
The Bystander Effect: A Key Differentiator
The ability to kill neighboring, antigen-negative tumor cells, known as the bystander effect, is a significant advantage of many ADCs with cleavable linkers.[3] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
Caption: Mechanism of the bystander effect with cleavable linkers.
Next-Generation Linkers: Expanding the Toolkit
To address the limitations of early-generation linkers, researchers are developing novel linker technologies with improved stability and controlled release mechanisms.[9] These include linkers that are cleaved by enzymes specifically overexpressed in the tumor microenvironment, such as β-glucuronidases and sulfatases, offering a greater degree of tumor-selective payload release.[3][10] Additionally, advancements in site-specific conjugation techniques are leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve the therapeutic index.[7][9]
Experimental Protocols for Linker Evaluation
A thorough evaluation of ADC linker technologies requires robust and standardized in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, or other species of interest) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: Aliquots are taken at each time point.
-
Quantification of Intact ADC: The concentration of the intact ADC (antibody with payload still attached) is measured. This can be done using methods like ELISA, which uses a capture antibody for the ADC's monoclonal antibody and a detection antibody that recognizes the payload.[8]
-
Quantification of Released Payload: Alternatively, the amount of free payload in the plasma can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the half-life (t1/2) of the ADC in plasma.[3]
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Target cancer cells (expressing the antigen of interest) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period that allows for cell killing (typically 72-120 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The cell viability data is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model. A lower IC50 value indicates higher potency.[3]
Bystander Effect Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: Antigen-positive (Ag+) and antigen-negative (Ag-) cells (labeled with different fluorescent markers) are co-cultured in the same well.
-
ADC Treatment: The co-culture is treated with the ADC.
-
Cell Viability Assessment: After incubation, the viability of the Ag+ and Ag- cell populations is independently assessed using flow cytometry or high-content imaging.
-
Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.[3]
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Conclusion: A Strategic Choice for Optimal ADC Design
The selection of a linker is a critical and strategic component of ADC design, with profound implications for the therapeutic index.[8] While protease-sensitive cleavable linkers like valine-citrulline are well-established and demonstrate high plasma stability and potent anti-tumor activity, non-cleavable linkers offer potential advantages in terms of safety and tolerability due to their enhanced stability.[3][6] The emergence of next-generation cleavable linkers and site-specific conjugation technologies is further expanding the possibilities for creating safer and more effective ADCs.[9][11] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication, ultimately driving the development of the next generation of targeted cancer therapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Top 9 ADC Linker and Conjugation Technologies Providers [rootsanalysis.com]
Assessing the Immunogenicity of Antibody-Drug Conjugates with AcLys-PABC-VC-Aur0101: A Comparative Guide
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biologics, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have introduced new considerations for immunogenicity assessment. The intricate structure of an ADC, comprising an antibody, a linker, and a payload, presents multiple components that can potentially elicit an immune response. This guide provides a comparative framework for assessing the immunogenicity of ADCs featuring the AcLys-PABC-VC-Aur0101 drug-linker, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The AcLys-PABC-VC-Aur0101 drug-linker is a sophisticated system designed for targeted drug delivery. It consists of:
-
AcLys (Acetylated Lysine): The conjugation site on the antibody. The impact of this post-translational modification on immunogenicity requires careful consideration.
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that facilitates the release of the payload upon linker cleavage.
-
VC (Valine-Citrulline): A dipeptide linker designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
Aur0101: A potent auristatin derivative that acts as the cytotoxic payload, inhibiting tubulin polymerization.[2][3][4]
An immune response against any of these components can lead to the formation of anti-drug antibodies (ADAs), which may alter the ADC's pharmacokinetics, reduce its efficacy, or lead to adverse events.[1][5] Therefore, a thorough immunogenicity risk assessment is a critical aspect of ADC development.[6]
Comparative Analysis of Immunogenicity Risk Factors
While direct comparative immunogenicity data for ADCs with the AcLys-PABC-VC-Aur0101 linker-payload is not extensively available in public literature, a comparison can be drawn based on the characteristics of its components and data from ADCs with similar structures.
| ADC Component | Potential Immunogenicity Risk | Comparison with Alternatives | Supporting Rationale/Data |
| Monoclonal Antibody (mAb) | Variable (Low to High) | Depends on the degree of humanization and presence of non-human sequences. Fully humanized antibodies generally have lower immunogenicity risk. | The mAb component is a primary driver of immunogenicity. The risk is mitigated by using humanized or fully human antibodies.[7] |
| AcLys-PABC-VC Linker | Moderate | The Val-Cit (VC) linker is widely used due to its stability in plasma and efficient cleavage by Cathepsin B.[1] The PABC spacer is a common self-immolative unit.[8] The immunogenicity of the acetylated lysine (B10760008) conjugation site is a newer area of investigation. | Non-human peptide sequences in linkers can be recognized as foreign by the immune system.[1] The hydrophobicity of the linker can also contribute to aggregation, a known risk factor for immunogenicity.[9] |
| Aur0101 (Auristatin Payload) | Low to Moderate | Auristatins like MMAE and MMAF are potent cytotoxic agents.[10][11] The small-molecule nature of these payloads generally poses a lower immunogenicity risk compared to protein components, but they can act as haptens. | Small-molecule drugs can conjugate to the antibody and act as haptens, potentially eliciting an immune response.[5] The hydrophobicity of the payload can also influence aggregation and immunogenicity. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening assays, followed by confirmatory and characterization assays.[12]
This is the foundational assay to detect the presence of ADAs in patient serum.
Methodology: Bridging ELISA
-
Coating: A 96-well microtiter plate is coated with the ADC (AcLys-PABC-VC-Aur0101 conjugated to the specific mAb).
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: A biotinylated version of the same ADC is added, which will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: Streptavidin-conjugated horseradish peroxidase (HRP) is added, followed by a substrate (e.g., TMB). The resulting colorimetric signal is proportional to the amount of ADAs present.
-
Confirmation: To confirm specificity, positive samples are re-tested after pre-incubation with an excess of the unlabeled ADC. A significant reduction in signal confirms the presence of specific ADAs.
This assay helps to identify which part of the ADC (mAb, linker, or payload) the ADAs are targeting.
Methodology: Competition ELISA
-
Assay Setup: The bridging ELISA format is used.
-
Competition: Confirmed positive ADA samples are pre-incubated with an excess of individual ADC components:
-
Unconjugated monoclonal antibody (naked mAb)
-
Linker-payload conjugate (e.g., AcLys-PABC-VC-Aur0101)
-
Free payload (Aur0101)
-
-
Analysis: A reduction in the assay signal in the presence of a specific competitor indicates that the ADAs are directed against that particular domain.
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Methodology: Cell-Based Assay
-
Cell Line Selection: A cancer cell line that expresses the target antigen for the ADC's mAb and is sensitive to the Aur0101 payload is used.
-
Assay Principle: The assay measures the ability of the ADC to induce cell death.
-
Procedure:
-
Cells are plated in a 96-well plate.
-
Patient serum containing ADAs is pre-incubated with a sub-optimal concentration of the ADC.
-
The ADC-serum mixture is then added to the cells.
-
After a predetermined incubation period, cell viability is assessed using a reagent like CellTiter-Glo®.
-
-
Interpretation: If neutralizing antibodies are present, they will bind to the ADC and prevent it from killing the target cells, resulting in higher cell viability compared to control serum.
This assay predicts the potential for the ADC to activate T-cells, a key step in initiating an adaptive immune response.
Methodology: PBMC-Based Assay
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from a panel of healthy human donors representing diverse HLA types.
-
Procedure:
-
PBMCs are cultured in the presence of the ADC, the naked mAb, and the linker-payload conjugate at various concentrations.
-
A positive control (e.g., Keyhole Limpet Hemocyanin - KLH) and a negative control (media only) are included.
-
After 6-8 days of incubation, T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
-
Analysis: A significant increase in T-cell proliferation in response to the ADC or its components compared to the negative control indicates a potential for immunogenicity.
Visualizing Experimental Workflows and Pathways
Caption: Tiered approach for ADC immunogenicity assessment.
Caption: Pathway of ADA induction by an ADC.
Conclusion
The immunogenicity assessment of ADCs, particularly novel constructs like those containing AcLys-PABC-VC-Aur0101, is a complex but essential part of their development. A multi-faceted approach, incorporating a tiered ADA testing strategy and predictive in vitro assays, is crucial for understanding and mitigating the potential risks. While direct clinical immunogenicity data for this specific drug-linker is limited, the principles and methodologies outlined in this guide, drawn from experience with similar ADCs, provide a robust framework for its evaluation. Careful characterization of the immune response, including the specificity of ADAs and their potential to neutralize the ADC's activity, will be paramount in ensuring the safety and efficacy of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. AcLys-PABC-VC-Aur0101 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 12. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
benchmarking AcLys-PABC-VC-Aur0101 against other commercial ADC linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the efficacy, stability, and safety profile of these targeted therapies. This guide provides a comparative analysis of the AcLys-PABC-VC-Aur0101 drug-linker against other commercial ADC linkers, supported by experimental data from various studies.
Introduction to AcLys-PABC-VC-Aur0101
AcLys-PABC-VC-Aur0101 is a drug-linker conjugate designed for ADCs. It comprises a potent anti-tubulin agent, Auristatin 0101, connected to a cleavable linker. The linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and an acetylated lysine (B10760008) (AcLys) for conjugation. The VC dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted payload release.
Comparative Analysis of ADC Linker Performance
The performance of an ADC linker is multi-faceted, with stability in circulation and efficient payload release at the tumor site being critical parameters. The following tables summarize quantitative data on the performance of various linker technologies, including data relevant to the VC-PABC linker system.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Undisclosed | Mouse | 1 | Unstable | [1] |
| Val-Cit-PABC | Undisclosed | Human | - | Stable | [1] |
| OHPAS | ITC6103RO | Mouse | - | Stable | [1] |
| OHPAS | ITC6103RO | Human (IgG depleted) | - | Stable | [1] |
| Sulfatase-cleavable | Undisclosed | Mouse | > 7 | High Stability | [2] |
| Val-Ala | Undisclosed | Mouse | < 1 | Hydrolyzed | [2] |
| Triglycyl peptide (CX) | CX-DM1 | Mouse | - | High Stability | [2] |
| SMCC (non-cleavable) | SMCC-DM1 | Mouse | - | High Stability | [2] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparative studies under identical conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
| Sulfatase-cleavable | Undisclosed | HER2+ | 61 and 111 | [2] |
| Val-Ala | Undisclosed | HER2+ | 92 | [2] |
| Non-cleavable | Undisclosed | HER2+ | 609 | [2] |
| CX linker | CX-DM1 | Various | Significantly improved vs. SMCC-DM1 | [2] |
| cBu-Cit | cBu-Cit-PABC | Various | Equally potent to Val-Cit in vitro | [2] |
Note: IC50 values are highly dependent on the antibody, payload, and target cell line.
Table 3: In Vivo Performance of ADCs with Different Linkers
| Linker Type | ADC Construct | Xenograft Model | Key Finding | Reference |
| Val-Cit-PABC | Undisclosed | Non-Hodgkin lymphoma | - | [2] |
| Novel disulfide | Undisclosed | Non-Hodgkin lymphoma | Similar activity to Val-Cit, but higher MTD (10 vs 2.5 mg/kg) | [2] |
| cBu-Cit | cBu-Cit-PABC | Undisclosed | Greater tumor suppression than Val-Cit at 3 mg/kg | [2] |
| CX linker | CX-DM1 | EGFR and EpCAM | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg; 50-fold higher therapeutic index | [2] |
Note: MTD (Maximum Tolerated Dose). In vivo performance is influenced by a multitude of factors including the tumor model and the specific ADC components.
Key Insights from Comparative Data
-
Stability of Val-Cit Linkers: The Val-Cit-PABC linker, a component of AcLys-PABC-VC-Aur0101, has demonstrated stability in human plasma but is notably unstable in mouse plasma.[1] This instability is attributed to cleavage by mouse carboxylesterase 1c (Ces1c).[2] This is a critical consideration for preclinical evaluation in murine models.
-
Alternative Cleavable Linkers: To address the limitations of the Val-Cit linker, alternative cleavable linkers have been developed. For instance, the Val-Ala linker shows better hydrophilicity and stability in certain contexts.[2] The triglycyl peptide (CX) linker has also demonstrated high stability in mouse plasma.[2]
-
Non-Cleavable Linkers: Non-cleavable linkers, such as SMCC, generally exhibit higher plasma stability, which can lead to a better safety profile by minimizing premature drug release.[3][4] However, they rely on the complete degradation of the antibody in the lysosome for payload release, which can be a slower process.[3][4]
-
Impact on Efficacy: The choice of linker significantly impacts the in vivo efficacy of an ADC. Studies have shown that novel linkers can lead to improved therapeutic indices compared to traditional linkers like Val-Cit. For example, a novel disulfide linker showed a much higher maximum tolerated dose than a Val-Cit ADC in a preclinical model.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the benchmarking of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation of ADC: Prepare a stock solution of the ADC at a known concentration.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Analysis:
-
Quantification of Intact ADC: Analyze the supernatant for the amount of intact ADC using methods like ELISA or Hydrophobic Interaction Chromatography (HIC). A decrease in the intact ADC concentration over time indicates linker cleavage.
-
Quantification of Free Payload: Analyze the supernatant using LC-MS/MS to quantify the concentration of the released free payload. An increase in free payload over time signifies linker instability.
-
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include appropriate controls (e.g., untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload).
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen of the ADC's antibody.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the ADC.
Visualizing ADC Mechanisms and Workflows
Diagrams can effectively illustrate the complex processes involved in ADC function and evaluation.
Caption: Mechanism of Action for a Cleavable ADC.
Caption: Workflow for In Vitro ADC Plasma Stability Assay.
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe ADC. While the AcLys-PABC-VC-Aur0101 drug-linker conjugate leverages a well-established cathepsin-cleavable strategy for targeted payload delivery, the inherent instability of the VC dipeptide in murine models presents a significant challenge for preclinical evaluation. The comparative data presented in this guide highlights the advancements in linker technology, with newer generation cleavable and non-cleavable linkers demonstrating improved stability and therapeutic indices. Researchers and drug developers should carefully consider the trade-offs between linker stability, payload release kinetics, and the specific biological context of the target when selecting a linker for their ADC candidates. The provided experimental protocols and workflows serve as a foundation for the rigorous evaluation of novel ADC constructs.
References
- 1. “Refining the quality of monoclonal antibodies: grafting unique peptide-binding site in the Fab framework” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating Target-Specific Cytotoxicity of AcLys-PABC-VC-Aur0101 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) featuring the AcLys-PABC-VC-Aur0101 drug-linker, with a focus on validating target-specific cytotoxicity. Experimental data from relevant studies are presented to support the comparison with alternative ADC designs.
Executive Summary
The AcLys-PABC-VC-Aur0101 drug-linker system, which combines a potent auristatin derivative (Aur0101) with a cathepsin B-cleavable linker, is designed for targeted delivery of a cytotoxic payload to antigen-expressing cancer cells. Validation of its target-specific cytotoxicity is paramount to ensure efficacy while minimizing off-target toxicity. This guide delves into the experimental data and methodologies required to assess the performance of ADCs utilizing this specific linker-payload combination, drawing comparisons with non-cleavable linker technologies to highlight the advantages and disadvantages of each approach.
Mechanism of Action: AcLys-PABC-VC-Aur0101 ADC
The targeted cytotoxic effect of an AcLys-PABC-VC-Aur0101 ADC is a multi-step process. Understanding this pathway is crucial for designing appropriate validation experiments.
Caption: Workflow of AcLys-PABC-VC-Aur0101 ADC from target binding to cell death.
Comparative Cytotoxicity Data
The target-specific cytotoxicity of an ADC is typically evaluated by comparing its effect on antigen-positive versus antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric.
A study by Kularatne et al. on a site-specific anti-CXCR4 ADC provides a strong model for demonstrating target specificity.[1] While this study utilized a non-cleavable linker, the experimental design is directly applicable for validating an AcLys-PABC-VC-Aur0101 ADC. The data shows potent cytotoxicity against CXCR4-positive cells (SJSA-1-met-luc) with an EC50 in the picomolar range, while no significant cytotoxicity was observed in CXCR4-negative cells (R7T1).[1]
Furthermore, a pivotal study by Costa et al. directly compared an anti-CXCR4 ADC with the cleavable AcLys-PABC-VC-Aur0101 linker to one with a non-cleavable linker.[2] Their findings indicated that the optimal design for this specific target was a non-cleavable linker ADC, which showed potent and selective elimination of CXCR4+ cancer cells with an EC50 of approximately 80-100 pM.[2]
| ADC Configuration | Target Cell Line (Antigen Status) | Cytotoxicity (IC50/EC50) | Reference |
| Anti-CXCR4-AcLys-PABC-VC-Aur0101 | Jurkat (CXCR4-high) | 17.7 nM | [2] |
| Optimal Anti-CXCR4 ADC (Non-cleavable linker) | CXCR4+ Cancer Cells | ~80-100 pM | [2] |
| Site-Specific Anti-CXCR4 ADC (Non-cleavable linker) | SJSA-1-met-luc (CXCR4+) | ~80-100 pM | [1] |
| Site-Specific Anti-CXCR4 ADC (Non-cleavable linker) | R7T1 (CXCR4-) | No significant cytotoxicity | [1] |
Note: The data for the AcLys-PABC-VC-Aur0101 ADC is from a screening phase, and the study concluded that a non-cleavable linker was optimal for the anti-CXCR4 target.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate validation of ADC cytotoxicity.
In Vitro Cytotoxicity Assay
This assay determines the dose-dependent cytotoxic effect of the ADC on both target-positive and target-negative cell lines.
Caption: A typical workflow for an in vitro cytotoxicity assay to determine ADC potency.
Protocol:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC and Control Preparation: Prepare serial dilutions of the AcLys-PABC-VC-Aur0101 ADC. As controls, prepare dilutions of the unconjugated antibody and the free Aur0101 payload.
-
Treatment: Remove the culture medium from the cells and add the prepared ADC and control solutions.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator.
-
Cell Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells, or an MTS assay.[1]
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 or EC50 value.
Bystander Effect Assay (Co-culture Model)
The cleavable nature of the AcLys-PABC-VC linker allows the released, cell-permeable Aur0101 payload to diffuse and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
Treatment: Treat the co-culture with the AcLys-PABC-VC-Aur0101 ADC.
-
Incubation: Incubate for 72-96 hours.
-
Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells. A reduction in the viability of these cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
Comparison with Non-Cleavable Linker ADCs
The choice of linker technology significantly impacts the properties and performance of an ADC.
| Feature | AcLys-PABC-VC-Aur0101 ADC (Cleavable) | Non-Cleavable Linker ADC |
| Payload Release Mechanism | Enzymatic (Cathepsin B) cleavage in the lysosome.[2] | Proteolytic degradation of the antibody in the lysosome. |
| Released Payload | Intact, highly potent Aur0101. | Payload attached to an amino acid residue. |
| Bystander Effect | Yes. The released Aur0101 is cell-permeable and can kill neighboring antigen-negative cells. | Limited to None. The amino acid-payload conjugate is typically charged and cell-impermeable. |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain proteases. | Highly stable in plasma. |
| Potential for Off-Target Toxicity | Higher, due to the possibility of premature payload release and the bystander effect on healthy tissue. | Lower, as the payload is only released upon complete antibody degradation within the target cell. |
| Therapeutic Window | Potentially narrower due to higher off-target toxicity risk. | Potentially wider due to enhanced stability and lower off-target toxicity.[3] |
Conclusion
The validation of target-specific cytotoxicity for an AcLys-PABC-VC-Aur0101 ADC requires a multifaceted approach. In vitro cytotoxicity assays comparing antigen-positive and antigen-negative cell lines are fundamental to establishing target specificity and potency. The data from the study by Costa et al. suggests that while the AcLys-PABC-VC-Aur0101 linker is functional, for the anti-CXCR4 target, a non-cleavable linker provided a more optimal therapeutic index.[2]
The key differentiator of the cleavable AcLys-PABC-VC linker is its ability to induce a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this comes with a potential increase in off-target toxicity. In contrast, non-cleavable linkers offer enhanced plasma stability and a potentially wider therapeutic window, albeit with a limited bystander effect.[3]
Ultimately, the choice between a cleavable and a non-cleavable linker is target-dependent and requires empirical validation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rigorously assess the performance of AcLys-PABC-VC-Aur0101 ADCs and make informed decisions in the drug development process.
References
- 1. A CXCR4-Targeted Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Prudent Disposal of AcLys-PABC-VC-Aur0101 Intermediate-1: A Guide for Laboratory Personnel
Researchers and drug development professionals handling AcLys-PABC-VC-Aur0101 intermediate-1, a key component in the synthesis of antibody-drug conjugates (ADCs), must adhere to stringent safety and disposal protocols. Given that this intermediate is part of a system involving a potent auristatin microtubule inhibitor, proper handling and disposal are critical to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this chemical intermediate and associated contaminated materials.
Key Handling and Storage Information
Before disposal, it is crucial to understand the proper storage and handling requirements of this compound. This information is summarized in the table below, based on data from suppliers.
| Parameter | Specification | Source |
| Storage Temperature | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Storage Conditions | Protect from light, store under nitrogen | [1][3] |
| Product Type | Cathepsin cleavable ADC linker | [4][5][6] |
| Application | For research use only in making antibody-drug conjugates | [4][5][7] |
Standard Operating Procedure for Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials. This procedure is based on best practices for handling potent chemical compounds in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
- Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
- Conduct all disposal-related activities within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
- Prepare a designated waste container clearly labeled "Hazardous Chemical Waste: this compound" and also indicating its cytotoxic potential.
2. Decontamination of Contaminated Labware:
- Non-disposable glassware and equipment: Immerse in a freshly prepared 10% bleach solution (sodium hypochlorite) for at least 30 minutes. Following decontamination, wash thoroughly with a laboratory detergent and rinse with deionized water.
- Disposable labware (e.g., pipette tips, plastic tubes): Place directly into the designated hazardous waste container without attempting to decontaminate them by chemical means.
3. Management of Spills:
- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite (B1170534) or a chemical spill pillow).
- Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.
- Decontaminate the spill area with a 10% bleach solution, allowing a contact time of at least 30 minutes, followed by a final wipe-down with 70% ethanol.
4. Disposal of Unused or Expired Intermediate:
- Do not attempt to dispose of the chemical down the drain or in regular trash.
- The pure chemical, whether in solid or solution form, must be placed in its original or a compatible, tightly sealed container.
- This primary container should then be placed within the larger, clearly labeled hazardous waste container.
5. Final Waste Disposal:
- Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Ensure all necessary waste disposal forms are completed accurately, listing the chemical name and any known hazards.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Disclaimer: The information provided here is a general guideline based on standard laboratory safety practices. It is not a substitute for a formal risk assessment or the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and regulations in your area. You can request the SDS from the product supplier.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for AcLys-PABC-VC-Aur0101 Intermediate-1
For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds is paramount. This guide provides essential, immediate safety and logistical information for AcLys-PABC-VC-Aur0101 intermediate-1, a key component in the synthesis of antibody-drug conjugates (ADCs). Due to its nature as a drug-linker conjugate containing a potent auristatin payload, this intermediate should be handled with the utmost care, following protocols for cytotoxic compounds to minimize exposure and ensure a safe laboratory environment.
AcLys-PABC-VC-Aur0101 is an agent-linker conjugate for ADCs, utilizing the potent auristatin microtubule inhibitor, Aur0101, connected via a cleavable AcLys-PABC-VC linker.[1] Auristatins are highly toxic compounds, with potencies 100 to 1000 times that of conventional chemotherapy drugs like Doxorubicin.[2] The valine-citrulline (VC) linker is designed to be cleaved by lysosomal proteases like cathepsin B, and the p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the release of the unmodified, active drug inside the target cell.[3][4][5]
Given the high potency of auristatin payloads, a conservative default Occupational Exposure Limit (OEL) as low as 5 ng/m³ may be considered for the payload itself, which would translate to a default OEL of 50 ng/m³ for the entire ADC.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[7] All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and contamination.[7] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes of liquids or fine particles to the eyes and face.[8] |
| Respiratory Protection | A fit-tested N95 or N100 respirator. | Essential when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation.[8] |
| Additional Protection | Disposable shoe covers and head covering. | Minimizes the risk of tracking contaminants out of the designated handling area.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. All operations should be conducted within a certified chemical fume hood or a biological safety cabinet.
1. Preparation and Weighing:
-
Designate a specific area within a fume hood for handling the compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
When weighing the powdered form of the intermediate, use a containment balance enclosure or a powder-containment hood to prevent the generation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats) for this compound. If not possible, thoroughly decontaminate equipment after use.
2. Solubilization:
-
If dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep the container closed as much as possible during the process.
-
The compound is soluble in DMSO.
3. Experimental Use:
-
All procedures involving the intermediate should be performed in a designated and properly functioning chemical fume hood.
-
Avoid skin contact by using appropriate tools to handle vials and reaction vessels.
-
After handling, wipe down the work area with an appropriate deactivating solution (e.g., a solution of bleach, followed by a rinse with water or another neutralizing agent), followed by a final clean with a standard laboratory disinfectant.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of all materials that have come into contact with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, absorbent paper, and used weighing boats, must be segregated into clearly labeled, sealed, and puncture-proof cytotoxic waste containers.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic materials. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of immediately in a designated sharps container for cytotoxic waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution (e.g., a high-pH solution or a bleach solution, depending on compatibility) before standard washing procedures.
All cytotoxic waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the highly potent this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dam.lonza.com [dam.lonza.com]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
